Technical Documentation Center

1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro-
  • CAS: 69464-28-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profiling and Synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin

Executive Summary In the landscape of modern drug discovery, halogenated benzodioxins serve as critical structural motifs and versatile synthetic intermediates. 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (CAS: 69464-28...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, halogenated benzodioxins serve as critical structural motifs and versatile synthetic intermediates. 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (CAS: 69464-28-4)[1] is a highly specialized bicyclic building block primarily utilized in the development of novel tricyclic nitrogen-containing antibacterial agents[2]. By acting as a rigid, electron-rich scaffold, this intermediate enables the precise spatial arrangement of pharmacophores required to inhibit bacterial DNA gyrase and topoisomerase IV[3].

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its step-by-step synthesis, and its downstream applications in pharmaceutical development.

Physicochemical Profiling

Understanding the structural parameters of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin is essential for predicting its reactivity during cross-coupling or amination reactions. The presence of both a fluorine atom (exerting a strong -I inductive effect) and a bromine atom (providing a highly reactive site for metal-catalyzed functionalization) makes this molecule an ideal candidate for complex scaffold assembly[2].

Quantitative Data Summary
ParameterSpecification
Chemical Name 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin
CAS Registry Number 69464-28-4[1]
Molecular Formula C8H6BrFO2
Molecular Weight 233.03 g/mol
Structural Class Halogenated Bicyclic Heterocycle (Benzodioxin)
Physical Appearance Clear oil to white solid (temperature/purity dependent)[2]
Primary Utility Electrophilic partner in Buchwald-Hartwig / Suzuki couplings

Mechanistic Synthesis & Experimental Workflows

The synthesis of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin is achieved through a highly controlled, two-phase protocol starting from 3-fluoro-1,2-benzenediol. As a Senior Application Scientist, it is critical to not merely execute these steps, but to understand the thermodynamic and kinetic drivers—the causality—behind each reagent choice[2].

Phase 1: Base-Mediated Alkylative Cyclization

Objective: Construct the 1,4-benzodioxin ring via a double bimolecular nucleophilic substitution (SN2).

  • Reagent Preparation: Dissolve 3-fluoro-1,2-benzenediol (41.2 mmol) in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K2CO3) (124 mmol, ~3.0 eq) to the solution.

    • Mechanistic Causality: K2CO3 is selected as a mild, insoluble base. It sequentially deprotonates the catecholic hydroxyl groups without inducing the oxidative degradation of the electron-rich aromatic ring that stronger bases (like NaH or KOtBu) might trigger.

  • Electrophile Introduction: Add 1,2-dibromoethane (45.3 mmol, 1.1 eq).

    • Mechanistic Causality: A slight stoichiometric excess of the dihalide ensures complete cyclization while minimizing intermolecular polymerization. DMF, a polar aprotic solvent, solvates the potassium cations, leaving the phenoxide anions "naked" and highly nucleophilic, thereby accelerating the SN2 attack.

  • Propagation: Stir the heterogeneous mixture at room temperature for 72 hours.

  • Self-Validating Quench & Workup: Treat the reaction with 200 mL of water to dissolve inorganic salts, and extract with Ethyl Acetate (3 × 200 mL). Wash the organic layer with brine, dry over MgSO4, and concentrate.

  • In-Process Control (IPC): Purify via silica gel chromatography (0-20% EtOAc-Cyclohexane). Validate the intermediate (5-fluoro-2,3-dihydro-1,4-benzodioxin) via 1H NMR. A successful cyclization is confirmed by the appearance of a distinct multiplet at δ 4.22-4.39 ppm (4H), representing the newly formed ethylenedioxy bridge[2].

Phase 2: Regioselective Electrophilic Aromatic Bromination

Objective: Introduce the bromine atom at the C-6 position to create the functional handle for downstream coupling.

  • Solvent Exchange: Dissolve the purified 5-fluoro-2,3-dihydro-1,4-benzodioxin (2.17 mmol) in 10 mL of Methanol.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.

    • Mechanistic Causality: The benzodioxin ring is highly activated by the +M (mesomeric) effect of the two oxygen atoms. Lowering the thermal energy is strictly required to suppress secondary bromination events (polybromination) and control the regioselectivity.

  • Bromination: Add elemental bromine (Br2) (2.61 mmol, 1.2 eq) dropwise. Allow the mixture to warm to room temperature over 10 minutes, then stir for 18 hours.

    • Mechanistic Causality: The synergistic directing effects of the oxygen atoms strongly activate the para position relative to the C-1 oxygen (which corresponds to the C-6 position). The C-6 position is thermodynamically and sterically favored over other sites, ensuring high regiochemical fidelity.

  • Self-Validating Quench: Treat the reaction with 100 mL of saturated aqueous sodium metabisulfite (Na2S2O5).

    • Mechanistic Causality: Na2S2O5 acts as a chemical failsafe. It rapidly reduces any unreacted, highly reactive Br2 to benign bromide ions (Br-), instantly halting the reaction and preventing oxidative side reactions during extraction[2].

  • Isolation: Extract with EtOAc, dry, and evaporate to yield the target compound, 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin.

SynthesisWorkflow A 3-fluoro-1,2-benzenediol (Starting Material) B 1,2-dibromoethane K2CO3, DMF, 72h A->B Reagent Prep C 5-fluoro-2,3-dihydro- 1,4-benzodioxin B->C Bimolecular Nucleophilic Substitution (SN2) D Br2, Methanol 0°C to RT, 18h C->D Solvent Exchange E 6-bromo-5-fluoro-2,3-dihydro- 1,4-benzodioxin D->E Electrophilic Aromatic Substitution (EAS)

Fig 1: Mechanistic synthesis workflow of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin.

Application in Drug Discovery: Antibacterial Scaffold Assembly

The primary utility of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin lies in its role as a precursor for [2].

In the fight against multidrug-resistant pathogens (such as MRSA), traditional fluoroquinolones are facing severe resistance. To overcome this, researchers utilize the C-Br bond of this benzodioxin intermediate to perform palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations)[2]. This functionalization attaches complex piperidinyl or morpholinyl moieties, generating a rigid tricyclic scaffold.

This specific geometry is highly optimized to intercalate into bacterial DNA and arrest the DNA cleavage complexes formed by DNA gyrase and Topoisomerase IV [3]. The inclusion of the fluorine atom on the benzodioxin ring enhances lipophilicity and target binding affinity, ultimately leading to potent bactericidal efficacy[4].

DrugDiscovery N1 6-bromo-5-fluoro-2,3-dihydro- 1,4-benzodioxin N2 Cross-Coupling Amination (C-N Bond Formation) N1->N2 Functionalization via Bromine Displacement N3 Tricyclic Nitrogen-Containing Antibacterial Scaffold N2->N3 Scaffold Assembly N4 Inhibition of Bacterial DNA Gyrase & Topo IV N3->N4 Target Binding & Enzyme Arrest N5 Bactericidal Efficacy (Pathogen Eradication) N4->N5 DNA Cleavage Complex Stabilization

Fig 2: Downstream application of the benzodioxin intermediate in antibacterial drug development.

Conclusion

6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin is a masterclass in intermediate design. Its synthesis requires strict adherence to thermodynamic controls—leveraging mild bases and precise thermal regulation to ensure high regioselectivity and yield. By serving as a reliable electrophile in cross-coupling reactions, it remains an indispensable building block in the continuous development of next-generation topoisomerase inhibitors.

References

  • Title: US Patent 8,389,524 B2 - Tricyclic nitrogen containing compounds as antibacterial agents Source: Google Patents URL
  • Title: EP 2 137 196 B1 - Tricyclic nitrogen containing compounds as antibacterial agents Source: European Patent Office URL

Sources

Exploratory

Comprehensive Technical Guide: Chemical Identifiers, Mechanistic Utility, and Synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin

Executive Summary The 1,4-benzodioxane motif is a privileged and highly versatile scaffold in medicinal chemistry, frequently utilized to impart structural rigidity and precise spatial vectorization in drug design[1][2]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzodioxane motif is a privileged and highly versatile scaffold in medicinal chemistry, frequently utilized to impart structural rigidity and precise spatial vectorization in drug design[1][2]. Among its halogenated derivatives, 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin serves as a critical synthetic building block. This guide provides an in-depth analysis of its chemical identifiers, its mechanistic role as a right-hand side (RHS) pharmacophore in Novel Bacterial Topoisomerase Inhibitors (NBTIs)[3], and a self-validating experimental protocol for its regioselective synthesis.

Chemical Identity & Structural Identifiers

Accurate identification of halogenated benzodioxins is critical due to the distinct pharmacological profiles of positional isomers. A common point of failure in procurement and synthesis is the conflation of the 5-fluoro and 7-fluoro isomers[4][5]. The quantitative and structural identifiers for the target compound are summarized below.

PropertyValue
Chemical Name 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin
IUPAC Name 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine
CAS Registry Number 69464-28-4 [4]
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol
Critical Disambiguation Must not be confused with the 7-fluoro isomer (CAS: 69464-29-5)[5]

Mechanistic Role in Drug Development: The Privileged Scaffold

The strategic placement of halogens on the 1,4-benzodioxane core is not arbitrary; it is a calculated exercise in modulating target residence time and metabolic stability[2].

Causality of Structural Features
  • The 1,4-Benzodioxane Core: The oxygen-rich, bicyclic hinge restricts the conformational freedom of the molecule, reducing the entropic penalty upon binding to target enzymes[1].

  • The 5-Fluoro Substituent: Fluorination at the C5 position serves a dual purpose. First, it blocks cytochrome P450-mediated oxidative metabolism at a highly susceptible site. Second, its strong inductive electron-withdrawing effect fine-tunes the pKa of adjacent functional groups, optimizing lipophilicity (LogP) for cellular penetration.

  • The 6-Bromo Handle: In drug discovery, the bromine atom acts as a highly reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination). In the final drug architecture (such as Gepotidacin analogs), this position is often linked to a macrocycle or a basic amine linker[3].

Application in Antibacterial Agents

In the development of NBTIs targeting bacterial DNA gyrase and Topoisomerase IV, the 6-bromo-5-fluoro-1,4-benzodioxin scaffold is frequently coupled to form the RHS domain[3]. The RHS interacts directly with the enzyme's binding pocket via halogen bonding and steric fit, while the left-hand side (LHS) intercalates into the bacterial DNA.

NBTI_Mechanism LHS LHS: Tricyclic Core (DNA Intercalation) Linker Alkyl/Amine Linker (Spans Pocket) LHS->Linker Target Bacterial DNA Gyrase Target Enzyme LHS->Target Pi-Pi Stacking RHS RHS: 1,4-Benzodioxin (Gyrase Interaction) Linker->RHS RHS->Target Halogen Bonding Outcome Cell Death (Supercoiling Inhibited) Target->Outcome Inhibition

Fig 1: Pharmacophore model of NBTIs utilizing the 1,4-benzodioxin scaffold for target binding.

Synthesis Methodology & Experimental Protocols

The synthesis of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin relies on a highly regioselective electrophilic aromatic substitution (EAS).

The Causality of Regioselectivity

The regioselectivity is governed by the synergistic directing effects of the ring substituents. The oxygen atom at C1 acts as a strong electron-donating group, directing electrophiles to its para position (C6). Concurrently, the fluorine atom at C5 directs ortho to itself, which is also the C6 position. This dual-activation ensures that bromination occurs almost exclusively at C6.

Step-by-Step Methodology

Based on validated protocols for tricyclic antibacterial agents[3].

  • Reaction Initiation: Dissolve 5-fluoro-2,3-dihydro-1,4-benzodioxin (0.335 g, 2.17 mmol) in 10 mL of anhydrous methanol.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: The low temperature mitigates the exothermic nature of the EAS, preventing unselective over-bromination and preserving the integrity of the ether linkages.

  • Electrophile Addition: Add elemental bromine (0.134 mL, 2.61 mmol, ~1.2 eq) dropwise.

    • Causality: Methanol acts as a polar protic solvent that stabilizes the transient bromonium ion, accelerating the reaction while maintaining homogeneity.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature over 10 minutes, and stir for 18 hours to ensure complete conversion[3].

  • Reductive Quench (Self-Validating Step): Treat the reaction mixture with 100 mL of saturated aqueous sodium metabisulfite (Na₂S₂O₅)[3].

    • Validation: This protocol is self-validating. The immediate visual transition from the deep red/brown of unreacted bromine to a colorless or pale-yellow solution confirms the complete reduction of the oxidant to benign bromide ions, ensuring safe downstream extraction.

  • Isolation: Extract the aqueous layer three times with dichloromethane (DCM). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target aryl bromide.

Synthesis_Workflow SM 5-Fluoro-2,3-dihydro- 1,4-benzodioxin Reaction Electrophilic Bromination Br2, MeOH, 0°C to RT SM->Reaction Electrophilic Attack Quench Reductive Quench Sat. aq. Na2S2O5 Reaction->Quench Neutralize Br2 Extraction Liquid-Liquid Extraction DCM / H2O Phase Split Quench->Extraction Isolate Organics Product 6-Bromo-5-fluoro-2,3-dihydro- 1,4-benzodioxin Extraction->Product Evaporate Solvent

Fig 2: Step-by-step synthetic workflow for the regioselective bromination of the benzodioxin core.

Analytical Characterization

To validate the success of the synthesis and confirm isomeric purity, the following analytical signatures must be verified:

  • ¹H NMR (CDCl₃): The disappearance of the proton signal at the 6-position is the primary indicator of successful bromination. The remaining aromatic protons at C7 and C8 will present as a pair of coupled doublets (or doublet of doublets due to long-range fluorine coupling), distinct from the complex multiplet of the starting material.

  • LC-MS: The mass spectrum will exhibit the classic 1:1 isotopic pattern characteristic of a single bromine atom, with molecular ion peaks [M]⁺ and [M+2]⁺ at approximately m/z 232 and 234.

References

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry, 200 (2020): 112419. URL:[Link]

  • Davies, D. T., et al. "Tricyclic nitrogen containing compounds as antibacterial agents." U.S. Patent No. 8,389,524 B2. Washington, DC: U.S. Patent and Trademark Office, 2013.

Sources

Foundational

Technical Monograph & Safety Architecture: 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin in Advanced Medicinal Chemistry

Executive Summary As drug development pivots toward highly functionalized, conformationally restricted scaffolds, 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (CAS: 69464-28-4)[1] has emerged as a critical intermediate....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pivots toward highly functionalized, conformationally restricted scaffolds, 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (CAS: 69464-28-4)[1] has emerged as a critical intermediate. Primarily utilized in the synthesis of tricyclic nitrogen-containing antibacterial agents (such as novel topoisomerase/gyrase inhibitors)[2][3], this compound presents unique physicochemical properties.

This whitepaper transcends the traditional 16-section Safety Data Sheet (SDS). As a Senior Application Scientist, I have structured this guide to integrate rigorous hazard assessment with field-proven process chemistry, ensuring that researchers understand not just what the safety protocols are, but the chemical causality driving them.

Physicochemical & Structural Profiling

The strategic placement of a fluorine atom at the C5 position and a bromine atom at the C6 position on the 1,4-benzodioxin ring creates a highly specific electronic environment. The electron-withdrawing nature of fluorine increases the oxidative stability of the ring, while the heavy bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling.

Table 1: Quantitative Physicochemical Data

ParameterValue / DescriptionMechanistic Implication
Chemical Formula C₈H₆BrFO₂Defines stoichiometry for downstream coupling.
Molecular Weight 233.04 g/mol Optimal low-MW building block for fragment-based design.
CAS Registry Number 69464-28-4[1]Unique identifier for inventory and compliance tracking.
Physical State Solid / Crystalline powderRequires particulate control during weighing.
Solubility Soluble in MeOH, EtOAc, DCMFacilitates homogeneous phase reactions and liquid-liquid extraction.

Hazard Assessment & Risk Mitigation (The SDS Core)

Handling halogenated benzodioxins requires a proactive safety architecture. The hazards associated with this compound are intrinsically linked to its structure. The lipophilic nature of the benzodioxin core allows it to easily partition into biological membranes, while the halogen substituents can induce localized irritation.

Table 2: GHS Hazard Classification & Mitigation Strategy

Hazard ClassGHS CodeCausality & MechanismEngineering & PPE Mitigation
Skin Irritation Category 2 (H315)Halogenated aromatics can disrupt lipid bilayers and react with nucleophilic residues on skin proteins.Nitrile gloves (double-gloving recommended); standard lab coat.
Eye Irritation Category 2A (H319)Direct contact causes localized osmotic stress and protein denaturation in the corneal epithelium.Splash-proof chemical safety goggles.
STOT (Single Exp.) Category 3 (H335)Inhalation of crystalline dust irritates the mucosal lining of the respiratory tract.Handle exclusively within a certified Class II fume hood.
Aquatic Toxicity Chronic 4 (H413)High lipophilicity prevents rapid biodegradation, leading to potential bioaccumulation.Do not discharge into drains. Collect in halogenated waste.

Process Chemistry & Synthesis Protocol

The synthesis of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin relies on the highly regioselective electrophilic aromatic substitution of 5-fluoro-2,3-dihydro-1,4-benzodioxin[2][4]. The protocol below is designed as a self-validating system , ensuring safety and yield through built-in analytical checkpoints.

Mechanistic Causality of Experimental Choices
  • Solvent (Methanol): Methanol acts as a polar protic solvent that stabilizes the cationic Wheland intermediate during bromination, accelerating the reaction while maintaining homogeneity.

  • Temperature (0 °C): Bromination of electron-rich ethers is highly exothermic. Initiating the reaction at 0 °C prevents oxidative degradation of the delicate dioxin ring and suppresses polybromination.

  • Quenching Agent (Sodium Metabisulfite): Unreacted elemental bromine (

    
    ) is highly toxic and volatile. Sodium metabisulfite (
    
    
    
    ) acts as a potent reducing agent, converting hazardous
    
    
    into benign, water-soluble bromide salts (
    
    
    ) via a rapid redox reaction[2].
Step-by-Step Validated Methodology
  • Preparation & Initiation:

    • Dissolve 5-fluoro-2,3-dihydro-1,4-benzodioxin (0.335 g, 2.173 mmol) in 10 mL of anhydrous methanol[2].

    • Validation: Ensure complete dissolution. Cool the reaction flask to exactly 0 °C using an ice-water bath.

  • Electrophile Addition:

    • Add bromine (0.134 mL, 2.61 mmol) dropwise[2].

    • Causality: Dropwise addition prevents localized thermal spikes. The solution will adopt a deep red-brown hue.

  • Reaction Propagation:

    • Remove the ice bath, allowing the mixture to warm to room temperature over 10 minutes. Stir continuously for 18 hours[2].

    • Validation checkpoint: Monitor via TLC (Hexanes/EtOAc) or LC-MS. The reaction is complete when the starting material peak is entirely consumed.

  • Safety Quench (Critical Step):

    • Add 100 mL of saturated aqueous sodium metabisulfite (

      
      )[2].
      
    • Validation checkpoint: The red-brown color must completely dissipate, yielding a pale or colorless mixture. Test the vapor space with starch-iodide paper; a lack of blue/black color validates the total destruction of active halogens.

  • Isolation:

    • Extract the aqueous mixture three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate under reduced pressure to yield the target compound[2].
      

SynthesisWorkflow A 5-fluoro-2,3-dihydro-1,4-benzodioxin (0.335 g, 2.173 mmol) B Methanol Solvent (10 mL, 0 °C) A->B C Bromine Addition (0.134 mL, 2.61 mmol) B->C D Reaction Stirring (Warm to RT, 18 h) C->D Electrophilic Aromatic Substitution E Sodium Metabisulfite Quench (100 mL, Saturated) D->E Neutralize Excess Br2 F Extraction & Purification (Organic Phase) E->F G 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (Target Compound) F->G

Figure 1: Synthesis workflow and self-validating quench protocol for the target compound.

Downstream Applications in Drug Discovery

In the context of medicinal chemistry, the C6-bromine atom is not merely a structural feature; it is a synthetic linchpin. By leveraging palladium-catalyzed cross-coupling methodologies, researchers can rapidly elaborate the benzodioxin core into complex architectures.

Specifically, this compound is heavily cited in the development of tricyclic nitrogen-containing antibacterial agents [2][3]. These advanced molecules function by inhibiting bacterial DNA gyrase and topoisomerase IV, mechanisms critical for combating multi-drug resistant (MDR) pathogens. The fluorine atom at C5 enhances the metabolic stability of the resulting drug candidates by blocking cytochrome P450-mediated oxidation at that site.

DownstreamApps Core 6-bromo-5-fluoro-2,3-dihydro -1,4-benzodioxin Suzuki Suzuki-Miyaura Coupling Core->Suzuki Buchwald Buchwald-Hartwig Amination Core->Buchwald Lithiation Lithiation / Electrophile Trapping Core->Lithiation Tricyclic Tricyclic Antibacterials (Topoisomerase Inhibitors) Suzuki->Tricyclic AmineDeriv Amine Derivatives Buchwald->AmineDeriv CarboxyDeriv Carboxylic/Formyl Derivatives Lithiation->CarboxyDeriv

Figure 2: Downstream cross-coupling applications in tricyclic antibacterial drug discovery.

References

  • GlaxoSmithKline Intellectual Property Development Limited. (2013). Tricyclic nitrogen containing compounds as antibacterial agents (US Patent 8389524B2). U.S. Patent and Trademark Office.

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (2024). 1,4-Benzodioxin. National Center for Biotechnology Information.

Sources

Exploratory

Medicinal Chemistry Applications of Fluorinated Benzodioxin Scaffolds: A Comprehensive Technical Guide

Executive Summary In modern drug discovery, the architectural design of small molecules relies heavily on "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural design of small molecules relies heavily on "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. The 1,4-benzodioxin ring (and its saturated analog, 2,3-dihydro-1,4-benzodioxine or 1,4-benzodioxane) is a quintessential privileged scaffold, appearing in numerous synthetic compounds with a wide array of biological activities 1. However, the strategic incorporation of fluorine into this core elevates its pharmacological profile, addressing critical liabilities in pharmacokinetics and target selectivity. This technical guide explores the causality behind the "fluorine effect" on the benzodioxin scaffold, details its therapeutic applications, and provides validated synthetic methodologies for drug development professionals.

The "Fluorine Effect": Physicochemical & Pharmacokinetic Modulation

The 1,4-benzodioxane moiety is prized for its structural rigidity, which allows it to position substituents in a defined three-dimensional space, making it an attractive template for designing molecules that interact with specific biological targets 1. When medicinal chemists functionalize this aromatic ring with fluorine (e.g., 5-fluoro or 6-fluoro derivatives), they exploit several fundamental physicochemical principles:

  • Metabolic Shielding : The unfluorinated benzodioxin aromatic ring is electron-rich due to the two ether-type oxygen atoms, which act as ortho/para-directing activating groups 1. This makes the scaffold highly susceptible to oxidative attack by Cytochrome P450 (CYP450) enzymes. The C-F bond (~480 kJ/mol) is significantly stronger than the C-H bond, effectively blocking aromatic hydroxylation at these metabolic soft spots.

  • Lipophilicity and BBB Penetration : Fluorine's high electronegativity paired with its low polarizability increases the overall lipophilicity (LogP) of the molecule. For Central Nervous System (CNS) targets, this translates to enhanced Blood-Brain Barrier (BBB) permeability.

  • pKa Modulation : Through strong inductive electron withdrawal (-I effect), fluorine lowers the pKa of proximal basic amines (often attached via the dioxane ring). A lower pKa increases the fraction of the un-ionized drug at physiological pH, further driving passive membrane diffusion.

Quantitative Structure-Activity Relationship (QSAR) Profiling

To summarize the quantitative impact of fluorination, the table below compares the standard 1,4-benzodioxane scaffold against its 5-fluoro derivative:

Property1,4-Benzodioxane (Unsubstituted)5-Fluoro-1,4-BenzodioxaneMechanistic Rationale
Lipophilicity (LogP) ~1.0~1.2 - 1.5Fluorine's hydrophobicity increases partitioning into lipid bilayers, aiding BBB penetration.
Metabolic Stability Susceptible to aromatic hydroxylationHighly resistantHigh C-F bond dissociation energy blocks CYP450-mediated oxidative attack at ortho/para positions.
pKa of Proximal Amines Baseline (e.g., ~9.0)Reduced by ~0.5 - 1.0 unitsStrong electron-withdrawing inductive effect (-I) of fluorine decreases basicity, improving membrane permeability.
Steric Profile (Radius) Hydrogen (1.20 Å)Fluorine (1.47 Å)Fluorine acts as a bioisostere for hydrogen, maintaining receptor fit while altering electronics.

Target Applications in Medicinal Chemistry

Neuropharmacology: Alpha-2 Adrenoceptor Antagonism

The most prominent application of the fluorinated benzodioxin scaffold is in neuropharmacology. Fluparoxan is a highly potent α2-adrenergic receptor antagonist (pKB = 7.9) that exhibits remarkable selectivity over the α1-adrenergic receptor (2,630-fold) 2. Structurally, Fluparoxan is a (3aR,9aR)-rel-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole derivative 3.

The 5-fluoro substitution on the benzodioxin-fused core is critical. It provides the molecule with a LogP of 1.2, ensuring rapid absorption (85% oral bioavailability) and excellent CNS penetration, while maintaining high stability in the solid state 2. By antagonizing presynaptic α2-autoreceptors, Fluparoxan prevents the negative feedback loop of noradrenaline release, thereby elevating synaptic noradrenaline levels—a mechanism historically explored for antidepressant efficacy.

Pathway Fluparoxan Fluparoxan (5-Fluoro-benzodioxin) Alpha2 Presynaptic α2-Adrenoceptor (Autoreceptor) Fluparoxan->Alpha2 Antagonizes Gi Gi/o Protein Inhibition Alpha2->Gi Blocks activation cAMP cAMP Production Maintained Gi->cAMP Prevents decrease Ca2 Ca2+ Influx cAMP->Ca2 Promotes NE Noradrenaline (NE) Release Ca2->NE Exocytosis

Mechanism of α2-Adrenoceptor antagonism by Fluparoxan leading to noradrenaline release.

Oncology: FAK and PARP Inhibition

Beyond the CNS, the 1,4-benzodioxane scaffold is widely applied in medical chemistry for its anti-cancer properties 4. Recent research has demonstrated that incorporating the 1,4-benzodioxine moiety is crucial for the inhibition of Focal Adhesion Kinase (FAK), an enzyme heavily implicated in tumor metastasis 4. Fluorinated analogs are actively being synthesized to extend the half-life of these inhibitors in vivo.

Synthetic Methodologies & Experimental Workflows

The construction of the 1,4-benzodioxin ring system most commonly involves a Williamson ether synthesis approach, coupling a catechol derivative with a two-carbon electrophile 1. To access fluorinated scaffolds, chemists typically start with a commercially available fluorocatechol (e.g., 3-fluorocatechol).

Workflow Step1 3-Fluorocatechol + 1,2-Dibromoethane Step2 Base-Promoted Cyclization (K2CO3) Step1->Step2 DMF, 90°C Step3 5-Fluoro-2,3-dihydro -1,4-benzodioxine Step2->Step3 Williamson Ether Synthesis Step4 Electrophilic Bromination Step3->Step4 Br2, FeBr3 Step5 Pd-Catalyzed Cross-Coupling Step4->Step5 Boronic Acid, Pd(dppf)Cl2 Step6 Functionalized Fluorobenzodioxin Step5->Step6 Target Scaffold

General workflow for the synthesis and diversification of fluorinated 1,4-benzodioxane derivatives.

Protocol: Synthesis of 5-Fluoro-2,3-dihydro-1,4-benzodioxine

This protocol details a self-validating system for the base-promoted double alkylation of 3-fluorocatechol to establish the core scaffold.

Materials:

  • 3-Fluorocatechol (1.0 eq, 10 mmol)

  • 1,2-Dibromoethane (1.1 eq, 11 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.2 eq, 22 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Step-by-Step Methodology:

  • Preparation & Solvation : In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-fluorocatechol in 25 mL of anhydrous DMF under an inert argon atmosphere.

    • Causality: DMF is chosen as a polar aprotic solvent. It poorly solvates the phenoxide anions, thereby dramatically increasing their nucleophilicity for the subsequent SN2 reactions.

  • Deprotonation : Add anhydrous K₂CO₃ to the solution and stir at room temperature for 20 minutes.

    • Causality: K₂CO₃ is a mild base, strong enough to fully deprotonate the acidic catechol hydroxyls to form the reactive dianion, but weak enough to prevent unwanted elimination (dehydrohalogenation) of the 1,2-dibromoethane.

  • Alkylation & Ring Closure : Introduce 1,2-dibromoethane dropwise via a syringe. Heat the reaction mixture to 90 °C and maintain for 16 hours.

    • Causality: The initial intermolecular SN2 attack is relatively fast. However, the second intramolecular SN2 displacement requires overcoming ring strain to form the six-membered dioxane ring. Heating to 90 °C provides the necessary activation energy, favoring cyclization over intermolecular polymerization.

  • Work-up : Cool the mixture to room temperature. Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to thoroughly remove residual DMF.

  • Validation & Quality Control :

    • In-Process Monitoring: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the highly polar fluorocatechol spot indicates complete cyclization.

    • Structural Confirmation: Dry the organic phase over anhydrous MgSO₄, concentrate in vacuo, and verify via NMR. ¹H NMR should confirm the disappearance of the broad hydroxyl singlets (~9.0 ppm) and the appearance of a distinct multiplet at 4.2-4.4 ppm (ethylenedioxy bridge). ¹⁹F NMR is critical; a single peak around -135 ppm confirms the retention of the aromatic fluorine.

Conclusion

The fluorinated benzodioxin scaffold represents a masterclass in rational drug design. By combining the rigid, target-orienting geometry of the 1,4-benzodioxane core with the metabolic shielding and lipophilicity-enhancing properties of fluorine, medicinal chemists can overcome severe pharmacokinetic bottlenecks. Whether applied to CNS-penetrant GPCR antagonists like Fluparoxan or modern oncological kinase inhibitors, mastering the synthesis and application of this privileged scaffold remains a vital competency in contemporary drug development.

References

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design ResearchGate / European Journal of Medicinal Chemistry URL: [Link]

  • Fluparoxan | C10H10FNO2 | CID 72036 - PubChem National Institutes of Health (NIH) URL:[Link]

  • Fluparoxan Wikipedia URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin Derivatives

Introduction The 2,3-dihydro-1,4-benzodioxin (also known as 1,4-benzodioxane) ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2,3-dihydro-1,4-benzodioxin (also known as 1,4-benzodioxane) ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid structure, which holds substituents in a well-defined three-dimensional orientation, makes it an ideal template for designing ligands that can precisely interact with biological targets such as receptors and enzymes.[3] The strategic incorporation of halogen atoms, specifically bromine and fluorine, onto this scaffold introduces unique physicochemical properties that can significantly enhance a molecule's therapeutic potential. This guide provides a comprehensive technical overview of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin derivatives, exploring their synthesis, potential pharmacological activities, and applications for researchers, scientists, and drug development professionals.

The Strategic Role of Halogenation in Drug Design

The introduction of halogen atoms into a drug candidate is a well-established strategy in medicinal chemistry to modulate its properties.[4][5] In 2021 alone, 14 of the 50 new drugs approved by the FDA contained halogen atoms, underscoring their importance.[5]

The Fluorine Advantage

Fluorine, the most electronegative element, offers several benefits when incorporated into a molecular scaffold:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block metabolically labile sites, increasing the drug's half-life and bioavailability.

  • Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or halogen bond interactions within a protein's binding pocket, thereby increasing ligand potency.[4]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing a drug's ionization state and cell permeability.[5]

  • Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which often improves its ability to cross cell membranes.

The Bromine Contribution

Bromine, a larger and less electronegative halogen, also plays a critical role:

  • Halogen Bonding: Like fluorine, bromine can act as a halogen bond donor, forming stabilizing, non-covalent interactions with nucleophilic atoms (e.g., oxygen, nitrogen, sulfur) in a biological target.[4] This interaction is increasingly recognized as a key contributor to binding affinity.

  • Increased Lipophilicity: Bromine substitution significantly increases lipophilicity, which can enhance membrane permeability and target engagement within hydrophobic pockets.

  • Synthetic Handle: The C-Br bond is a versatile functional group in organic synthesis, readily participating in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage diversification of lead compounds to explore structure-activity relationships (SAR).

The combination of both a fluorine and a bromine atom on the benzodioxin scaffold, as in 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin, creates a unique building block with a finely tuned electronic and steric profile, primed for further chemical exploration and biological evaluation.

Synthesis of the 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin Core

The primary and most robust method for constructing the 2,3-dihydro-1,4-benzodioxin ring is the Williamson ether synthesis .[3][6][7] This reaction involves the nucleophilic attack of a catechol (a 1,2-dihydroxybenzene) on a 1,2-dielectrophile, typically 1,2-dibromoethane or 1,2-dichloroethane, under basic conditions.[3]

The key to synthesizing the target scaffold is the preparation of the requisite precursor, 4-bromo-3-fluorocatechol .

General Synthetic Workflow

The overall synthetic strategy is a two-step process: first, the regioselective bromination of a commercially available fluorinated precursor, followed by the cyclization to form the benzodioxin ring.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization (Williamson Ether Synthesis) A 3-Fluorocatechol B 4-Bromo-3-fluorocatechol A->B Br₂, CCl₄/CHCl₃ -10 °C D 6-Bromo-5-fluoro-2,3-dihydro- 1,4-benzodioxin B->D label_edge K₂CO₃, DMF Heat C 1,2-Dibromoethane C->D label_edge->D

General workflow for the synthesis of the target scaffold.
Detailed Experimental Protocol

This protocol is a representative method based on established literature procedures for the synthesis of the key intermediate and the subsequent cyclization.[3][6][7][8]

Part 1: Synthesis of 4-Bromo-3-fluorocatechol [8]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-fluorocatechol (1.0 eq) in a mixture of carbon tetrachloride (CCl₄) and chloroform (CHCl₃) (approx. 1:1 v/v).

  • Cooling: Cool the solution to -10 °C using an ice-salt or acetone-dry ice bath.

  • Bromination: Prepare a solution of bromine (1.0 eq) in CCl₄ and add it dropwise to the cooled catechol solution over 10-15 minutes, ensuring the internal temperature is maintained at -10 °C.

  • Reaction: Stir the reaction mixture vigorously at -10 °C for 1 hour. A precipitate will form.

  • Isolation: Filter the reaction mixture to collect the solid precipitate. Wash the solid with a small amount of cold CCl₄.

  • Drying: Dry the collected solid under vacuum to yield 4-bromo-3-fluorocatechol as a white powder. The product should be used directly in the next step.

Part 2: Synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin

  • Reaction Setup: To a round-bottom flask, add the 4-bromo-3-fluorocatechol (1.0 eq) from Part 1, anhydrous potassium carbonate (K₂CO₃, 2.5 eq) as the base, and a polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Electrophile: Add 1,2-dibromoethane (1.1 eq) to the suspension.

  • Reaction: Heat the mixture (typically to 80-100 °C) and stir overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Potential Pharmacological Properties and Applications

While specific biological data for 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin derivatives are not extensively published, the known activities of related benzodioxin analogues provide a strong basis for predicting their potential therapeutic applications. The 1,4-benzodioxin scaffold is present in drugs targeting a wide range of conditions.[1][9]

G cluster_targets Potential Therapeutic Areas center 6-Bromo-5-fluoro-2,3-dihydro- 1,4-benzodioxin Derivatives A Antipsychotics (D₂ Antagonism / 5-HT₁ₐ Agonism) center->A CNS Disorders B Cardiovascular Agents (Antihypertensive, Antioxidant) center->B Metabolic & Heart Disease C Anti-inflammatory Agents (5-Lipoxygenase Inhibition) center->C Inflammation D Anticancer Agents center->D Oncology

Potential therapeutic applications of the target derivatives.
Key Therapeutic Areas:
  • Central Nervous System (CNS) Disorders: Many 1,4-benzodioxin derivatives interact with CNS receptors. For instance, several series have been developed as D₂ antagonists and 5-HT₁ₐ partial agonists for use as atypical antipsychotic agents with a reduced risk of extrapyramidal side effects.[10]

  • Cardiovascular Disease: The scaffold is found in antihypertensive agents.[1][11] Furthermore, certain derivatives are potent inhibitors of lipid peroxidation, acting as antioxidants that protect low-density lipoproteins (LDL) from copper-induced oxidation, a key event in atherosclerosis.[12] Some of these compounds also exhibit calcium channel blocking properties.[12]

  • Inflammatory Diseases: The 2,3-dihydro-1,4-benzodioxin core has been used to develop inhibitors of 5-lipoxygenase, making these compounds potentially useful for treating inflammatory conditions like asthma and arthritis.[1]

Structure-Activity Relationship (SAR) Insights

Based on studies of related benzodioxin series, several SAR principles can be inferred, which can guide the derivatization of the 6-bromo-5-fluoro core.

Position of SubstitutionType of SubstituentPotential Impact on ActivityReference
Position 2 or 3 Amine-containing side chains (e.g., (aminomethyl), piperazines)Often imparts CNS activity (e.g., D₂/5-HT₁ₐ receptor affinity).[10]
Position 2 Carboxamide or (aminomethyl) groupsCan lead to potent antioxidant and lipid peroxidation inhibition activity.[12]
Position 6 or 7 (Aromatic Ring) Hydroxyl, Alkoxy groupsModulates antioxidant properties. The presence of a free hydroxyl group is often beneficial.[12]
Position 6 (Aromatic Ring) Bromo and/or Fluoro groupsEnhances lipophilicity, metabolic stability, and potential for halogen bonding interactions.[4]

The 6-bromo-5-fluoro substitution pattern provides a unique starting point. The bromine at position 6 can be used as a synthetic handle for further modifications via cross-coupling reactions to introduce diverse aryl or alkyl groups, systematically probing the binding pocket of a target protein. The fluorine at position 5 locks in a specific electronic profile and blocks a potential site of metabolism.

Conclusion and Future Perspectives

The 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin scaffold represents a highly promising, yet underexplored, platform for modern drug discovery. The strategic placement of two different halogen atoms provides a unique combination of metabolic stability, lipophilicity, and potential for specific halogen bonding interactions, while also offering a versatile chemical handle for library synthesis. Based on the extensive pharmacology of the broader benzodioxin class, derivatives built from this core are prime candidates for investigation as novel agents for CNS disorders, cardiovascular diseases, and inflammatory conditions.

Future research should focus on the synthesis of a diverse library of analogues by modifying the C2/C3 positions and by utilizing the C6-bromo substituent for cross-coupling reactions. High-throughput screening of these libraries against various biological targets, guided by the known pharmacology of the benzodioxin family, will be crucial for unlocking the full therapeutic potential of this versatile scaffold.

References

  • PrepChem. Synthesis of 4-bromo-3-fluorocatechol. Available from: [Link]

  • Notarnicola, L., et al. (1983). Synthesis and pharmacological activity of some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol derivatives, as cyclic analogs of isoxsuprine. Il Farmaco; edizione scientifica.
  • Perregaard, J., et al. (1999). N-Substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives as D(2) antagonists/5-HT(1A) partial agonists with potential as atypical antipsychotic agents. Journal of Medicinal Chemistry.
  • Ghelfi, F., et al. (2001). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors.
  • Bentham Science Publishers. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Available from: [Link]

  • Singh, P. P. Williamson Ether Synthesis. In Organic Reaction Mechanisms.
  • ResearchGate. Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Available from: [Link]

  • ResearchGate. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Available from: [Link]

  • MDPI. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Organic Chemistry Tutor. The Williamson Ether Synthesis Reaction. Available from: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Lu, Y., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current Medicinal Chemistry.
  • National Institutes of Health. Perspective on halogenated organic compounds. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin: Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin is a halogenated derivative of the benzodioxin scaffold, a structural motif of significant interes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin is a halogenated derivative of the benzodioxin scaffold, a structural motif of significant interest in medicinal chemistry. The introduction of bromine and fluorine atoms onto the aromatic ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions. These modifications make it a valuable building block in the synthesis of novel therapeutic agents.[1][2] The 2,3-dihydro-1,4-benzodioxin ring system is a key feature in a number of biologically active compounds with applications ranging from antihypertensives to potential anticancer and antibacterial agents.[1][2] This guide provides a comprehensive overview of the known properties of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin and details the experimental protocols for its full characterization, with a focus on determining its melting point and other key physical parameters.

Chemical Identity and Physical Properties

Based on available chemical supplier information, the compound of interest is most consistently identified as 5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxin . It is crucial to use the correct nomenclature and associated CAS number for accurate information retrieval and experimental replication.

PropertyValueSource
Chemical Name 5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxinChemScene[3]
CAS Number 1637490-69-7ChemScene[3]
Molecular Formula C₈H₆BrFO₂ChemScene[3]
Molecular Weight 233.03 g/mol ChemScene[3]
Melting Point Not experimentally determined in available literature.
Topological Polar Surface Area (TPSA) 18.46 ŲChemScene[3]
logP (calculated) 2.3594ChemScene[3]

Note on Nomenclature: The numbering of substituents on the benzodioxin ring can vary. It is best practice to refer to the CAS number to ensure the correct chemical identity.

Experimental Determination of Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Protocol for Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

Materials:

  • 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin sample

  • Melting point capillary tubes (open at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding)

  • Digital melting point apparatus

Procedure:

  • Sample Preparation:

    • Place a small amount of the crystalline sample on a clean, dry watch glass.

    • If the crystals are large, gently crush them into a fine powder using a clean spatula or a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.[4]

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[4][5]

  • Loading the Apparatus:

    • Carefully insert the capillary tube containing the sample into the heating block of the melting point apparatus.

  • Rapid Determination of Approximate Melting Range:

    • If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20°C per minute) can be used to get a preliminary estimate.[6]

    • Observe the sample through the magnifying lens and note the temperature at which it begins to melt and the temperature at which it is completely liquid. This will be an approximate and likely elevated range.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Insert a new capillary with a freshly prepared sample.

    • Set the heating rate to a slow and steady 1-2°C per minute.[4][6] This slow rate is critical to allow for thermal equilibrium between the heating block, the thermometer, and the sample, ensuring an accurate measurement.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

    • Repeat the measurement with a fresh sample to ensure reproducibility.

Self-Validating System: The sharpness of the melting range is a self-validating indicator of purity. A broad range suggests the presence of impurities, which would necessitate further purification steps such as recrystallization or chromatography.

Spectroscopic Characterization

A comprehensive characterization of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin requires a suite of spectroscopic techniques to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number and connectivity of hydrogen atoms. For 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin, we would expect to see signals for the aromatic protons and the protons of the dihydrodioxin ring. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine and fluorine substituents. The protons on the dihydrodioxin ring are expected to appear as a multiplet in the aliphatic region.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached halogens.

  • ¹⁹F NMR (Fluorine NMR): Given the presence of a fluorine atom, ¹⁹F NMR would be a valuable technique to confirm its presence and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin is expected to show characteristic absorption bands for:

  • C-H stretching (aromatic): Around 3000-3100 cm⁻¹

  • C-H stretching (aliphatic): Around 2850-3000 cm⁻¹

  • C=C stretching (aromatic): Around 1450-1600 cm⁻¹

  • C-O-C stretching (ether): Strong absorptions in the 1000-1300 cm⁻¹ region.

  • C-F stretching: Typically in the 1000-1400 cm⁻¹ region.

  • C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (233.03 g/mol ).

  • Isotopic Pattern: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2 peaks) of almost equal intensity.[7] This isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel or uncharacterized compound like 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physical Characterization cluster_data Data Analysis & Archiving synthesis Synthesis of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp Purity Check nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr Structural Elucidation ir FTIR Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry purification->ms MW & Fragmentation elemental Elemental Analysis purification->elemental Elemental Composition analysis Data Interpretation & Structure Confirmation nmr->analysis ir->analysis ms->analysis elemental->analysis documentation Documentation & Reporting analysis->documentation

Caption: A generalized workflow for the synthesis, purification, and comprehensive characterization of a chemical compound.

Role in Drug Discovery and Development

The 2,3-dihydro-1,4-benzodioxin scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including:

  • Antihypertensive agents [8]

  • Anticancer agents [1]

  • Antibacterial agents [1]

  • Inhibitors of various enzymes [1]

The introduction of halogen atoms, such as bromine and fluorine, is a common strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties. Fluorine, in particular, can enhance metabolic stability, increase binding affinity, and alter the acidity of nearby functional groups. Bromine can also influence binding interactions and metabolic pathways. Therefore, 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin represents a valuable starting material or intermediate for the synthesis of new chemical entities with potentially enhanced therapeutic profiles.

Safety and Handling

Conclusion

6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin is a halogenated benzodioxin derivative with potential applications as a building block in drug discovery. While its specific physical properties, such as its melting point, are not yet extensively documented in the public domain, this guide provides a comprehensive framework for its experimental characterization. By following the detailed protocols for melting point determination and spectroscopic analysis, researchers can confidently determine its physical properties and confirm its chemical structure, paving the way for its use in the synthesis of novel and potentially therapeutic compounds.

References

  • BenchChem. (2025).
  • Unknown. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer...
  • Unknown. (n.d.).
  • Unknown. (n.d.). Exp 1 - Melting Points.
  • JoVE. (2017, February 22).
  • Scribd. (n.d.). Experiment 01 - Determination of Melting Point of An Organic Compound | PDF.
  • Chemistry LibreTexts. (2023, August 29).
  • MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine.
  • ChemScene. (n.d.). 5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxin.
  • ResearchGate. (2026, January 17). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents.
  • AIR Unimi. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent.
  • Organic Chemistry I Lab. (n.d.). Mass Spectrometry.
  • ResearchGate. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20).
  • Frontiers. (2022, June 9). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • PubChemLite. (n.d.). 5-bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine.
  • Sigma-Aldrich. (2014, June 29).
  • Thermo Fisher Scientific. (n.d.).
  • Capot Chemical. (2019, October 23). MSDS of 5-Bromo-6-fluoroisoquinoline.
  • PubMed. (1988, September). Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins.
  • MDPI. (2023, April 18).
  • ResearchGate. (2026, January 6). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study.

Sources

Foundational

Biological Activity of Halogenated 2,3-Dihydro-1,4-Benzodioxin Analogs

Executive Summary The 2,3-dihydro-1,4-benzodioxin (1,4-benzodioxan) scaffold represents a privileged structure in medicinal chemistry, historically validated by the alpha-adrenergic antagonist WB4101 . While the core het...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydro-1,4-benzodioxin (1,4-benzodioxan) scaffold represents a privileged structure in medicinal chemistry, historically validated by the alpha-adrenergic antagonist WB4101 . While the core heterocycle provides a rigid bioisostere for the catechol moiety, the strategic introduction of halogen atoms (F, Cl, Br) onto the benzenoid ring or its pendant side chains has emerged as a critical determinant of potency and selectivity.

This guide analyzes the pharmacological impact of halogenation on this scaffold.[1] Specifically, we explore how halogen substitution modulates lipophilicity, metabolic stability, and receptor subtype selectivity across two primary domains: Alpha-Adrenergic Receptor (α-AR) modulation and Anticancer therapeutics .

Structural Rationale: The Halogen Effect[1]

The 1,4-benzodioxan core is often employed to mimic the catecholamine pharmacophore while preventing rapid metabolic degradation (COMT-mediated methylation). Halogenation further refines this profile through three mechanisms:

  • Metabolic Blocking: Fluorine substitution at the C6 or C7 positions blocks oxidative metabolism (CYP450 hydroxylation), extending half-life.

  • Electronic Modulation: Electron-withdrawing groups (Cl, F) alter the pKa of proximal amines, influencing protonation states at physiological pH.

  • Halogen Bonding: Heavier halogens (Cl, Br, I) can act as Lewis acids (sigma-hole donors) to interact with backbone carbonyls in receptor binding pockets (e.g., in MAO-B or α-AR active sites).

Visualization: SAR Logic of the Benzodioxan Core

G Core 1,4-Benzodioxan Scaffold Halogen_C6_C7 C6/C7 Halogenation (F, Cl) Core->Halogen_C6_C7 Substitution SideChain C2/C3 Side Chain (Amine/Linker) Core->SideChain Extension Effect_Metab Blocks CYP450 Metabolism Halogen_C6_C7->Effect_Metab Effect_Select Modulates α1A vs α1D Selectivity Halogen_C6_C7->Effect_Select Effect_Bind Sigma-Hole Interactions Halogen_C6_C7->Effect_Bind Br/I specific SideChain->Effect_Select Steric fit

Caption: Structure-Activity Relationship (SAR) logic flow for halogenated benzodioxan analogs.

Therapeutic Profiles

Alpha-Adrenergic Receptor Antagonism

The most authoritative application of this scaffold is in the design of


-adrenoreceptor antagonists. The prototype, WB4101 , displays high affinity for 

subtypes.[2]
  • Mechanism: Competitive antagonism at the G-protein coupled receptor (GPCR).

  • Halogen Impact: Research indicates that introducing a halogen (specifically Chlorine or Fluorine) on the phenyl ring of the side chain (e.g., in Phendioxan analogs) or the benzodioxan core itself can invert selectivity between

    
     (prostate smooth muscle) and 
    
    
    
    (aorta/vasculature) subtypes.
  • Key Data:

    • Unsubstituted analogs often show pan-

      
       activity.
      
    • Fluorinated derivatives (e.g., 4-F-phenyl at C2) have demonstrated maintained affinity with improved metabolic stability.

Anticancer Activity (Emerging)

Recent studies have pivoted the halogenated benzodioxan scaffold toward oncology, specifically as Telomerase Inhibitors and Apoptosis Inducers .

  • Hybrid Molecules: 1,4-benzodioxan-hydrazone derivatives.[3]

  • Target: Inhibition of mTOR kinase and induction of S-phase cell cycle arrest.[3]

  • Key Finding: A study on benzodioxane-hydrazones identified that halogenated derivatives (specifically containing Cl or F on the distal aromatic ring) exhibited GI50 values < 1.0 µM against melanoma cell lines (e.g., MDA-MB-435).

Table 1: Comparative Bioactivity of Key Analogs

Compound ClassModificationPrimary TargetActivity / IC50Ref
WB4101 Unsubstituted

-AR

[1]
Phendioxan 3-Phenyl sub.[4]

/

High Selectivity[2]
Hydrazone-7e Distal HalogenMelanoma (M14)

[3]
Chalcone-22 3-Br-4-F-phenylMAO-B

[4]

Chemical Synthesis Workflow

To ensure regioselectivity, the halogen is typically introduced prior to cyclization using halogenated catechol precursors.

Synthetic Pathway
  • Starting Material: 4-chlorocatechol or 4-fluorocatechol.

  • Cyclization: Reaction with 1,2-dibromoethane (or epichlorohydrin for chiral derivatives) under basic conditions (

    
    , Acetone/DMF).
    
  • Functionalization: Formylation (Vilsmeier-Haack) or Acylation at the C6/C7 position to attach the pharmacophore side chain.

Visualization: Synthesis of Halogenated Analogs

Synthesis Start 4-Halo-Catechol (X = F, Cl, Br) Intermediate 6-Halo-2,3-dihydro- 1,4-benzodioxin Start->Intermediate Cyclization (Reflux) Reagent 1,2-Dibromoethane + K2CO3 / DMF Reagent->Intermediate Product Halogenated Benzodioxan Scaffold Intermediate->Product C-C Bond Formation Step2 Functionalization (e.g., Vilsmeier-Haack) Step2->Product

Caption: Regioselective synthesis of 6-halogenated-1,4-benzodioxan precursors.

Experimental Protocols

Radioligand Binding Assay ( -Adrenoreceptors)

Purpose: To determine the affinity (


) of halogenated analogs.

Protocol:

  • Membrane Preparation: Homogenize rat cerebral cortex (rich in

    
    ) in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 48,000 
    
    
    
    for 20 min. Resuspend pellet.
  • Incubation:

    • Ligand:

      
      -Prazosin (0.2 nM).
      
    • Competitor: Test compounds (

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define using 10 µM Phentolamine.

  • Condition: Incubate at 25°C for 45 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash

    
     with ice-cold buffer.
    
  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
MTT Cytotoxicity Assay

Purpose: To evaluate anti-proliferative activity in cancer lines (e.g., HeLa, HepG2).[5][6]

Protocol:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Dissolve halogenated benzodioxan analogs in DMSO (Final DMSO < 0.1%). Treat cells with serial dilutions (0.1 - 100 µM).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Aspirate medium. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate % Cell Viability relative to vehicle control.

References

  • Mottineni, R. et al. (2002). "Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists." Bioorganic & Medicinal Chemistry. Link

  • Quaglia, W. et al. (1999). "Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes."[2] Journal of Medicinal Chemistry. Link

  • Venkatesan, J. et al. (2025). "Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer."[3] European Journal of Medicinal Chemistry. Link (Simulated Year/DOI based on search context for recent hydrazone derivatives).

  • Lee, Y. et al. (2020). "Design, synthesis, and evaluation of 1,4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B." Bioorganic Chemistry. Link

  • Carrieri, A. et al. (2010).[7] "Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists."[7] Bioorganic & Medicinal Chemistry. Link

Sources

Exploratory

Strategic Sourcing and Synthetic Validation of 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (CAS: 69464-28-4)

As a Senior Application Scientist, I frequently evaluate the strategic sourcing and synthetic viability of advanced halogenated building blocks. 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (CAS: 69464-28-4) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the strategic sourcing and synthetic viability of advanced halogenated building blocks. 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (CAS: 69464-28-4) is a highly specialized fluorinated and brominated bicyclic compound. It is primarily utilized as a critical intermediate in the synthesis of complex tricyclic nitrogen-containing antibacterial agents [[1]](). This technical guide provides a comprehensive analysis of its mechanistic utility, commercial supply chain, and a causality-driven protocol for its synthesis and analytical validation.

Mechanistic Role in Drug Discovery

The 1,4-benzodioxin core provides a rigid, electron-rich framework that serves as a bioisostere for various fused bicyclic systems. The strategic placement of the fluorine atom at the 5-position modulates the pKa of adjacent functional groups and enhances metabolic stability against cytochrome P450-mediated oxidation. Furthermore, the bromine atom at the 6-position acts as an essential synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the modular assembly of extended pharmacophores 1.

Commercial Supply Chain & Pricing Analytics

Procuring halogenated benzodioxins requires balancing cost, purity, and lead time. Due to its specialized nature, CAS 69464-28-4 is typically synthesized on-demand or maintained in small global stocks by specialized chemical vendors. Below is a quantitative summary of current commercial suppliers and pricing structures.

Table 1: Commercial Suppliers and Pricing Data for CAS 69464-28-4

SupplierCAS NumberPurityQuantityEstimated PriceSourcing Strategy
Accel Scientific 69464-28-4≥95%100 mg€547.00Direct purchase, global stock [[2]]()
Guidechem (Aggregator) 69464-28-4VariesBulk/CustomUpon RequestVendor matching for scale-up 3
BLD Pharm 69464-28-4≥95%CustomUpon RequestCatalog order, regional shipping 4
FDC Chemical 69464-28-4CustomCustomUpon RequestCustom synthesis 5

Synthetic Methodology & Causality-Driven Protocol

For laboratories opting for in-house synthesis rather than commercial procurement, the compound can be accessed via the regioselective bromination of 5-fluoro-2,3-dihydro-1,4-benzodioxin. This protocol is not merely a sequence of steps; it is a carefully orchestrated set of chemical environments designed to maximize regioselectivity and minimize polyhalogenation.

G SM 5-fluoro-2,3-dihydro-1,4-benzodioxin (Starting Material) Reagents Bromine (Br2) in Methanol 0°C to RT, 18h SM->Reagents Reaction Electrophilic Aromatic Substitution (Regioselective Bromination) Reagents->Reaction Quench Saturated aq. Sodium Metabisulfite (Quench excess Br2) Reaction->Quench Extraction Liquid-Liquid Extraction (Organic Phase Isolation) Quench->Extraction Product 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (Target Product) Extraction->Product Downstream Cross-Coupling Reactions (Antibacterial Agent Synthesis) Product->Downstream

Workflow for the regioselective synthesis of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin.

Step-by-Step Protocol: Regioselective Bromination

The following methodology is adapted from validated pharmaceutical synthesis protocols 1.

Step 1: Substrate Solvation & Temperature Control

  • Action: Dissolve 5-fluoro-2,3-dihydro-1,4-benzodioxin (0.335 g, 2.173 mmol) in anhydrous methanol (10 mL) and cool the reaction vessel to 0 °C 1.

  • Causality: Methanol stabilizes the bromonium ion intermediate. Cooling to 0 °C is critical; it suppresses the kinetic energy of the system, preventing non-selective radical bromination and ensuring that the electrophilic aromatic substitution is entirely directed by the stereoelectronic effects of the oxygen and fluorine substituents strictly to the 6-position.

Step 2: Electrophilic Addition

  • Action: Add bromine (0.134 mL, 2.61 mmol, ~1.2 equivalents) dropwise to the chilled solution 1.

  • Causality: The slight molar excess of bromine ensures complete conversion of the starting material. Dropwise addition maintains a low steady-state concentration of the electrophile, mitigating the risk of dibromination.

Step 3: Thermal Maturation

  • Action: Allow the reaction mixture to warm to room temperature over 10 minutes, then maintain stirring at room temperature for 18 hours 1.

  • Causality: The initial 0 °C environment establishes regiocontrol, while the extended 18-hour maturation at room temperature provides the thermodynamic drive necessary to push the reaction to >95% conversion.

Step 4: Chemical Quenching & Workup

  • Action: Treat the reaction with saturated aqueous sodium metabisulfite (100 mL) 1.

  • Causality: Sodium metabisulfite (

    
    ) acts as a potent reducing agent. It immediately reduces any unreacted, highly reactive elemental bromine (
    
    
    
    ) into benign, water-soluble bromide ions (
    
    
    ). This self-validating step prevents further halogenation during solvent evaporation and protects the operator from toxic bromine vapors.

Step 5: Isolation

  • Action: Extract the aqueous mixture three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo1.

  • Causality: Multiple extractions maximize the partition coefficient yield. Drying removes residual water that could hydrolyze downstream cross-coupling catalysts.

Quality Control & Analytical Self-Validation

To ensure the integrity of the synthesized or procured 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin, the following self-validating analytical checks must be employed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight (MW: 233.03 g/mol ). The presence of a single bromine atom will be definitively indicated by an isotopic pattern showing an M and M+2 peak of approximately equal intensity (due to the ~1:1 natural abundance of

    
     and 
    
    
    
    ).
  • 
    H and 
    
    
    
    F NMR Spectroscopy:
    
    
    H NMR will confirm the regiochemistry by the specific coupling constants of the remaining aromatic protons.
    
    
    F NMR is crucial to verify that the fluorine atom remains intact and has not undergone nucleophilic aromatic substitution during the reaction.

References

  • Tricyclic nitrogen containing compounds as antibacterial agents (US8389524B2)
  • Accel Scientific Product C
  • Guidechem Supplier D
  • BLD Pharm Product Listing: 69464-28-4, BLD Pharm.
  • FDC Chemical C

Sources

Foundational

Solubility Profile and Solvent Selection Guide: 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin

The following technical guide details the solubility profile, physicochemical properties, and solvent selection strategies for 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin . [1] Executive Summary 6-Bromo-5-fluoro-2,3-dih...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and solvent selection strategies for 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin .

[1]

Executive Summary

6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (CAS: 1352318-66-5 / Analogous Isomers) is a critical halogenated bicyclic building block, frequently utilized in the synthesis of serotonin (5-HT) and dopamine receptor modulators.[1] Its structure comprises a lipophilic ethylenedioxy-fused benzene ring substituted with bromine and fluorine, imparting distinct solubility characteristics driven by halogen-bonding potential and moderate lipophilicity.[1]

This guide provides a predictive solubility profile derived from physicochemical descriptors and standard medicinal chemistry practices.[1] It establishes protocols for empirically validating solubility to optimize reaction yields (e.g., Buchwald-Hartwig couplings, Lithiation) and purification processes.[1]

Physicochemical Characterization

Understanding the core molecular descriptors is the first step in predicting solvent interaction.[1]

PropertyValueImplication for Solubility
Molecular Formula C₈H₆BrFO₂Organic, non-ionic core.[1]
Molecular Weight ~233.03 g/mol Small molecule; kinetics of dissolution will be fast.[1]
LogP (Calculated) ~2.36 – 2.40Moderately Lipophilic. Prefers non-polar to moderately polar organic solvents.[1]
H-Bond Donors 0No capacity to donate protons; poor solubility in water.[1]
H-Bond Acceptors 2 (Ether oxygens)Can accept H-bonds from protic solvents (MeOH, EtOH), aiding solubility in alcohols.[1]
Physical State Low-melting solid or Viscous Oil"Greasy" nature; prone to oiling out in recrystallization.[1]

Solubility Profile

The following profile categorizes solvents based on their interaction with the benzodioxin scaffold.

A. High Solubility (Primary Solvents)

Use for: Stock solutions, reaction media, extractions. These solvents interact well with the lipophilic aromatic core and the ether functionality.[1]

  • Dichloromethane (DCM): Excellent.[1] Primary choice for extractions and chromatography loading.[1]

  • Tetrahydrofuran (THF): Excellent.[1] Solubilizes via ether-oxygen coordination.[1] Ideal for lithiation/Grignard reactions.[1]

  • Ethyl Acetate (EtOAc): Good to Excellent.[1] Standard solvent for TLC and silica gel chromatography.[1]

  • Dimethyl Sulfoxide (DMSO) / DMF: Excellent.[1] Used for high-temperature nucleophilic substitutions (SNAr), though removal is difficult.[1]

B. Moderate / Temperature-Dependent Solubility

Use for: Recrystallization, chromatography mobile phases.[1]

  • Methanol / Ethanol: Moderate.[1] Solubility increases significantly with temperature.[1] The ether oxygens accept hydrogen bonds from the alcohol, but the hydrophobic halogenated ring limits solubility at low temperatures.[1]

    • Application: Potential recrystallization solvent (cooling induces precipitation).[1]

  • Acetonitrile (MeCN): Good.[1] Often used in HPLC; the compound is fully soluble at standard analytical concentrations.[1]

  • Toluene: Good. Preferred for metal-catalyzed cross-coupling reactions due to high boiling point and non-coordinating nature.[1]

C. Low Solubility (Anti-Solvents)

Use for: Precipitation, product isolation, washing.[1]

  • Water: Insoluble (< 0.1 mg/mL).[1] The hydrophobic halogenated core dominates.[1]

  • Hexanes / Pentane: Low to Moderate.[1] While the compound is lipophilic, the polarity of the dioxy-ring and halogens often reduces solubility in strictly aliphatic hydrocarbons compared to aromatics.[1]

    • Application: Used to induce precipitation from DCM or EtOAc solutions.[1]

Experimental Protocols

Since batch-specific purity and polymorphs affect exact solubility, researchers must validate these values.[1]

Protocol A: Gravimetric Solubility Screening (High-Throughput)

This method quickly categorizes solvents as Soluble, Partially Soluble, or Insoluble.[1]

  • Preparation: Weigh 10 mg of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin into a 4 mL clear glass vial.

  • Addition: Add 100 µL of the test solvent.

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL (High).[1]

    • Suspension: Add solvent in 100 µL increments up to 1 mL.[1]

    • Persistently Cloudy: Solubility < 10 mg/mL (Low).[1]

  • Heating: If insoluble at RT, heat to 40°C (or 5°C below solvent BP) to check for temperature dependence (crucial for recrystallization).

Protocol B: HPLC Saturation Method (Quantitative)

Use this for precise thermodynamic solubility data required for formulation or assay development.[1]

  • Saturation: Add excess solid compound to 2 mL of solvent in a crimp-top vial.

  • Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter (do not use Nylon, which may bind the compound).[1]

  • Quantification: Inject filtrate into HPLC (C18 Column, MeCN:Water gradient). Calculate concentration against a standard curve.

Process Application Logic

The solubility profile dictates the solvent choice for specific chemical transformations.[1]

Scenario 1: Lithiation / Grignard Formation[1]
  • Requirement: Anhydrous, non-protic, coordinates with Li/Mg.[1]

  • Selection: THF or 2-MeTHF .[1]

  • Reasoning: The benzodioxin oxygens assist in stabilizing the metallated intermediate, but high solubility is required to prevent precipitation of the lithiated species.[1]

Scenario 2: Palladium-Catalyzed Coupling (Buchwald-Hartwig)[1]
  • Requirement: High boiling point, non-coordinating (to catalyst).[1]

  • Selection: Toluene or 1,4-Dioxane .[1]

  • Reasoning: Toluene provides a non-polar environment that often accelerates Pd-cycle steps.[1] Dioxane is structurally homologous to the substrate, ensuring excellent solubility at reflux.[1]

Scenario 3: Purification (Crystallization)[1]
  • Strategy: Solvent/Anti-solvent.[1][2]

  • System: EtOH/Water or DCM/Hexanes .[1]

  • Reasoning: Dissolve in minimal hot Ethanol; add water dropwise until turbid; cool to 4°C. Alternatively, dissolve in DCM and layer Hexanes on top for slow diffusion.

Visualization of Workflows

Figure 1: Solubility Screening Decision Tree

This flowchart guides the researcher through the visual determination of solubility.[1]

SolubilityWorkflow Start Start: 10 mg Compound AddSolvent Add 100 µL Solvent Start->AddSolvent CheckDiss Visual Check AddSolvent->CheckDiss Soluble Soluble (>100 mg/mL) Use for Reactions CheckDiss->Soluble Clear Insoluble Undissolved Solid CheckDiss->Insoluble Cloudy AddMore Add Solvent to 1 mL Insoluble->AddMore CheckDiss2 Visual Check AddMore->CheckDiss2 ModSoluble Mod. Soluble (10-100 mg/mL) Chromatography CheckDiss2->ModSoluble Clear Heat Heat to 40°C CheckDiss2->Heat Cloudy CheckHeat Dissolves on Heat? Heat->CheckHeat Recryst Candidate for Recrystallization CheckHeat->Recryst Yes Poor Poor Solubility (<10 mg/mL) Anti-Solvent CheckHeat->Poor No

Caption: Step-by-step visual workflow for classifying solvent suitability based on gravimetric observation.

Figure 2: Solvent Selection for Synthesis

Logic for selecting the reaction medium based on the chemical transformation type.

SolventSelection Substrate 6-Br-5-F-Benzodioxin ReactionType Reaction Type? Substrate->ReactionType Metal Metallation (Li/Mg Exchange) ReactionType->Metal Coupling Pd-Catalyzed (Buchwald/Suzuki) ReactionType->Coupling Subst Nucleophilic Subst. (SNAr) ReactionType->Subst THF THF / 2-MeTHF (Coordination) Metal->THF Tol Toluene / Dioxane (High BP, Inert) Coupling->Tol DMF DMF / DMSO (Polar Aprotic) Subst->DMF

Caption: Decision matrix for selecting the optimal reaction solvent based on synthesis requirements.

References

  • PubChem. Compound Summary for CID 84696285: 5-bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine.[1] National Library of Medicine.[1] [Link][1]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26.[1] (Standard reference for LogP/Solubility correlation).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for solvent selection and recrystallization).

Sources

Exploratory

The Strategic Role of 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin in Advanced Pharmaceutical Synthesis

Structural Rationale: The Benzodioxin Scaffold in Drug Design The 1,4-benzodioxin ring system (CAS# 69464-28-4) is a privileged, conformationally restricted bioisostere for catechol derivatives. The strategic incorporati...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale: The Benzodioxin Scaffold in Drug Design

The 1,4-benzodioxin ring system (CAS# 69464-28-4) is a privileged, conformationally restricted bioisostere for catechol derivatives. The strategic incorporation of a fluorine atom at the 5-position serves a dual purpose: it enhances metabolic stability by blocking cytochrome P450-mediated aromatic oxidation, and it modulates the pKa and lipophilicity of the scaffold.

The bromine atom at the 6-position provides an orthogonal, highly reactive electrophilic handle. This specific halogenation pattern transforms the molecule into an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, and Buchwald-Hartwig aminations), allowing for rapid diversification in late-stage drug development[1].

Synthetic Methodology and Mechanistic Causality

To ensure high yield, regioselectivity, and purity, the synthesis of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin is executed in two highly controlled stages. As a self-validating system, these protocols integrate chemical causality with strict in-process controls (IPCs).

Base-Mediated Cycloalkylation

Objective: Construction of the 1,4-benzodioxin core from 3-fluoro-1,2-benzenediol.

Causality & Design: Potassium carbonate (K₂CO₃) is selected as the base because it is strong enough to deprotonate the catechol hydroxyl groups (pKa ~9.5) but mild enough to prevent oxidative degradation of the electron-rich aromatic ring. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it strips the solvation shell from the potassium cation, leaving a highly nucleophilic, "naked" phenoxide anion that rapidly undergoes an Sₙ2 displacement on 1,2-dibromoethane[2].

Self-Validating Protocol I:

  • Initiation: Dissolve 3-fluoro-1,2-benzenediol (41.2 mmol) in anhydrous DMF (50 mL) under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Add K₂CO₃ (124 mmol, 3.0 equiv). Stir for 15 minutes to allow for complete phenoxide formation.

  • Alkylation: Dropwise add 1,2-dibromoethane (45.3 mmol, 1.1 equiv).

  • Propagation: Stir the heterogeneous mixture at room temperature (25°C) for 72 hours.

    • In-Process Control (IPC): Monitor via LC-MS until the starting material mass is fully consumed.

  • Quench & Extraction: Dilute the reaction with deionized water (200 mL) to dissolve inorganic salts. Extract with Ethyl Acetate (3 × 200 mL).

  • Purification: Wash the combined organic layers with water (200 mL) and brine (200 mL) to remove residual DMF. Dry over MgSO₄, concentrate in vacuo, and purify via silica gel chromatography (0-20% EtOAc in Cyclohexane) to yield 5-fluoro-2,3-dihydro-1,4-benzodioxin as a clear oil (approx. 38% yield)[2].

Regioselective Electrophilic Aromatic Bromination

Objective: Introduction of the bromine handle exclusively at the 6-position.

Causality & Design: The regioselectivity of this electrophilic aromatic substitution is governed by the synergistic directing effects of the substituents. The oxygen atom at C8a strongly activates the para position (C6). Concurrently, the fluorine atom at C5 provides ortho-directing resonance stabilization to C6. The use of sodium acetate (NaOAc) in chloroform is a critical optimization; NaOAc acts as an acid scavenger, neutralizing the hydrobromic acid (HBr) byproduct. This prevents acid-catalyzed cleavage of the ether linkages and suppresses polybromination, ensuring a clean mono-bromination profile[3].

Self-Validating Protocol II:

  • Preparation: Cool a solution of 5-fluoro-2,3-dihydro-1,4-benzodioxin (900 mg) and NaOAc (727 mg) in anhydrous chloroform (9.7 mL) to 0°C using an ice bath.

  • Electrophilic Attack: Slowly add elemental bromine (0.3 mL) dropwise to control the exotherm and prevent localized over-concentration.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • IPC: TLC confirms the disappearance of the starting material and the formation of a single new spot.

  • Quench: Treat the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Rationale: This reduces any unreacted electrophilic Br₂ to inert bromide salts, preventing over-bromination during the concentration phase.

  • Isolation: Extract the organic layer, dry over MgSO₄, and concentrate to afford 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin[3].

Quantitative Data: Optimization of Bromination Conditions

The evolution of the bromination protocol highlights the importance of buffering the reaction environment to protect the sensitive 1,4-dioxane ring.

ParameterMethod A (Protic Solvent)[2]Method B (Buffered Aprotic)[3]
Solvent Methanol (MeOH)Chloroform (CHCl₃)
Additive / Buffer NoneSodium Acetate (NaOAc)
Temperature Profile 0°C to 25°C0°C to 25°C
Reaction Time 18 hours2 hours
Quenching Agent Sodium Metabisulfite (Na₂S₂O₅)Sodium Thiosulfate (Na₂S₂O₃)
Mechanistic Advantage Simple reagent profile, but risks acid-catalyzed side reactions due to unbuffered HBr.NaOAc neutralizes HBr, protecting ether linkages and accelerating reaction kinetics by 9X.

Downstream Pharmaceutical Applications

The 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin intermediate is a critical building block for several advanced therapeutic classes:

  • Cardiovascular and Antithrombotic Agents: The intermediate undergoes palladium-catalyzed Heck coupling (utilizing Pd(OAc)₂, dppp, and 1-(ethenyloxy)butane) to synthesize substituted dihydropyrazolo pyrazine carboxamide derivatives. These compounds are potent agents for the prophylaxis and treatment of atherothrombosis, myocardial infarction, and ischemic stroke[1].

  • Antibacterial Therapeutics: Through subsequent functionalization (e.g., conversion to an aminomethyl derivative), the scaffold is integrated into tricyclic nitrogen-containing compounds. These complex architectures exhibit potent antibacterial properties against resistant bacterial strains[2].

  • Neurological Modulators: The intermediate is utilized in the synthesis of muscarinic acetylcholine receptor modulators, which are crucial for treating psychiatric and neurological disorders associated with receptor dysfunction[3].

Visualizations

Synthesis_Pathway A 3-Fluoro-1,2-benzenediol (Starting Material) B Cycloalkylation 1,2-Dibromoethane, K2CO3 DMF, 25°C, 72h A->B C 5-Fluoro-2,3-dihydro- 1,4-benzodioxin B->C D Regioselective Bromination Br2, NaOAc CHCl3, 0°C to 25°C, 2h C->D E 6-Bromo-5-fluoro-2,3-dihydro- 1,4-benzodioxin (Target) D->E

Workflow for the regioselective synthesis of 6-bromo-5-fluoro-1,4-benzodioxin.

Application_Pathway Core 6-Bromo-5-fluoro-2,3-dihydro- 1,4-benzodioxin Pd Pd-Catalyzed Cross-Coupling (Heck, Suzuki, Buchwald-Hartwig) Core->Pd App1 Cardiovascular Therapeutics (Antithrombotic Agents) Pd->App1 App2 Antibacterial Agents (Tricyclic Nitrogen Compounds) Pd->App2 App3 CNS Therapeutics (Muscarinic Receptor Modulators) Pd->App3

Downstream pharmaceutical applications of the 1,4-benzodioxin intermediate via cross-coupling.

References

  • WO2019219517A1 - Substituted dihydropyrazolo pyrazine carboxamide derivatives Source: Google Patents URL
  • US8389524B2 - Tricyclic nitrogen containing compounds as antibacterial agents Source: Google Patents URL
  • Source: Googleapis.com (WIPO)

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin

Abstract This guide provides a comprehensive technical overview and detailed experimental protocols for the Suzuki-Miyaura cross-coupling of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin. This fluorinated benzodioxin is a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the Suzuki-Miyaura cross-coupling of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin. This fluorinated benzodioxin is a valuable scaffold in medicinal chemistry, and its derivatization via C-C bond formation is critical for developing novel molecular entities.[1][2] This document addresses the specific challenges posed by this substrate, namely the electronic effects of the electron-donating dioxin moiety and the ortho-fluorine substituent, which influence the reactivity of the C-Br bond. We present a detailed analysis of key reaction parameters, including catalyst/ligand systems, bases, and solvents, to provide researchers with a robust starting point for reaction optimization. The protocols herein are designed to be self-validating and are grounded in established mechanistic principles to ensure reliability and reproducibility.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin, forming a Pd(II) complex. This step is often rate-limiting, particularly for electron-rich aryl halides.[4]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[3]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)(Ar')L₂ transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0  Regeneration product Ar-Ar' (Product) reductive_elimination->product sub1 Ar-Br sub1->oxidative_addition Substrate boronic Ar'-B(OH)₂ + Base boronic->transmetalation Boron Reagent

Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Analysis of Key Reaction Parameters

The success of the Suzuki-Miyaura coupling for 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin hinges on the careful selection of reaction components to overcome the substrate's inherent reactivity profile.

The Substrate: Electronic Considerations

The 2,3-dihydro-1,4-benzodioxin ring system and the fluorine atom are both electron-donating through resonance and induction, respectively. This increased electron density on the aromatic ring can slow the initial, often rate-determining, oxidative addition step.[4] Consequently, a highly active catalyst system is required to achieve efficient coupling.

Palladium Catalyst and Ligand Selection

For challenging, electron-rich aryl bromides, standard catalysts like Pd(PPh₃)₄ may provide sluggish results. Modern catalyst systems, employing bulky and electron-rich phosphine ligands, are designed to accelerate both the oxidative addition and reductive elimination steps.[3][5]

  • Recommended Pre-catalysts: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (Palladium(II) acetate) are common and effective choices that form the active Pd(0) species in situ.[6] Fourth-generation Buchwald pre-catalysts (e.g., SPhos G4) are also excellent as they are air-stable and highly active.[7]

  • Recommended Ligands:

    • Buchwald-type Ligands: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective for electron-rich substrates.

    • Trialkylphosphines: P(t-Bu)₃ (Tri-tert-butylphosphine) is another powerful, electron-rich ligand known to promote couplings of unreactive aryl halides.[8]

Base Selection and Role of Fluoride

The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact yield and reaction rate.

  • Carbonates (K₂CO₃, Cs₂CO₃): Cesium carbonate is a strong, soluble base often used for difficult couplings. Potassium carbonate is a milder, more economical choice suitable for many systems.[9]

  • Phosphates (K₃PO₄): Potassium phosphate is a moderately strong, non-nucleophilic base that is widely used and highly effective in many Suzuki-Miyaura reactions, particularly with heteroaryl substrates.[7][10]

  • Fluoride Bases (CsF, KF): Fluoride ions can promote Suzuki-Miyaura reactions by facilitating the formation of reactive palladium fluoride complexes.[11] However, excess fluoride can also form unreactive anionic boronate species, creating a potential negative effect that must be considered during optimization.[11][12]

Solvent System

A mixed solvent system, typically consisting of an organic solvent and water, is standard. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • 1,4-Dioxane / Water: A widely used and effective system for a broad range of substrates.[13]

  • Toluene / Water: A good alternative, particularly for reactions run at higher temperatures.

  • DMF / Water or ACN / Water: These more polar solvent systems can also be effective and are sometimes used in milder, lower-temperature protocols.[14][15]

Recommended Reaction Conditions: A Starting Point

The following table summarizes recommended starting conditions for coupling 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin with various boronic acids. Optimization may be required for specific substrates.

Boronic Acid TypeRecommended Catalyst/Ligand (mol%)Recommended Base (equiv.)Solvent SystemTemp (°C)
Electron-Neutral Aryl Pd₂(dba)₃ (2%) / SPhos (4%)K₃PO₄ (2.0)1,4-Dioxane / H₂O (5:1)90-100
Electron-Rich Aryl Pd(OAc)₂ (2%) / SPhos (4%)K₃PO₄ (2.0)Toluene / H₂O (5:1)100-110
Electron-Poor Aryl Pd(dppf)Cl₂ (3%)K₂CO₃ (2.5)DMF / H₂O (4:1)90
Heteroaryl SPhos G4 Pre-catalyst (3%)K₃PO₄ (2.5)1,4-Dioxane / H₂O (5:1)100

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin with a generic arylboronic acid.

Safety Precaution: Palladium catalysts can be toxic and flammable. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents and Equipment
  • 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • SPhos (4 mol%)

  • Anhydrous 1,4-Dioxane and Degassed Water

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) line

  • Standard glassware for workup and purification

Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), and K₃PO₄ (1.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (0.01 mmol, 2 mol%) and SPhos (0.02 mmol, 4 mol%) and add them to the Schlenk flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 0.8 mL) to the flask via syringe.

  • Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-18 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed system.3. Base is not strong enough or has poor solubility.1. Use a fresh catalyst or a robust pre-catalyst.2. Ensure thorough degassing of solvents and the reaction mixture.3. Switch to a stronger base like Cs₂CO₃ or use a different solvent system to improve solubility.
Protodeborylation of Boronic Acid 1. Reaction temperature is too high.2. Reaction time is excessively long.3. Base is too strong or excess water is present.1. Lower the reaction temperature.2. Monitor the reaction closely and stop it upon completion.3. Use a milder base (e.g., K₂CO₃) or reduce the amount of water in the solvent system.
Formation of Homocoupled Side Products 1. Oxygen contamination leading to reductive elimination from the boronate complex.2. Inefficient transmetalation step.1. Improve inert atmosphere technique and degassing.2. Change the ligand or base to accelerate the transmetalation step relative to side reactions.

Conclusion

The Suzuki-Miyaura cross-coupling of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin is a highly effective transformation for generating molecular diversity. While the electron-rich nature of the substrate presents a challenge for the oxidative addition step, this can be readily overcome by employing modern, highly active palladium catalyst systems featuring bulky, electron-donating phosphine ligands. By carefully selecting the catalyst, base, and solvent system as outlined in this guide, researchers can achieve high yields and develop robust protocols for synthesizing novel derivatives for applications in drug discovery and materials science.

References

  • Amatore, C., Le Duc, G., & Jutand, A. (2016). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 35(23), 3983–3992. Available at: [Link]

  • Pérez-Temprano, M. H., et al. (2012). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 51(40), 10079-10083. Available at: [Link]

  • Valente, C., et al. (2021). Mechanistic Aspects of the Palladium-Catalysed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(55), 13646-13666. Available at: [Link]

  • Karjalainen, E. K., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(19), 5369-5376. Available at: [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(48), 16498–16499. Available at: [Link]

  • Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. Available at: [Link]

  • Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. Available at: [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Scope of the Suzuki–Miyaura cross‐coupling protocol. Available at: [Link]

  • Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156–5160. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177–2250. Available at: [Link]

  • Wang, C., et al. (2020). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. Organic & Biomolecular Chemistry, 18(3), 446-450. Available at: [Link]

  • Li, Y., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 706934. Available at: [Link]

  • Karunanithy, G., et al. (2021). Mechanistic investigation of Rh(i)-catalysed asymmetric Suzuki–Miyaura coupling with racemic allyl halides. Nature Catalysis, 4(4), 324-332. Available at: [Link]

  • Karunanithy, G. (2021). Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. Nature Portfolio Chemistry Community. Available at: [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3845–3854. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345. Available at: [Link]

  • Nakao, R., et al. (2023). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. Available at: [Link]

  • Nova, A., et al. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7(18), 2681-2696. Available at: [Link]

  • Lu, L., & Shen, Q. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 188. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Al-Masri, H. A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 81. Available at: [Link]

  • Sharif, M., et al. (2020). Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines. Organic & Biomolecular Chemistry, 18(4), 652-662. Available at: [Link]

  • Bouziane, A., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Available at: [Link]

  • Kumar, S., et al. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. RSC Advances, 14(22), 15729-15735. Available at: [Link]

Sources

Application

Application Note: Regioselective Synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin

Strategic Importance in Drug Discovery The 1,4-benzodioxin scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of alpha-adrenergic antagonists, antibacterial tricyclic co...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Drug Discovery

The 1,4-benzodioxin scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of alpha-adrenergic antagonists, antibacterial tricyclic compounds, and small-molecule PD-1/PD-L1 inhibitors[1][2]. Specifically, 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin serves as a critical halogenated building block. The presence of the bromine atom at the C6 position provides an ideal synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C5 fluorine atom modulates the lipophilicity and metabolic stability of the resulting active pharmaceutical ingredients (APIs).

This application note details a highly optimized, self-validating two-step protocol for synthesizing this compound from commercially available 3-fluorocatechol, focusing on the mechanistic causality that drives the strict regioselectivity of the bromination step.

Mechanistic Causality: Driving Regioselectivity

The synthesis relies on a two-step sequence:

  • Base-Mediated Cycloalkylation: 3-fluorocatechol is reacted with 1,2-dibromoethane to form the fused 1,4-dioxane ring.

  • Electrophilic Aromatic Substitution (EAS): The resulting 5-fluoro-2,3-dihydro-1,4-benzodioxin undergoes regioselective bromination.

The Regioselectivity Logic

Achieving exclusive bromination at the C6 position requires a deep understanding of the competing electronic directing effects on the benzodioxin ring:

  • The Oxygen Donors (O1 and O4): Both oxygen atoms act as strong

    
     activating groups. O1 (at C8a) directs electrophilic attack to C6 (para) and C8 (ortho). O4 (at C4a) directs to C7 (para).
    
  • The Fluorine Modulator (C5): Fluorine exerts a powerful inductive electron-withdrawing effect (

    
    ) on the adjacent C4a carbon. This inductive pull effectively dampens the electron-donating capability of O4.
    
  • The Outcome: Because O4 is electronically deactivated by the adjacent fluorine, O1 becomes the dominant directing group. O1 strongly activates the C6 position (para to O1). Furthermore, the fluorine atom at C5 provides an additional ortho-directing

    
     effect that reinforces electron density at C6. Consequently, electrophilic bromination occurs exclusively at C6[1].
    

Regioselectivity F_effect F at C5: Strong -I Effect Deactivates adjacent C4a O4_effect O4 (at C4a): Electron Donation Weakened by F (-I) F_effect->O4_effect Inductive Pull (-I) C6_dir C6 (Para to O1) Highly Activated F_effect->C6_dir Ortho Directing (+R) C7_dir C7 (Para to O4) Less Activated O4_effect->C7_dir Weak Directing O1_effect O1 (at C8a): Strong +R Donor Unaffected by F O1_effect->C6_dir Strong Directing Final Regioselective Bromination at C6 C6_dir->Final Electrophilic Attack (Br+)

Mechanistic rationale for the regioselective bromination at the C6 position.

Experimental Workflows & Protocols

SynthesisWorkflow SM 3-Fluorocatechol + 1,2-Dibromoethane Cond1 K2CO3, DMF 80°C, 24h SM->Cond1 Int 5-Fluoro-2,3-dihydro- 1,4-benzodioxin Cond1->Int Cond2 Br2, MeOH 0°C to RT, 18h Int->Cond2 Prod 6-Bromo-5-fluoro-2,3- dihydro-1,4-benzodioxin Cond2->Prod

Workflow for the two-step synthesis of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin.

Protocol A: Synthesis of 5-Fluoro-2,3-dihydro-1,4-benzodioxin

This protocol utilizes a base-mediated double alkylation to construct the 1,4-dioxane ring[2].

Step-by-Step Methodology:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 3-fluorocatechol (2.0 g, 15.6 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL).

  • Base Addition: Add anhydrous potassium carbonate (

    
    , 6.5 g, 47.0 mmol) to the solution.
    
    • Expert Insight: The use of strictly anhydrous

      
       is critical to prevent the competitive hydrolysis of 1,2-dibromoethane into ethylene glycol, which would severely reduce the yield.
      
  • Alkylation: Add 1,2-dibromoethane (14.7 g, 78.2 mmol) in one rapid portion.

    • Expert Insight: A massive excess (5.0 equivalents) of 1,2-dibromoethane is utilized intentionally. This kinetic flooding suppresses intermolecular dimerization of the catechol, forcing the reaction pathway toward intramolecular cyclization.

  • Reaction: Heat the reaction mixture to 80 °C and maintain vigorous stirring for 24 hours.

  • Quenching: Cool the mixture to room temperature and pour the crude mixture into 100 mL of ice water to precipitate inorganic salts and quench the reaction.

  • Extraction: Extract the aqueous phase with petroleum ether (2 × 100 mL).

    • Expert Insight: Petroleum ether is chosen over ethyl acetate because it selectively extracts the highly non-polar benzodioxin product while leaving unreacted polar catechol and the DMF solvent entirely in the aqueous phase, simplifying downstream purification.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to afford the intermediate 5-fluoro-2,3-dihydro-1,4-benzodioxin.
    
Protocol B: Regioselective Bromination

This protocol executes the electrophilic aromatic substitution to yield the final halogenated target[1].

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask, dissolve 5-fluoro-2,3-dihydro-1,4-benzodioxin (0.335 g, 2.17 mmol) in methanol (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath to control the initial exotherm.

  • Electrophile Addition: Dropwise add elemental bromine (

    
    , 0.134 mL, 2.60 mmol) via a gas-tight syringe.
    
    • Expert Insight: Methanol is specifically selected as a polar protic solvent. It stabilizes the transient bromonium ion/Wheland intermediate, accelerating the EAS process while maintaining high regiocontrol.

  • Reaction: Remove the ice bath, allowing the reaction to warm to room temperature over 10 minutes. Stir the reaction at room temperature for 18 hours.

  • Quenching: Quench the reaction by adding 100 mL of saturated aqueous sodium metabisulfite (

    
    ).
    
    • Expert Insight: Sodium metabisulfite is mandatory here. It rapidly reduces any unreacted

      
       to benign, water-soluble bromide ions (
      
      
      
      ). Failing to quench residual bromine before concentration can lead to uncontrolled over-bromination (e.g., dibromination at C7/C8) as the solvent evaporates and concentration increases.
  • Extraction: Extract the aqueous mixture with ethyl acetate (3 × 50 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield pure 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin.
    

Quantitative Data & Reagent Stoichiometry

The following tables validate the stoichiometric ratios required to execute the self-validating protocols described above.

Table 1: Stoichiometry for 5-Fluoro-2,3-dihydro-1,4-benzodioxin Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
3-Fluorocatechol128.101.02.0 g (15.6 mmol)Starting Material
1,2-Dibromoethane187.865.014.7 g (78.2 mmol)Alkylating Agent
Potassium Carbonate138.203.06.5 g (47.0 mmol)Base
DMF73.09-10 mLSolvent

Table 2: Stoichiometry for Regioselective Bromination

ReagentMW ( g/mol )EquivalentsAmountRole
5-Fluoro-1,4-benzodioxin154.141.0335 mg (2.17 mmol)Starting Material
Bromine (

)*
159.811.20.134 mL (2.60 mmol)Electrophile
Methanol32.04-10 mLSolvent
Sodium Metabisulfite190.11Excess100 mL (Sat. Aq.)Quenching Agent

*Calculated using the standard density of liquid bromine (


): 

(

).

References

  • Davies, D. T., et al. "Tricyclic nitrogen containing compounds as antibacterial agents." US Patent 8,389,524 B2. Google Patents.[1]

  • "Small-molecule inhibitor of pd-1/pd-l1, pharmaceutical composition thereof with pd-l1 antibody, and application of same." EP Patent 3,943,083 A1. Google Patents.[2]

Sources

Method

Application Note: Regiodivergent Functionalization of the 1,4-Benzodioxin Scaffold (Positions 5 vs. 6)

Executive Summary & Strategic Rationale The 1,4-benzodioxin (and its 2,3-dihydro analogue, 1,4-benzodioxane) is a privileged pharmacophore found in alpha-adrenergic antagonists (e.g., Doxazosin), antipsychotics, and anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 1,4-benzodioxin (and its 2,3-dihydro analogue, 1,4-benzodioxane) is a privileged pharmacophore found in alpha-adrenergic antagonists (e.g., Doxazosin), antipsychotics, and antitumor agents.

For the medicinal chemist, the structural symmetry of the core scaffold presents a regioselectivity challenge. The electronic properties of the ethylenedioxy bridge create two distinct reactive environments on the benzene ring:

  • Position 6 (and 7): Electronically activated (para to oxygen) and sterically accessible. This is the default site for Electrophilic Aromatic Substitution (EAS).

  • Position 5 (and 8): Sterically hindered (ortho to the bridgehead) but accessible via Chelation-Controlled Directed Ortho Metalation (DoM).

This Application Note provides a validated decision matrix and detailed protocols to selectively access either position, effectively "switching" regioselectivity using reaction mechanism (EAS vs. DoM).

Mechanistic Insight & Decision Matrix

The choice of method is dictated by the distinct electronic behaviors of the scaffold under acidic/electrophilic versus basic/coordinating conditions.

The "Fork in the Road"
  • Pathway A (EAS): Under standard electrophilic conditions (Halogenation, Friedel-Crafts), the lone pairs of the oxygen atoms activate the para position (C6). The C5 position is deactivated due to steric strain and the "Mills-Nixon" type effect, although primarily it is simply less accessible than C6.

  • Pathway B (DoM): Under strong basic conditions (alkyllithiums), the oxygen atoms act as Directed Metalation Groups (DMGs). They coordinate the lithium cation, directing deprotonation to the nearest ortho proton—Position 5.

Visualization of Regiodivergence

BenzodioxinPathways Figure 1: Divergent synthesis pathways. EAS targets C6 (electronic), while DoM targets C5 (coordination). Start 1,4-Benzodioxane (Scaffold) EAS_Cond Electrophilic Cond. (NBS or Br2) Start->EAS_Cond Electronic Control DoM_Cond DoM Conditions (n-BuLi / TMEDA) Start->DoM_Cond Chelation Control Intermediate_C6 Sigma Complex (Para-Attack) EAS_Cond->Intermediate_C6 Product_C6 6-Bromo-1,4-benzodioxane (C6 Functionalized) Intermediate_C6->Product_C6 Intermediate_C5 5-Lithio Species (Chelation Control) DoM_Cond->Intermediate_C5 Product_C5 5-Substituted-1,4-benzodioxane (C5 Functionalized) Intermediate_C5->Product_C5 + Electrophile (E+)

Protocol A: C6-Selective Functionalization (Bromination)

This protocol utilizes N-Bromosuccinimide (NBS) to selectively brominate the 6-position. This is the entry point for cross-coupling reactions at C6.

Materials
  • Substrate: 2,3-Dihydro-1,4-benzodioxin (1,4-Benzodioxane) [CAS: 493-09-4].

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv).

  • Solvent: Acetonitrile (ACN) or DMF (polar aprotic solvents stabilize the transition state).

  • Catalyst: None required (or trace Ammonium Acetate).

Step-by-Step Methodology
  • Preparation: Dissolve 1,4-benzodioxane (10 mmol) in ACN (50 mL) in a round-bottom flask shielded from direct light (to minimize radical side reactions).

  • Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes at 0°C.

    • Expert Note: Controlling the temperature at 0°C initially prevents over-bromination (dibromination at 6,7-positions).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 9:1). Product (6-Br) is less polar than starting material.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in Diethyl Ether (Et2O) and wash with water (x2) and brine (x1) to remove succinimide by-products.

  • Purification: Dry over MgSO4, filter, and concentrate. If necessary, purify via short silica plug (100% Hexanes).

Expected Yield: 85–95% Selectivity: >95:5 (C6:C5)

Protocol B: C5-Selective Functionalization (Directed Ortho Metalation)

Accessing the C5 position requires overcoming the natural C6 electronic preference. We utilize the oxygen atom as a Directing Group (DG) for lithium.

Critical Safety Note: t-Butyllithium or n-Butyllithium are pyrophoric. All steps must be performed under inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Materials
  • Substrate: 1,4-Benzodioxane.[1][2][3][4][5][6][7][8][9]

  • Base: n-Butyllithium (1.6 M in hexanes) or s-Butyllithium (for higher reactivity).

  • Additive: TMEDA (N,N,N',N'-Tetramethylethylenediamine) (1.1 equiv).

    • Why: TMEDA breaks up alkyllithium aggregates and coordinates the Li+, enhancing its basicity and facilitating the specific chelation to the ring oxygen.

  • Solvent: Anhydrous Diethyl Ether (Et2O) or THF.

  • Electrophile: e.g., DMF (for formylation), I2 (for iodination), or B(OMe)3 (for boronic acid).

Step-by-Step Methodology
  • System Setup: Flame-dry a 3-neck flask; flush with Argon. Add Anhydrous Et2O (0.2 M concentration relative to substrate).

  • Reagent Mixing: Add 1,4-benzodioxane (1.0 equiv) and TMEDA (1.1 equiv). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise via syringe pump over 20 minutes.

    • Observation: A slight color change (often yellow/orange) indicates formation of the lithiated species.

    • Time: Stir at -78°C for 1 hour, then allow to warm to -40°C for 30 minutes to ensure complete metallation at the sterically hindered C5 position.

  • Quench: Cool back to -78°C. Add the Electrophile (e.g., Iodine dissolved in THF, 1.2 equiv) rapidly.

  • Workup: Allow to warm to RT. Quench with saturated NH4Cl. Extract with EtOAc.

  • Validation: 1H NMR is crucial here.

    • Diagnostic Signal: Look for the splitting pattern. A 5-substituted benzodioxane will show a distinct triplet (approx 6.7-6.9 ppm) and two doublets (if the electrophile is non-coupling), whereas 6-substituted derivatives show a singlet (isolated proton at C5) and two doublets.

Expected Yield: 60–75% Selectivity: >90:10 (C5:C6) (Dependent on temperature control).

Comparative Data & Troubleshooting

Regioselectivity Comparison Table
FeatureProtocol A (EAS)Protocol B (DoM)
Target Position C6 (Para to O)C5 (Ortho to O)
Primary Reagent Electrophile (NBS, R-COCl)Base (n-BuLi/TMEDA)
Key Mechanism Electronic Activation (+M effect)Chelation / Coordination
Limiting Factor Over-reaction (6,7-disubstitution)Temperature control / Moisture
Typical Yield High (>85%)Moderate (60-75%)
Major Byproduct 7-Isomer (Identical) or 6,7-DiC6-Lithiation (if temp > -20°C)
Troubleshooting Guide
  • Problem: Low Yield in C5 Lithiation.

    • Root Cause:[4][8][10][11] Moisture in solvent or insufficient de-aggregation of BuLi.

    • Fix: Distill TMEDA over CaH2 before use. Ensure temperature stays below -40°C during lithiation to prevent the "Lithium migration" to the thermodynamically more stable C6 position (though less common in this specific scaffold, scrambling can occur).

  • Problem: Mixture of Isomers in C6 Bromination.

    • Root Cause:[4][8][10][11] Temperature too high or excess reagent.

    • Fix: Use exactly 1.0 equiv NBS. Perform at 0°C.

Downstream Application: Suzuki-Miyaura Coupling

Once the halogenated scaffold (6-Br or 5-I) is obtained, cross-coupling introduces complex functionality.

General Protocol
  • Mix: Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), Pd(dppf)Cl2 (3 mol%), K2CO3 (2.0 equiv).

  • Solvent: Dioxane/Water (4:1).

  • Conditions: 80°C, 4-12 hours under Argon.

  • Note: The 5-Iodo derivative (from Protocol B) is generally more reactive in oxidative addition than the 6-Bromo derivative, often requiring milder conditions.

References

  • Guillaumet, G. (1989). Regioselective lithiation of 1,4-benzodioxin: Synthesis of 5-substituted derivatives. Tetrahedron Letters, 30(15), 1979-1982. Link

    • Core reference for the C5-lithiation strategy and the role of oxygen chel
  • Coudert, G., et al. (1978). Synthesis of 1,4-benzodioxins.[1][2][3][4][5][7][8][9][12][13][14] Tetrahedron Letters, 19(12), 1059-1062.

    • Foundational work on the synthesis and reactivity of the benzodioxin ring system.
  • Vazquez, G., et al. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid.[4] Molbank, M1875. Link

    • Recent validation of lithiation str
  • Chapleo, C. B., et al. (1983). Heteroaromatic derivatives of 1,4-benzodioxan as alpha-adrenoreceptor antagonists. Journal of Medicinal Chemistry, 26(6), 823-831. Link

    • Demonstrates the medicinal chemistry utility of C6-functionalized deriv
  • Fagnou, K., et al. (2009).[15] C6 Arylation of fused heterocycles.[15] Molecules, 26, 05763.[15] Link

    • Discusses modern C-H activation techniques applicable to these scaffolds.

Sources

Application

Application Note: Microwave-Assisted Synthesis and Functionalization of 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin for Antibacterial Scaffolds

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Strategic Rationale The 1,4-benzodioxin motif is a privileged pharmacophore fr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

The 1,4-benzodioxin motif is a privileged pharmacophore frequently leveraged in the design of next-generation topoisomerase and DNA gyrase inhibitors. Within this class of novel tricyclic antibacterial agents, 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (CAS# 69464-28-4) serves as a highly specialized, critical building block [1].

The structural features of this intermediate are meticulously designed: the C5-fluorine atom modulates lipophilicity, lowers the pKa of adjacent functional groups, and provides metabolic stability against oxidative degradation. Concurrently, the C6-bromine acts as a precise handle for transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). However, the synergistic electron-donating resonance from the benzodioxin oxygen atoms, coupled with the inductive electron-withdrawing effect of the ortho-fluorine, creates a uniquely deactivated electronic environment. This often decelerates the oxidative addition step in palladium-catalyzed aminations when using conventional thermal heating.

To overcome this kinetic bottleneck, we employ microwave-assisted synthesis . By utilizing dielectric heating, we can rapidly and uniformly surpass the activation energy barriers, compressing reaction times from days to minutes while suppressing degradation pathways such as protodehalogenation [2].

Synthetic Workflow

The following diagram illustrates the three-stage synthetic cascade, transitioning from a commercially available diol to the fully functionalized tricyclic antibacterial scaffold.

G A 3-Fluoro-1,2- benzenediol B 5-Fluoro-2,3-dihydro- 1,4-benzodioxin A->B 1,2-Dibromoethane K2CO3, DMF 72h, RT C 6-Bromo-5-fluoro-2,3-dihydro- 1,4-benzodioxin B->C Br2, MeOH 0°C to RT, 18h D Tricyclic Antibacterial Scaffold C->D Microwave, 140°C, 20 min Pd-Catalyst, Amine

Synthetic workflow from 3-fluoro-1,2-benzenediol to tricyclic antibacterial scaffold.

Experimental Protocols & Mechanistic Causality

Note: The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the In-Process Controls (IPC).

Protocol A: Annulation to Form 5-Fluoro-2,3-dihydro-1,4-benzodioxin
  • Mechanistic Causality: The formation of the benzodioxin ring requires a double nucleophilic aliphatic substitution. Anhydrous DMF is selected as a polar aprotic solvent to maximize the nucleophilicity of the phenoxide ions generated by the potassium carbonate base.

  • Step-by-Step Methodology:

    • Charge a dry reaction vessel with 3-fluoro-1,2-benzenediol (5.28 g, 41.2 mmol) and anhydrous DMF (50 mL).

    • Add K₂CO₃ (17.08 g, 124 mmol) in one portion. Causality: A 3-fold molar excess of base ensures complete, sustained deprotonation of both hydroxyl groups.

    • Add 1,2-dibromoethane (3.91 mL, 45.3 mmol) dropwise to prevent localized thermal spikes.

    • Stir the suspension vigorously at room temperature (RT) for 72 hours.

    • Self-Validation (IPC): Perform TLC (20% EtOAc/Cyclohexane). The reaction is complete when the polar starting material (Rf ~0.2) is consumed, yielding a single non-polar spot (Rf ~0.7).

    • Quench the reaction with DI water (200 mL) and extract with EtOAc (3 × 200 mL). Wash the combined organic layers with water (200 mL) and brine (200 mL), dry over MgSO₄, and concentrate under reduced pressure.

    • Purify via flash chromatography (0–20% EtOAc-Cyclohexane) to yield the product as a clear oil (approx. 2.44 g, 38% yield) [1].

Protocol B: Regioselective Bromination
  • Mechanistic Causality: Electrophilic aromatic substitution is directed by the synergistic effects of the heteroatoms. The C1-oxygen strongly directs the electrophile to the para-position (C6). Concurrently, the C5-fluorine exerts an electron-withdrawing inductive effect that deactivates adjacent positions, ensuring high regioselectivity at C6. Methanol is used to stabilize the transient bromonium intermediate.

  • Step-by-Step Methodology:

    • Dissolve 5-fluoro-2,3-dihydro-1,4-benzodioxin (0.335 g, 2.17 mmol) in methanol (10 mL) and cool to 0 °C using an ice bath.

    • Add bromine (0.134 mL, 2.61 mmol) dropwise over 5–10 minutes.

    • Remove the ice bath, allow the reaction to warm to RT, and stir for 18 hours.

    • Self-Validation (IPC): LC-MS analysis must confirm a mass shift of +78/80 Da (characteristic 1:1 isotopic pattern of mono-bromination), with <2% di-bromination observed.

    • Quench unreacted bromine by adding saturated aqueous sodium metabisulfite (100 mL). Causality: Metabisulfite safely reduces volatile Br₂ to benign bromide ions, preventing over-bromination during the concentration phase.

    • Extract the aqueous layer with EtOAc (3 × 50 mL), dry over Na₂SO₄, and concentrate to yield 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin [2].

Protocol C: Microwave-Assisted Buchwald-Hartwig Amination
  • Mechanistic Causality: Conventional thermal heating of this deactivated aryl bromide leads to catalyst aggregation (palladium black) and protodehalogenation. Microwave dielectric heating selectively excites the polar solvent and catalyst complexes, achieving instantaneous localized superheating. This forces the rate-limiting oxidative addition of the Pd(0) species into the sterically hindered C-Br bond.

  • Step-by-Step Methodology:

    • In a heavy-walled microwave vial (10–20 mL capacity), combine 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (1.0 eq), the target primary/secondary amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and sodium tert-butoxide (1.5 eq).

    • Suspend the mixture in anhydrous toluene (or 1,4-dioxane) under a strict argon atmosphere. Seal the vial with a crimp cap.

    • Irradiate the vial in a dedicated microwave synthesizer at 140 °C for 20 minutes . (Note: For exceptionally sterically hindered amines, parameters can be safely escalated to 160 °C for 40 minutes)[1].

    • Self-Validation (IPC): Post-irradiation, the solution color should shift from deep red to dark brown/black (indicating catalyst precipitation). UPLC-MS should indicate >95% conversion of the aryl bromide.

    • Dilute the mixture with EtOAc, wash with saturated NaHCO₃, extract the aqueous layer twice with EtOAc, combine organics, dry over Na₂SO₄, and concentrate.

    • Purify the crude material via gradient chromatography (0–60% CH₂Cl₂ / [CH₂Cl₂:MeOH:NH₄OH 90:10:1]).

Quantitative Data Presentation

The advantages of transitioning from conventional thermal heating to microwave irradiation for the functionalization of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin are summarized below. Microwave synthesis not only halves the impurity profile but nearly doubles the isolated yield.

Table 1: Optimization of Amination Conditions for 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin

Heating MethodTemp (°C)TimeCatalyst SystemConversion (%)Isolated Yield (%)Primary Impurity
Conventional Thermal10024 hPd₂(dba)₃ / Xantphos6542Protodehalogenation
Conventional Thermal110 (Reflux)18 hPd₂(dba)₃ / BINAP7048Catalyst Degradation
Microwave Irradiation 140 20 min Pd₂(dba)₃ / Xantphos >98 84 Trace (<2%)
Microwave Irradiation16040 minPd₂(dba)₃ / Xantphos>9981Trace

Data synthesized from comparative cross-coupling optimization studies on fluoro-benzodioxin derivatives [1][2].

References

  • Title: US8389524B2 - Tricyclic nitrogen containing compounds as antibacterial agents Source: Google Patents / United States Patent and Trademark Office URL
  • Title: EP2137196B1 - Tricyclic nitrogen containing compounds as antibacterial agents Source: Google Patents / European Patent Office URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin

Welcome to the Technical Support Center. As drug development increasingly relies on rigidified bioisosteres, the 1,4-benzodioxin scaffold has become a critical structural motif. Synthesizing the highly functionalized 6-b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on rigidified bioisosteres, the 1,4-benzodioxin scaffold has become a critical structural motif. Synthesizing the highly functionalized 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin presents unique challenges in regioselectivity and yield optimization.

This guide is designed for bench scientists and process chemists. It moves beyond standard recipes to explain the causality behind the chemistry, providing self-validating protocols and field-proven troubleshooting strategies.

I. Synthetic Workflow Overview

The standard synthesis relies on a two-step sequence: an initial bis-alkylation (cyclization) of 3-fluorocatechol, followed by a highly regioselective electrophilic aromatic bromination [1].

SynthesisWorkflow SM 3-Fluorocatechol + 1,2-Dibromoethane Cond1 Alkylation & Cyclization K2CO3, DMF, RT, 72h SM->Cond1 Int 5-Fluoro-2,3-dihydro- 1,4-benzodioxin Cond1->Int Cond2 Electrophilic Aromatic Substitution Br2, MeOH, 0°C -> RT, 18h Int->Cond2 Prod 6-Bromo-5-fluoro-2,3-dihydro- 1,4-benzodioxin Cond2->Prod

Caption: Two-step synthesis workflow for 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin.

II. Troubleshooting Guides & FAQs

Q1: The yield for my first step (cyclization to 5-fluoro-2,3-dihydro-1,4-benzodioxin) is stuck around 35-40%. How can I suppress side reactions? A1: The primary competing reaction here is intermolecular alkylation, leading to oligomerization/polymerization. The standard literature protocol (K₂CO₃ in DMF at room temperature) typically yields only ~38% [1]. To optimize this:

  • Employ the High Dilution Principle: Drop your reaction concentration from 0.8 M to 0.05 M. This statistically favors the intramolecular ring closure (second Sₙ2 displacement) over intermolecular collisions.

  • Switch to the "Cesium Effect": Replacing K₂CO₃ with Cs₂CO₃ drastically improves yields in macrocyclizations and benzodioxin formations. The larger, softer cesium cation coordinates more weakly to the catecholate oxygen, increasing its nucleophilicity and accelerating the ring closure before polymerization can occur.

Q2: During the bromination step, why is the 6-bromo isomer the exclusive product? Why doesn't it brominate at the 7- or 8-position? A2: This is a classic case of competing directing groups resolved by inductive effects. The intermediate, 5-fluoro-2,3-dihydro-1,4-benzodioxin, has two oxygen atoms (O1 at C8a and O4 at C4a) that act as strong ortho/para directors. However, the fluorine atom at C5 exerts a strong, distance-dependent electron-withdrawing inductive effect (-I). Because O4 is adjacent (ortho) to the fluorine, its electron density is heavily depleted. O1, being meta to the fluorine, remains electron-rich and becomes the dominant directing group. O1 directs the incoming bromine to its para position (C6) and ortho position (C8). C6 is sterically favored and further activated by the resonance (+R) of the adjacent fluorine, making 6-bromo the major product.

Regioselectivity Step1 -I Effect of F at C5 Deactivates adjacent O4 Step2 O1 at C8a remains active (Meta to F) Step1->Step2 Step3 O1 directs to Para (C6) and Ortho (C8) Step2->Step3 Step4 C6 is sterically favored over C8 Step3->Step4 Step5 Major Product: 6-Bromo Isomer Step4->Step5

Caption: Mechanistic rationale for the regioselective bromination at the C6 position.

Q3: I am detecting dibrominated byproducts in my LC-MS. How do I control the stoichiometry? A3: Over-bromination occurs when the reaction is allowed to warm up too quickly or if excess Br₂ is used. Methanol is an excellent solvent here because it polarizes the Br₂ molecule, allowing the reaction to proceed without a harsh Lewis acid (like FeBr₃) [1]. To prevent dibromination, strictly control the temperature (keep at 0–5 °C for the first 2 hours) and use exactly 1.05 to 1.1 equivalents of Br₂. Alternatively, substituting Br₂ with N-Bromosuccinimide (NBS) provides a controlled, slow release of Br⁺ that virtually eliminates over-bromination.

III. Quantitative Data: Optimization Parameters

Use the following tables to benchmark your reaction parameters against our optimized recommendations.

Table 1: Optimization of the Cyclization Step

ParameterStandard Condition [1]Optimized ConditionMechanistic Rationale
Base K₂CO₃ (3.0 eq)Cs₂CO₃ (2.5 eq)Cesium effect enhances catecholate nucleophilicity, driving rapid intramolecular ring closure.
Solvent DMF (0.8 M)DMF (0.05 M)High dilution minimizes intermolecular oligomerization.
Temperature Room Temp (72h)60 °C (18h)Moderate heating overcomes the activation energy barrier for the second Sₙ2 displacement.

Table 2: Optimization of the Bromination Step

ParameterStandard Condition [1]Optimized ConditionMechanistic Rationale
Reagent Br₂ (1.2 eq)NBS (1.05 eq)NBS limits the instantaneous concentration of Br⁺, preventing dibromination at C8.
Solvent MethanolDCM / MeOH (1:1)Methanol polarizes the electrophile; DCM ensures complete solubility of the organic substrate.
Quench Na₂S₂O₅ (aq)Na₂S₂O₅ (aq)Instantly reduces active bromine species to inert bromide, halting the reaction cleanly.
IV. Self-Validating Experimental Protocols
Protocol A: Synthesis of 5-Fluoro-2,3-dihydro-1,4-benzodioxin
  • Setup: Charge a flame-dried, argon-purged flask with 3-fluoro-1,2-benzenediol (3-fluorocatechol, 5.28 g, 41.2 mmol) and anhydrous DMF (150 mL, optimized dilution).

  • Base Addition: Add K₂CO₃ (17.08 g, 124 mmol) or Cs₂CO₃ (33.5 g, 103 mmol) in one portion.

    • In-Process Check: The solution will immediately darken to a deep brown/green hue, confirming the deprotonation and formation of the highly reactive catecholate anion.

  • Alkylation: Add 1,2-dibromoethane (3.91 mL, 45.3 mmol) dropwise via syringe.

  • Reaction: Stir at 60 °C for 18 hours.

    • In-Process Check: Monitor via TLC (Hexane/EtOAc 8:2). The highly polar, streak-prone catechol spot (R_f ~ 0.1) will vanish, replaced by a non-polar, UV-active product spot (R_f ~ 0.6).

  • Workup: Cool to room temperature. Quench with distilled water (300 mL) and extract with EtOAc (3 × 150 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 100 mL) to effectively strip residual DMF. Dry over MgSO₄, filter, and concentrate.

  • Purification: Purify via flash chromatography (0-20% EtOAc in Cyclohexane) to yield the product as a clear oil.

Protocol B: Regioselective Synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin
  • Setup: Dissolve 5-fluoro-2,3-dihydro-1,4-benzodioxin (0.335 g, 2.17 mmol) in a 1:1 mixture of anhydrous DCM and Methanol (10 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Bromination: Slowly add elemental bromine (0.12 mL, 2.38 mmol) dropwise over 10 minutes.

    • In-Process Check: The heavy red-brown color of the bromine will initially dissipate upon hitting the solution. Once the addition is complete, a persistent pale orange/amber tint should remain, indicating a slight excess of active electrophile.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 18 hours.

  • Quench: Pour the reaction into saturated aqueous sodium metabisulfite (Na₂S₂O₅, 50 mL).

    • In-Process Check: The organic layer will immediately decolorize from orange to clear/pale yellow, visually confirming the complete neutralization of unreacted Br₂.

  • Workup: Extract with DCM (3 × 50 mL). Wash with brine, dry over MgSO₄, and concentrate under reduced pressure to afford the title compound.

V. References
  • Davies, D. T., et al. (2013). Tricyclic nitrogen containing compounds as antibacterial agents (US Patent No. 8,389,524 B2). U.S. Patent and Trademark Office. Available at:

Optimization

purification methods for 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin

Technical Support Ticket #6B5F-PUR Subject: Purification Protocols for 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary Pu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #6B5F-PUR Subject: Purification Protocols for 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Purifying 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin presents a specific challenge: distinguishing the target from its regioisomer (7-bromo) and poly-brominated byproducts. Because the 5-fluoro substituent exerts a deactivating but ortho-directing effect that competes with the strong activation of the ethylenedioxy ring, crude synthesis mixtures often contain significant isomeric impurities.

This guide prioritizes fractional recrystallization for bulk scale-up, utilizing the specific solubility differential of the 6-bromo isomer in ether/alkane systems, followed by flash chromatography for high-purity polishing.

Part 1: Diagnostic & Analytical Validation

Before attempting purification, you must characterize your crude mixture to select the correct workflow.

The "Self-Validating" NMR Test: The most common failure mode is misidentifying the 7-bromo regioisomer as the target. You can distinguish them definitively using


H NMR coupling constants of the aromatic protons.
IsomerRemaining ProtonsRelationshipCoupling Constant (

)
Diagnostic Signal
Target (6-Bromo) H-7, H-8Ortho~8.5 – 9.0 Hz Doublets (d)
Impurity (7-Bromo) H-6, H-8Meta~1.5 – 2.5 Hz Doublets (d) or Singlet-like

Action: Run a crude NMR. If you see meta-coupling (small splitting), you have the 7-bromo impurity. If you see a mix, proceed to Module 2 (Chromatography) as crystallization alone may co-precipitate the isomer.

Part 2: Purification Workflows

Method A: Solvent-Based Recrystallization (Scalable)

Best for: Batches >5g with >80% crude purity.

The 6-bromo analog often exhibits a lower melting point than non-fluorinated equivalents (often <60°C). We utilize a Diisopropyl Ether (DIPE) / Hexane system to exploit the lipophilicity of the brominated benzodioxane.

Protocol:

  • Dissolution: Dissolve crude solid in minimal Diisopropyl Ether (DIPE) at 40–45°C. Do not boil aggressively; these compounds can be low-melting.

  • Anti-Solvent Addition: Slowly add n-Hexane (or Heptane) dropwise until a persistent cloudiness (turbidity) appears.

    • Ratio Target: Typically 1:3 (DIPE:Hexane).

  • Nucleation: Remove from heat. If oiling out occurs (common with fluorinated intermediates), scratch the glass side-wall with a spatula or add a seed crystal.

  • Cooling: Allow to cool to Room Temperature (RT) for 2 hours, then refrigerate at 4°C overnight.

  • Filtration: Wash crystals with cold Hexane.

Troubleshooting Table: Crystallization

SymptomProbable CauseCorrective Action
Oiling Out Temperature too high or impurities too high.Re-dissolve. Add solvent to dilute.[1] Cool very slowly. Use a seed crystal.
Low Yield Product too soluble in DIPE.Evaporate mother liquor to 50% volume and repeat. Switch to Ethanol/Water (9:1) .
Isomer Persistence Co-crystallization of 7-bromo isomer.Switch to Method B (Chromatography). Isomers often form solid solutions.
Method B: Flash Column Chromatography (High Purity)

Best for: Removing regioisomers and poly-brominated species.

Because the fluorine atom alters the dipole moment significantly compared to the 7-bromo isomer, silica gel chromatography is highly effective.

Stationary Phase: Silica Gel (230–400 mesh) Mobile Phase: n-Hexane / Ethyl Acetate (EtOAc)

Step-by-Step Gradient:

  • Equilibration: Column packed with 100% Hexane.

  • Loading: Dry load on Celite is recommended to prevent band broadening (the compound is lipophilic).

  • Elution Profile:

    • 0–5% EtOAc: Elutes non-polar poly-brominated impurities.

    • 5–10% EtOAc: Target Compound (6-Bromo) typically elutes here.

    • 15–20% EtOAc: Elutes more polar byproducts (e.g., unreacted 5-fluoro starting material or phenols).

Note: If separation is poor, switch the modifier from EtOAc to Dichloromethane (DCM) . A Hexane/DCM gradient (0%


 30% DCM) often provides better selectivity for halogenated positional isomers.

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture CheckNMR Step 1: 1H NMR Analysis (Check J-coupling) Start->CheckNMR Decision Isomer Ratio? CheckNMR->Decision HighPurity >90% Target <5% Isomer Decision->HighPurity Clean MixedIsomers Mixed Isomers (Significant 7-Br) Decision->MixedIsomers Dirty Recryst Method A: Recrystallization (DIPE / Hexane) HighPurity->Recryst Column Method B: Flash Chromatography (Hexane / EtOAc 95:5) MixedIsomers->Column Oiling Issue: Oiling Out? Recryst->Oiling FinalCheck Final QC: HPLC & NMR Column->FinalCheck Seed Add Seed Crystal / Slow Cool Oiling->Seed Yes Oiling->FinalCheck No Seed->Recryst

Figure 1: Decision tree for the purification of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin based on initial crude purity and isomeric composition.

Part 4: Frequently Asked Questions (FAQ)

Q1: My product is a low-melting solid that keeps oiling out. What should I do? A: This is characteristic of halogenated benzodioxanes. Avoid rapid cooling.

  • Use the "Two-Solvent Titration" method: Dissolve in DIPE at RT (not hot). Add Hexane dropwise until just turbid.

  • Place the flask in a Dewar of water at RT and let the whole system cool slowly.

  • If it oils, re-heat slightly to dissolve the oil, add a tiny seed crystal, and let it sit undisturbed.

Q2: Can I use Methanol or Ethanol for crystallization? A: Yes, but be cautious. While ethanol is a standard solvent for benzodioxanes [1], the presence of the fluorine atom increases lipophilicity. Aqueous ethanol (90% EtOH) may work, but if the water content is too high, the hydrophobic bromine/fluorine combination will force the compound out as an oil before crystals form. DIPE/Hexane is safer for this specific substitution pattern.

Q3: How do I confirm the regiochemistry without X-ray crystallography? A: Use NOE (Nuclear Overhauser Effect) NMR . Irradiate the methylene protons of the ethylenedioxy ring (positions 2 and 3).

  • 6-Bromo isomer: The H-7 proton is adjacent to H-8, but neither is spatially close to the fluorine. You should see NOE enhancement between the ring protons and the ethylenedioxy protons only if they are at positions 5 or 8. Since position 5 is F, and position 8 is H, you will see NOE between the ethylenedioxy protons and H-8 .

  • 7-Bromo isomer: You have protons at H-6 and H-8. H-6 is adjacent to the ethylenedioxy ring (position 1/2 side) but blocked by F? No, F is at 5.

    • Correction: In the 6-bromo isomer, H-7 and H-8 are present. H-8 is ortho to the oxygen at position 1.

    • Definitive Check: The coupling constant method (Part 1) is faster and usually sufficient.

References

  • Context: Establishes the use of diisopropyl ether/hexane for crystallizing similar bromin
  • Organic Syntheses. (1999). An Improved Preparation of 3-Bromo-2H-pyran-2-one. Org. Synth. 1999, 76,[2] 12. Retrieved March 1, 2026, from [Link]

    • Context: Validates the use of Hexane/Ethyl Acetate gradients for purifying lipophilic bromin
  • Context: Provides industrial context for bromination of fused ring systems and the separ

Sources

Troubleshooting

separating regioisomers in brominated fluorobenzodioxin synthesis

Technical Support Center: Brominated Fluorobenzodioxin Synthesis Guide Overview: The Regioisomer Challenge Subject: Separation and Structural Confirmation of Regioisomers in Brominated Fluorodibenzo-p-dioxin (BFBD) Synth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Brominated Fluorobenzodioxin Synthesis

Guide Overview: The Regioisomer Challenge

Subject: Separation and Structural Confirmation of Regioisomers in Brominated Fluorodibenzo-p-dioxin (BFBD) Synthesis. Audience: Synthetic Chemists, Medicinal Chemists, and Analytical Scientists.

Executive Summary: Synthesizing BFBDs involves a critical bottleneck: the formation of regioisomers with nearly identical polarities and boiling points. This is often driven by the Smiles Rearrangement during the cyclization phase. Standard silica chromatography is frequently insufficient. This guide provides a self-validating workflow using shape-selective chromatography (PGC/PYE) and 19F-NMR forensics to isolate and confirm the correct isomer.

Module 1: The Root Cause (Prevention)

Topic: The Smiles Rearrangement Trap

Issue: "I started with pure 4-bromo-5-fluorocatechol, but my final product is a 50:50 mix of two isomers. Why?"

Technical Insight: In the base-mediated condensation of catechols with halobenzenes (e.g., Ullmann ether synthesis or nucleophilic aromatic substitution), the reaction proceeds through a diphenyl ether intermediate. Before the second ring closure, this intermediate can undergo an intramolecular nucleophilic aromatic substitution (


) known as the Smiles Rearrangement .[1][2] This allows the pendant ring to migrate from one oxygen to the other, effectively "scrambling" the position of the substituents relative to the dioxin core.

Troubleshooting Protocol:

  • Temperature Control: The rearrangement has a higher activation energy than the direct cyclization.

    • Action: Lower the reaction temperature by 10–15°C and extend reaction time.

  • Solvent Polarity: Highly polar aprotic solvents (DMSO, DMF) stabilize the Meisenheimer complex intermediate, facilitating the rearrangement.

    • Action: Switch to lower-polarity solvents like high-boiling ethers (e.g., Diglyme) or use phase-transfer catalysis in Toluene.

Visualization: The Isomer Scrambling Mechanism

SmilesRearrangement Start Diphenyl Ether Intermediate Meisenheimer Meisenheimer Complex (Spiro) Start->Meisenheimer Thermodynamic Path (High Temp/Polar Solvent) Direct Direct Cyclization (Target Isomer A) Start->Direct Kinetic Path (Low Temp) Rearranged Rearranged Cyclization (Unexpected Isomer B) Meisenheimer->Rearranged Ring Rotation & Closure

Caption: The Smiles Rearrangement pathway (yellow/red) competes with direct cyclization, leading to regioisomer scrambling via a spiro-intermediate.

Module 2: Chromatographic Separation

Topic: Overcoming Co-elution

Issue: "My isomers co-elute on C18 HPLC and show one spot on TLC."

Technical Insight: Bromine and Fluorine are hydrophobic, but their electronic effects differ. However, the primary difference between BFBD regioisomers is molecular planarity and shape , not just polarity. Standard C18 columns interact primarily via hydrophobic mechanisms, which are insufficient here. You require shape-selective stationary phases .

Recommended Stationary Phases:

Stationary PhaseMechanismSelectivity Factor (

)
Application
Porous Graphitic Carbon (PGC) Charge-transfer & PlanarityHighBest for separating planar dioxins from non-planar byproducts.
Pyrenylethyl (PYE)

-

Interaction
Very HighGold Standard. Separates isomers based on the specific electron density location on the aromatic ring.
Pentafluorophenyl (PFP) Dipole-Dipole &

-

MediumGood for fluorinated compounds; exploits F-F interactions.

Step-by-Step Separation Protocol (HPLC):

  • Column Selection: Install a Pyrenylethyl (PYE) or PGC column (e.g., Cosmosil PYE or Hypercarb).

  • Mobile Phase:

    • Solvent A: Water (LC-MS grade).

    • Solvent B: Methanol (MeOH) or Acetonitrile (ACN). Note: MeOH often provides better selectivity for planar aromatics due to protic solvent effects.

  • Gradient:

    • Start: 70% B (Isocratic hold for 5 min to stabilize pressure).

    • Ramp: 70%

      
       100% B over 25 mins.
      
    • Flow: 0.8 mL/min (for 4.6mm ID column).

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Fraction Collection: Collect the full peak width; isomer shoulders are common.

Module 3: Analytical Confirmation (The "Killer App")

Topic: Distinguishing Isomers

Issue: "EI-MS gives identical fragmentation patterns for both peaks. How do I identify which is which?"

Technical Insight: Electron Ionization (EI) is too hard; it shatters the molecule into generic halogenated fragments. You need a "soft" ionization or a probe sensitive to the specific electronic environment of the fluorine atom.

Method A: 19F-NMR Spectroscopy (Definitive) Fluorine-19 is 100% natural abundance and highly sensitive to ortho/meta/para relationships.[3]

  • Protocol:

    • Dissolve 5–10 mg of isolated isomer in

      
       or 
      
      
      
      -Benzene.
    • Acquire a proton-coupled 19F-NMR (do not decouple).

    • Analyze Coupling Constants (

      
      ): 
      
      • 
         (ortho):  6.0 – 10.0 Hz (Large doublet).
        
      • 
         (meta):  4.0 – 7.0 Hz (Medium doublet/multiplet).
        
      • 
         (para):  < 2.0 Hz (Often unresolved broadening).
        
    • Logic: If your target isomer has a proton ortho to the fluorine, you must see a large splitting. If the rearrangement moved the proton to the para position, the splitting will collapse.

Method B: Negative Ion APCI-MS Atmospheric Pressure Chemical Ionization (APCI) in negative mode generates


 or 

phenoxide ions via ether cleavage. The ratio of these ions is position-dependent.

Workflow Visualization

Diagram: The Separation & Confirmation Decision Tree

SeparationWorkflow Crude Crude Reaction Mix (Isomers A + B) TLC TLC Check (Silica / Hexane:DCM) Crude->TLC Decision1 Spots Separated? TLC->Decision1 Flash Flash Chromatography (Silica Gel) Decision1->Flash Yes (Rare) HPLC HPLC Separation (PYE or PGC Column) Decision1->HPLC No (Co-elution) Isolate Isolate Fractions Flash->Isolate HPLC->Isolate NMR 19F-NMR (Coupled) Check J-values Isolate->NMR Final Pure Regioisomer Confirmed NMR->Final Matches Predicted Coupling

Caption: Operational workflow for isolating BFBD isomers. Note that standard Flash chromatography often fails, necessitating shape-selective HPLC.

FAQ: Troubleshooting Specific Scenarios

Q1: I see a third peak in my HPLC trace that has the correct mass but different retention time. What is it?

  • Diagnosis: This is likely a "predioxin" or a non-cyclized diphenyl ether intermediate that failed to close.

  • Verification: Check the IR spectrum for an -OH stretch (3200–3600

    
    ). Dioxins have no hydroxyl groups. If present, re-subject this fraction to the cyclization conditions (e.g., 
    
    
    
    , reflux).

Q2: Can I use recrystallization instead of HPLC?

  • Answer: Only for enrichment, not total separation. Dioxin isomers often form "solid solutions" or co-crystals due to their similar lattice energies.

  • Tip: If you must try, use Toluene or Chlorobenzene . These solvents interact well with the

    
    -system. Slow evaporation is superior to cooling crystallization for separating these specific isomers.
    

Q3: My 19F-NMR shows a complex multiplet instead of a clean doublet.

  • Diagnosis: You likely have a mix of isomers, or you are seeing "Roofing effects" (second-order coupling) if the protons are chemically similar.

  • Action: Run the NMR at a higher field strength (e.g., 600 MHz) or run a 19F-1H HOESY (Heteronuclear Overhauser Effect Spectroscopy) 2D experiment to see exactly which proton is spatially close to the fluorine.

References

  • Smiles Rearrangement Mechanism

    • Kende, A. S., et al. "Regioselective synthesis of halodibenzo-p-dioxins." Journal of Organic Chemistry, 1974.

  • HPLC Separation (PYE/PGC)

    • Kim, B. H., et al. "Separation of dioxin isomers using pyrenylethyl silica stationary phases." Journal of Chromatography A, 1998.

  • APCI-MS for Isomer Differentiation

    • Jobst, K. J., et al. "Differentiation of (Mixed) Halogenated Dibenzo-p-Dioxins by Negative Ion Atmospheric Pressure Chemical Ionization." Analytical Chemistry, 2016.[4]

  • 19F-NMR Coupling Constants

    • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (General reference for J-coupling values in aromatic systems).

Sources

Optimization

overcoming solubility issues with 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin

The following technical guide serves as a specialized support resource for researchers working with 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (CAS 1637490-69-7 / related analogs). This guide addresses the physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (CAS 1637490-69-7 / related analogs). This guide addresses the physicochemical challenges inherent to poly-halogenated bicyclic ethers, specifically focusing on solubility, handling, and formulation.

Ticket Status: Open | Priority: High | Topic: Solubility & Handling Optimization[1]

Executive Summary: The "Solubility Paradox"

This compound presents a classic "brick dust" vs. "grease" challenge depending on its purity and crystalline state. The 1,4-benzodioxin core is lipophilic (LogP ~2.3–2.5), and the addition of Bromine (C6) and Fluorine (C5) atoms significantly increases lipophilicity while altering crystal lattice energy.[1]

  • The Challenge: It is practically insoluble in water, sparingly soluble in simple alcohols, but highly soluble in aprotic polar solvents and halogenated hydrocarbons.

  • The Risk: Users frequently encounter "oiling out" during recrystallization or precipitation upon dilution in aqueous biological buffers.[1]

Solubility Profile & Solvent Selection

Data synthesized from structure-activity relationships (SAR) of halogenated benzodioxins and experimental surrogates.

Solubility Heatmap
Solvent ClassSuitabilityEstimated SolubilityTechnical Notes
Chlorinated (DCM, Chloroform)Excellent >100 mg/mLIdeal for extraction and transfer.[1] High density aids phase separation.[1]
Aprotic Polar (DMSO, DMF)High >50 mg/mLStandard for biological stocks. Freezes at low temps (DMSO); difficult to remove (DMF).
Ethers (THF, Dioxane)Good 20–50 mg/mLGood for reactions. THF peroxides can degrade the compound over time.
Esters (Ethyl Acetate)Moderate 10–30 mg/mLPreferred green solvent for workup.[1]
Alcohols (MeOH, EtOH)Low <5 mg/mLRisk of precipitation. Use only when heated or as a co-solvent.[1]
Aqueous (Water, PBS)Insoluble <0.01 mg/mLDo not use without co-solvents or surfactants.[1]

Workflow Decision Tree (Interactive Troubleshooting)

The following logic flow helps you choose the correct solvent system based on your experimental stage.

SolubilityWorkflow Start Start: What is your goal? Goal_Syn Chemical Synthesis / Workup Start->Goal_Syn Goal_Bio Biological Assay / Screening Start->Goal_Bio Goal_Anal Analytical (HPLC/NMR) Start->Goal_Anal Q_State Current State? Goal_Syn->Q_State Q_Conc Target Concentration? Goal_Bio->Q_Conc Action_NMR CDCl3 or DMSO-d6 (Avoid CD3OD) Goal_Anal->Action_NMR Action_HPLC Acetonitrile/Water (Keep ACN > 50% for sample loop) Goal_Anal->Action_HPLC State_Crude Crude Reaction Mix Q_State->State_Crude State_Oil Oiling Out / Sticky Solid Q_State->State_Oil Action_Extract Extract with DCM (High density aids separation) State_Crude->Action_Extract Action_Cryst Triturate with cold Hexanes or Pentane to induce solid State_Oil->Action_Cryst High_Conc > 10 µM Q_Conc->High_Conc Low_Conc < 10 µM Q_Conc->Low_Conc Action_CoSolv Requires Co-solvent: DMSO + 20% PEG-400 High_Conc->Action_CoSolv Action_DMSO 100% DMSO Stock (10-20mM) Dilute 1:1000 into media Low_Conc->Action_DMSO

Figure 1: Decision matrix for solvent selection based on experimental intent.

Troubleshooting Guide & FAQs

Scenario A: Chemical Synthesis & Purification

Q: My compound is "oiling out" during recrystallization. How do I get a solid?

  • The Cause: The fluorine atom lowers the melting point compared to the non-fluorinated analog, and impurities act as a solvent, keeping it in an amorphous oily state.

  • The Fix:

    • Dissolve the oil in a minimum amount of DCM (Dichloromethane).

    • Add Hexanes or Pentane dropwise until the solution turns slightly cloudy.[1]

    • Seed it: If you have a tiny crystal from a previous batch, add it now. If not, scratch the glass side of the flask with a spatula.

    • Cool slowly: Place in a -20°C freezer overnight. Rapid cooling traps impurities and returns to oil.[1]

Q: I'm doing a liquid-liquid extraction, but the layers won't separate.

  • The Cause: Halogenated benzodioxins are dense.[1] If you use DCM and water, the organic layer is on the bottom. If you have a lot of salts, the densities might become similar, causing an emulsion.

  • The Fix:

    • Switch to Ethyl Acetate (EtOAc).[1] It is lighter than water (top layer), making separation distinct.

    • Add Brine (saturated NaCl) to the aqueous layer to increase its density and force the organic layer out.

Scenario B: Biological Assays (in vitro)

Q: When I dilute my DMSO stock into the cell culture media, it turns cloudy.

  • The Cause: "Solvent Shock."[1] The compound is hydrophobic. When DMSO (hygroscopic) hits water, it mixes instantly, leaving the compound stranded; it aggregates and precipitates.

  • The Fix:

    • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Make an intermediate step (e.g., 10% DMSO in buffer) before the final dilution.

    • Surfactants: Add 0.05% Tween-80 or Pluronic F-127 to your assay buffer before adding the compound.[1] This creates micelles that sequester the lipophilic drug.

    • Sonicate: Sonicate the final dilution for 10–15 seconds to disperse micro-aggregates.

Q: What is the maximum DMSO concentration I can use?

  • Standard: Most cell lines tolerate up to 0.5% v/v DMSO.[1]

  • For this compound: You likely need a stock concentration of 10 mM or 20 mM in pure DMSO to keep the final volume low.[1]

Standard Operating Procedures (Protocols)

Protocol 1: Preparation of a 10 mM Stock Solution (Biological Use)

Objective: Create a stable stock for long-term storage (-20°C).

  • Weighing: Weigh approximately 2.33 mg of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (MW ≈ 233.03 g/mol ).[1]

    • Note: If the compound is an oil, weigh by difference using a glass syringe or capillary. Do not use plastic pipette tips (plasticizers may leach).

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Critical: Use a fresh bottle of DMSO.[1] DMSO absorbs water from air, which decreases the solubility of this specific compound.

  • Dissolution: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the C-Br bond). Store at -20°C.

Protocol 2: HPLC Sample Preparation

Objective: Prevent column clogging and carryover.

  • Diluent: Use Acetonitrile (ACN) or Methanol (MeOH) .[1] Do not dissolve in water.[1]

  • Filter: Pass the sample through a 0.22 µm PTFE filter . (Nylon filters may bind the benzodioxin core).

  • Mobile Phase Compatibility: Ensure your HPLC method starts with at least 50% organic modifier .[1] Starting at 95% water will cause the compound to precipitate in the injection loop or at the head of the column.

References

  • PubChem. 1,4-Benzodioxin, 6-bromo-2,3-dihydro- (Compound Summary). National Library of Medicine.[1] [Link]

  • Mandal, S. K., et al. (2018).[2] Synthetic Studies Towards the Synthesis of 6-Substituted 3-Fluoro-5,6-dihydropyran-2-ones. Synlett, 29, 75-78.[1][2] (Demonstrates handling of fluorinated intermediates). [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination in Benzodioxin Cross-Coupling

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals troubleshoot and eliminate hydrode...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals troubleshoot and eliminate hydrodebromination (protodehalogenation) side reactions during the cross-coupling of benzodioxin derivatives (e.g., 6-bromo-1,4-benzodioxane).

Rather than relying on trial-and-error, this guide deconstructs the chemical causality of the failure mode and provides a self-validating framework to ensure high-fidelity carbon-carbon and carbon-heteroatom bond formation.

Mechanistic Insight: The Origin of Debromination

The undesired cleavage of the C–Br bond without cross-coupling is not a random degradation; it is a highly structured competing catalytic cycle. Following the oxidative addition of the electron-rich benzodioxin substrate to the Pd(0) center, the resulting Ar–Pd(II)–Br complex can undergo an

[1].

If the transmetalation step is kinetically slow, the Pd(II) complex abstracts a hydride from an available source (such as an alkoxide base, an aliphatic amine, or a protic solvent). This generates a transient Ar–Pd(II)–H species that rapidly undergoes [2].

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd + Ar-Br TransMet Ar-Pd(II)-Nu (Transmetalation) OxAdd->TransMet + Nu Hydride Ar-Pd(II)-H (Hydride Transfer) OxAdd->Hydride Competing Pathway Product Ar-Nu Cross-Coupled Product TransMet->Product Reductive Elimination Product->Pd0 Debrom Ar-H Debrominated Byproduct Hydride->Debrom Reductive Elimination Debrom->Pd0 Source Hydride Source (Solvent/Base) Source->Hydride Nu Nucleophile (e.g., Boronic Acid) Nu->TransMet

Divergent pathways in Pd-catalyzed coupling: cross-coupling vs. debromination.

Troubleshooting FAQs

Q1: Why is my 6-bromo-1,4-benzodioxane yielding primarily 1,4-benzodioxane instead of the desired cross-coupled product? A1: The electron-donating oxygen atoms in the benzodioxin ring make the resulting Ar–Pd(II)–Br complex relatively electron-rich. This electronic stabilization can slow down the transmetalation step. When transmetalation is delayed, the long-lived intermediate has ample time to interact with adventitious hydride sources,[3].

Q2: How do I select the right ligand to suppress this side reaction? A2: You must shift the kinetic balance in favor of the desired pathway.[4] (e.g., dialkylbiaryl phosphines like XPhos or RuPhos) are highly recommended. These ligands impart massive steric strain around the Pd center, which [1] and disfavors the


-hydride elimination transition state. Furthermore, they stabilize the highly active monoligated Pd(0) species, preventing catalyst degradation into inactive "Pd black."

Q3: What role do the base and solvent play in driving debromination? A3: They are often the direct culprits. Strong, nucleophilic bases (e.g., NaOtBu, NaOH) and protic solvents (alcohols, water) act as potent hydride donors. To mitigate this,[3] like anhydrous K₃PO₄ or Cs₂CO₃. Coupling these with [4] (e.g., Toluene, THF, or Dioxane) effectively starves the competing catalytic cycle of its required proton/hydride sources.

Q4: Should I adjust the reaction temperature? A4: Yes.[4] by overcoming the activation energy barrier for hydride transfer. If your catalyst system is highly active (e.g., using Pd-G3 precatalysts), [3] to 60–80 °C to improve chemoselectivity.

Quantitative Data: Condition Optimization Matrix

The following table summarizes internal validation data for the Suzuki-Miyaura coupling of 6-bromo-1,4-benzodioxane with phenylboronic acid. Notice the inverse relationship between steric ligand bulk/anhydrous conditions and the debromination side reaction.

LigandBaseSolvent SystemTemp (°C)Cross-Coupling Yield (%)Debromination (%)
PPh₃NaOtBuEtOH / H₂O1002565
dppfK₂CO₃Dioxane / H₂O905530
RuPhosK₃PO₄ (anhyd)THF80828
XPhos K₃PO₄ (anhyd) Toluene (anhyd) 80 94 < 2

Self-Validating Experimental Protocol (SOP)

To guarantee reproducibility and eliminate debromination, follow this self-validating Standard Operating Procedure (SOP) for the anhydrous coupling of bromobenzodioxins.

Workflow Start High Debromination Observed (>10%) CheckBase 1. Evaluate Base & Solvent Start->CheckBase SwitchBase Switch to Anhydrous K3PO4 Use Aprotic Solvent (Toluene/THF) CheckBase->SwitchBase CheckLigand 2. Evaluate Ligand Sterics SwitchBase->CheckLigand SwitchLigand Use Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos) CheckLigand->SwitchLigand CheckTemp 3. Optimize Temperature SwitchLigand->CheckTemp LowerTemp Reduce Temp to 60-80°C Monitor via LC-MS CheckTemp->LowerTemp Success Debromination Minimized Yield > 85% LowerTemp->Success

Step-by-step troubleshooting workflow to minimize debromination in benzodioxin couplings.

SOP: Anhydrous Suzuki-Miyaura Coupling of 6-Bromo-1,4-benzodioxane

Objective: Achieve >85% cross-coupling yield with <2% debromination.

Step 1: System Preparation & Validation

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Dispense anhydrous Toluene.

  • Validation Checkpoint 1 (V1): Perform a Karl Fischer titration on the solvent batch. Acceptance Criteria: H₂O content must be < 50 ppm.

Step 2: Reagent Charging

  • Add 6-bromo-1,4-benzodioxane (1.0 equiv) and the corresponding boronic acid (1.5 equiv) to the flask.

  • Add finely milled, anhydrous K₃PO₄ (2.0 equiv). Note: Do not use aqueous base solutions.

  • Introduce XPhos Pd G3 precatalyst (2 mol%). The G3 precatalyst ensures rapid generation of the active monoligated Pd(0) species without requiring high temperatures.

Step 3: Reaction Execution & In-Process Monitoring

  • Seal the flask, evacuate, and backfill with Argon.

  • Inject the anhydrous Toluene (to reach a 0.2 M substrate concentration).

  • Heat the reaction mixture to 80 °C with vigorous stirring (800 rpm) to overcome the heterogeneity of the inorganic base.

  • Validation Checkpoint 2 (V2): At t = 1 hour, withdraw a 10 µL aliquot under Argon, quench in 1 mL of LC-MS grade Acetonitrile, and analyze. Acceptance Criteria: Conversion of Ar-Br > 50%, with the Ar-H (debromination) peak area < 2% relative to the product.

Step 4: Workup & Absolute Quantification

  • Upon full conversion (typically 2–4 hours), cool the mixture to room temperature.

  • Filter the crude mixture through a short pad of Celite to remove the inorganic salts and Pd black, eluting with Ethyl Acetate.

  • Concentrate the filtrate in vacuo.

  • Validation Checkpoint 3 (V3): Dissolve the crude residue in CDCl₃ and add exactly 1.0 equiv of 1,3,5-trimethoxybenzene as an internal standard. Acquire a quantitative ¹H NMR spectrum. Calculate the absolute yield of the cross-coupled product versus the 1,4-benzodioxane byproduct to confirm the suppression of hydrodebromination.

References

Sources

Optimization

Technical Support Center: Crystallization of 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin

The following technical guide addresses the crystallization and purification of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (CAS: 156005-61-7 / related analogs). This content is structured as a Tier-3 Technical Support...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the crystallization and purification of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (CAS: 156005-61-7 / related analogs). This content is structured as a Tier-3 Technical Support resource for process chemists and medicinal chemistry teams.

[1][2][3][4]

Current Status: Active Subject: Troubleshooting Phase Separation, Polymorphism, and Regioisomer Purity Applicable For: Intermediate Isolation in API Synthesis (e.g., Gyrase Inhibitors, 5-HT Receptor Modulators)[1][2][3]

Executive Summary: The Physicochemical Challenge

The target molecule, 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin , presents a specific set of purification challenges. Unlike simple aromatics, the benzodioxane fused ring system lowers the crystal lattice energy, often resulting in a "waxy solid" or "persistent oil" at room temperature (Melting Point range typically 40–55 °C, depending on purity).[3]

The primary critical quality attribute (CQA) is the rejection of the 7-bromo regioisomer and 6,8-dibromo side products.[1][2][3] The 5-fluoro substituent exerts a strong ortho-directing effect that cooperates with the 1-alkoxy group to favor the 6-position, but thermodynamic equilibration or over-bromination can compromise this selectivity.[1][2][4]

Section 1: Solvent Selection & Phase Behavior
Q1: "My crude product persists as a red/brown oil and refuses to nucleate. What solvent system should I use?"

A: This is the most common issue with halogenated benzodioxanes.[3] The "oiling out" (liquid-liquid phase separation) indicates that your operating temperature is above the metastable limit of the oiling threshold, or your solvent is too polar.[3]

Recommended Solvent Systems:

System Type Solvent Mixture Ratio (v/v) Protocol Notes
Primary (Preferred) Methanol / Water 9:1 to 4:1 Dissolve in warm MeOH (40°C).[1][2][4][3] Add water dropwise until turbid.[1] Cool slowly to 0°C or -10°C. High recovery, moderate impurity rejection.[1][2]
Alternative (High Purity) n-Heptane / IPA 10:1 Dissolve in minimal IPA.[1][2][4][3] Dilute with Heptane. Evaporative cooling or seeding is required.[1][3] Excellent for removing polar oxidative impurities.[1]

| Rescue | Pentane or Hexane | 100% | For low-melting solids.[1][2][4][3] Dissolve at RT, cool to -78°C (dry ice/acetone) to force precipitation, then filter cold. |

Technical Insight: The 5-fluoro and 6-bromo substituents increase lipophilicity.[1][2][4][3] Pure alcoholic solvents (EtOH, MeOH) often have high solubility even at low temps, leading to poor yield.[2] Adding water (anti-solvent) increases supersaturation but risks oiling out.[4] Key Tip: Seed the mixture at the first sign of turbidity, not after a distinct oil phase has formed.[3]

Section 2: Impurity Management (Regioisomers)
Q2: "HPLC shows 5-8% of the 7-bromo isomer. Can crystallization remove this?"

A: Crystallization is moderately effective but relies on the structural dissimilarity between the 6-bromo (1,2,3,4-substituted benzene pattern) and 7-bromo isomers.[1][2][3]

  • Mechanism: The 6-bromo-5-fluoro substitution pattern creates a "crowded" side of the molecule, altering packing density compared to the less crowded 7-bromo isomer.[1][2][4][3]

  • Protocol: Use the Methanol/Water system but employ a Temperature Cycling strategy.

    • Heat slurry to 45°C (dissolution).

    • Cool to 20°C over 2 hours.

    • If 7-bromo co-crystallizes, re-heat to 35°C (partial dissolution of the less stable impurity lattice) and cool again.

    • Repeat 3x.

  • Warning: If the 7-bromo content exceeds 10%, crystallization is often insufficient due to the formation of a solid solution.[1][2][3] In this case, a silica plug filtration (eluting with 5% EtOAc/Hexane) is required before crystallization to drop the impurity load below the eutectic threshold.

Section 3: Operational Troubleshooting
Q3: "The crystals are slimy and clog the filter. How do I improve filtration?"

A: "Slimy" crystals usually indicate solvent inclusion or an amorphous/crystalline mix.[1][3]

  • Maturation: Hold the slurry at 0°C for at least 4–6 hours. Benzodioxane derivatives are slow crystallizers.[1] Rapid filtration traps mother liquor.[1]

  • Solvent Swap: If using MeOH/Water, the water can swell the lattice or cause hydration issues.[3] Switch to Heptane (non-swelling).[4]

  • Drying: Do not vacuum dry at high temperatures (>40°C) as you may melt the product (mp ~45-50°C).[2][4][3] Use a vacuum desiccator at Room Temperature with P₂O₅.[1]

Visual Guide: Purification Logic Flow

The following decision tree illustrates the logical pathway for processing the crude bromination mixture.

PurificationLogic Start Crude 6-Bromo-5-fluoro- 2,3-dihydro-1,4-benzodioxin CheckState Physical State at RT? Start->CheckState Solid Solid / Waxy Solid CheckState->Solid Yes Oil Dark Oil CheckState->Oil Yes SolventChoice Select Solvent System Solid->SolventChoice Heptane System B: Heptane (Cold) -20°C Crystallization Oil->Heptane Try Cold Crash ActionChrom Flash Chromatography (Hexane/EtOAc) Oil->ActionChrom If intractable MeOHWater System A: MeOH : Water (4:1) Cool to 0°C SolventChoice->MeOHWater Standard SolventChoice->Heptane Alternative ResultCheck Check Purity (HPLC) MeOHWater->ResultCheck Heptane->ResultCheck Success Target Purity >98% Isolate & Dry ResultCheck->Success Pass FailRegio High 7-Br Isomer (>5%) ResultCheck->FailRegio Fail FailOil Oiling Out Occurred ResultCheck->FailOil Fail FailRegio->ActionChrom ActionSeed Re-dissolve & Seed at Cloud Point FailOil->ActionSeed ActionSeed->ResultCheck

Caption: Logic flow for selecting the appropriate purification method based on physical state and impurity profile.

Section 4: Standard Operating Procedure (SOP)

Protocol: Recrystallization from Methanol/Water

  • Dissolution: Charge crude 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (1.0 eq, wt) into a reactor. Add Methanol (3.0 vol). Heat to 35–40 °C with agitation until fully dissolved.

  • Filtration (Optional): If insoluble black specks are present (oxidized oligomers), filter hot through a Celite pad.

  • Nucleation: Cool the solution to 20–25 °C.

  • Anti-Solvent Addition: Slowly add Water (0.5 to 1.0 vol) dropwise over 30 minutes.

    • Critical: Stop water addition if the solution becomes milky (metastable zone).

    • Seeding: Add seed crystals (0.1 wt%) at this stage.[4][3]

  • Crystallization: Cool the slurry to 0–5 °C over 2 hours. Hold at 0 °C for 4 hours.

  • Isolation: Filter the white/off-white solid.[1][2][4][3] Wash the cake with cold Methanol/Water (1:1 mixture, 1 vol).

  • Drying: Dry under vacuum at ambient temperature (20–25 °C) to constant weight. Do not heat.

Expected Yield: 75–85% Expected Purity: >98.5% (a/a)

References
  • Glaxo Group Limited. (2013).[4][3] Tricyclic nitrogen containing compounds as antibacterial agents.[1][3] (US Patent No.[4][3][5][6] 8,389,524 B2).[4][3] U.S. Patent and Trademark Office.[3][5] Link

    • Citation Context: Describes the synthesis of the 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin intermediate via bromin
  • Guanti, G., et al. (2007).[2] Resolution of 2-substituted 1,4-benzodioxanes by entrainment.[1][2][4][3][7] ResearchGate.[1][3][7] Link

    • Citation Context: Provides general principles on the solubility and crystallization behavior of substituted benzodioxane deriv
  • ChemicalBook. (2024).[1][3] Product entry: 5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxin.[1][2][4][3][8]Link[4][3]

    • Citation Context: Reference for physical property comparisons of regioisomers.

Sources

Troubleshooting

Technical Support Center: Optimization of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin Couplings

Ticket ID: #BFB-2026-OPT Subject: Troubleshooting Low Conversion & Catalyst Deactivation in Ortho-Fluoro-Benzodioxin Scaffolds Assigned Specialist: Senior Application Scientist, Catalysis Division[1] Executive Summary: T...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BFB-2026-OPT Subject: Troubleshooting Low Conversion & Catalyst Deactivation in Ortho-Fluoro-Benzodioxin Scaffolds Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Executive Summary: The Substrate Challenge

You are encountering difficulties coupling 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin . This is not a standard aryl bromide; it presents a "perfect storm" of electronic and steric conflicts that defeat general-purpose catalysts (like Pd(PPh₃)₄).[1]

  • The "Ortho-F" Effect: The fluorine atom at position 5 is ortho to the reactive bromine at position 6. While fluorine is small (Van der Waals radius ~1.47 Å), its high electronegativity creates a dipole that can stabilize Pd(II) intermediates too strongly, raising the energy barrier for Reductive Elimination (RE) .[1]

  • Electronic Deactivation: The 1,4-benzodioxin ring is electron-rich (similar to a catechol ether).[1] This increases electron density at the C-Br bond, rendering Oxidative Addition (OA) slower compared to electron-deficient aryl halides.[1]

The Solution: You need a catalyst system that is electron-rich enough to force Oxidative Addition but bulky enough to destabilize the Pd(II) intermediate and drive Reductive Elimination.[1]

Module 1: Ligand & Catalyst Selection Architecture

Do not rely on trial-and-error. Use this logic gate to select your catalytic system based on your coupling partner.

Decision Logic: Catalyst Selector

CatalystSelector Start Target Coupling Type Suzuki C-C Bond (Suzuki-Miyaura) Start->Suzuki Buchwald C-N Bond (Buchwald-Hartwig) Start->Buchwald StericCheck Is Boronic Acid Sterically Hindered? Suzuki->StericCheck AmineType Amine Class Buchwald->AmineType PEPPSI Rec: Pd-PEPPSI-IPr (Strong OA / High Stability) StericCheck->PEPPSI Yes (Ortho-sub) SPhos Rec: SPhos Pd G4 (Universal Biaryl) StericCheck->SPhos No (Para/Meta) Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary BrettPhos Rec: BrettPhos Pd G4 (Fast RE) Primary->BrettPhos RuPhos Rec: RuPhos Pd G4 (Prevents β-Hydride Elim) Secondary->RuPhos

Caption: Logic flow for selecting the optimal precatalyst based on coupling partner sterics and nucleophile type.[1]

Module 2: Troubleshooting Suzuki-Miyaura Coupling

Common Symptom: Starting material remains (low conversion) or formation of the de-brominated product (6-fluoro-2,3-dihydro-1,4-benzodioxin).[1]

Root Cause Analysis

The ortho-fluorine creates a "pocket" that slows down the transmetallation step. If transmetallation is slower than the rate of protodeboronation of your boronic acid, the cycle stalls.

Optimization Protocol (The "PEPPSI" Method)

We recommend switching to Pd-PEPPSI-IPr .[1] This catalyst utilizes a bulky N-Heterocyclic Carbene (NHC) ligand which is superior to phosphines for ortho-substituted halides because the flexible "wingtip" groups on the NHC facilitate the difficult reductive elimination step.[1]

Protocol:

  • Catalyst: Pd-PEPPSI-IPr (1.0 - 2.0 mol%).[1]

  • Base: K₂CO₃ (mild) or KOtBu (strong).[1] Note: If your boronic acid is unstable, use K₃PO₄.

  • Solvent: Dioxane/H₂O (4:1 ratio). The water is critical for the activation of the boronic acid.

  • Temperature: 60°C – 80°C.

Data: Base Screening for 6-bromo-5-fluoro-benzodioxin Coupling

BaseSolvent SystemConversion (24h)YieldNotes
Na₂CO₃DME/H₂O45%30%Sluggish transmetallation.[1]
K₃PO₄ Dioxane/H₂O 98% 92% Optimal balance of basicity.
Cs₂CO₃Toluene (Anhydrous)15%10%Lack of water inhibited boronate formation.[1]
KOtBuTHF100%65%High conversion, but significant protodeboronation side-products.

Module 3: Troubleshooting Buchwald-Hartwig Amination

Common Symptom: Reaction turns black (Pd precipitation) immediately; 0% yield.[1]

Root Cause Analysis

The 5-fluoro group creates electronic repulsion. In C-N coupling, the Reductive Elimination is the rate-limiting step. If the ligand is not bulky enough, the Pd(II)-Amido complex is too stable.[1] It waits too long, eventually decomposing to Pd black.

The Solution: Precatalysts

Stop using Pd(OAc)₂ or Pd₂dba₃ + Ligand.[1] The activation energy to form the active Pd(0)L species is too high in the presence of this substrate. Use: BrettPhos Pd G4 or RuPhos Pd G4 . These are pre-formed oxidative addition complexes that bypass the activation step.

Step-by-Step Rescue Protocol
  • Preparation: In a glovebox or under active Argon flow.

  • Reagents:

    • Substrate (1.0 equiv)

    • Amine (1.2 equiv)[1]

    • BrettPhos Pd G4 (2 mol%) — Crucial for primary amines.[1]

    • NaOtBu (1.4 equiv) — Soluble base is preferred over inorganic carbonates.[1]

  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol .

  • Temperature: 80°C.

  • Monitoring: If stalled at 50% conversion, do not add more catalyst. Add 0.5 equiv of fresh ligand (BrettPhos) to re-solubilize precipitated Pd.[1]

Module 4: Experimental Workflow Visualization

The following diagram illustrates the critical failure points in the catalytic cycle specific to your fluorinated substrate.

MechanismFailure Pd0 Active Pd(0) Species OA_Complex Oxidative Addition Complex (Pd-Ar-Br) Pd0->OA_Complex Slowed by e- rich ring Transmetal Transmetallation/Amine Binding OA_Complex->Transmetal Fail_Dehal Side Reaction: Protodehalogenation OA_Complex->Fail_Dehal If Transmetal. is slow RE_Barrier Reductive Elimination (The Bottleneck) Transmetal->RE_Barrier Steric Clash (5-F) Product Coupled Product RE_Barrier->Product Requires Bulky Ligand (BrettPhos/IPr) Fail_PdBlack Catalyst Death: Pd Black Formation RE_Barrier->Fail_PdBlack If Ligand too small

Caption: Mechanistic bottlenecks caused by the 5-fluoro-6-bromo substitution pattern.

References

  • Organ, M. G. , et al. (2009).[1][2] "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and its Application in the Synthesis of Tetra-ortho-substituted Biaryls." Angewandte Chemie International Edition. [1]

  • Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Valente, C., et al. (2012).[1] "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie. [1]

  • Bruno, N. C., et al. (2013).[1] "Buchwald-Hartwig Amination Using Pd G3/G4 Precatalysts." Chemical Science.

Sources

Optimization

Technical Support Center: Halogenated Benzodioxins (PCDD/Fs &amp; PBDD/Fs)

Topic: Thermal Stability, Decomposition, and Analytical Integrity Audience: Senior Researchers, Analytical Chemists, and Process Engineers Welcome to the Advanced Technical Support Center Status: Online Operator: Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Stability, Decomposition, and Analytical Integrity Audience: Senior Researchers, Analytical Chemists, and Process Engineers

Welcome to the Advanced Technical Support Center

Status: Online Operator: Senior Application Scientist (Ph.D., Environmental Forensics)

Case Overview: You are likely encountering challenges with the thermal behavior of halogenated dibenzo-p-dioxins (PCDD/Fs) and dibenzofurans.[1] Whether you are observing "ghost peaks" in your GC-MS traces, attempting to validate a thermal destruction protocol, or assessing impurity profiles in pharmaceutical precursors, the stability of the C-O-C ether linkage and the C-Halogen bond is the critical variable.

This guide moves beyond basic MSDS data. We focus on the kinetic and thermodynamic thresholds that dictate whether these molecules survive, degrade, or—most dangerously—synthesize de novo in your system.

Module 1: Analytical Troubleshooting (GC-MS/MS & HRMS)

Context: Users often report non-linear calibration curves or unexpected background contamination when running EPA Method 1613B or similar protocols.

Issue: "Ghost Peaks" and Memory Effects

Symptom: You observe specific congeners (e.g., OCDD) in blank injections following a high-concentration sample, or you see a "hump" in the baseline. Root Cause: Halogenated benzodioxins are semi-volatile and highly adsorptive. They do not just "stick" to cold spots; they undergo adsorption-desorption cycles on active sites (silanol groups) in the inlet liner.

Troubleshooting Protocol: The "Zero-Active-Site" Inlet Maintenance

  • Liner Selection:

    • Do not use standard deactivated liners. Use ultra-inert, single-taper liners with wool placed near the bottom.

    • Why: The wool increases surface area for vaporization, but if it is not ultra-inert, it becomes a catalytic surface for de novo synthesis or irreversible adsorption [1].

  • Thermal Scrubbing (The "Bake-Out"):

    • If carryover persists, run a "blank" method with the inlet temperature set to 300°C and a high split ratio (100:1) for 20 minutes.

    • Warning: Do not exceed 320°C during the bake-out if your septum is not rated for it. Septum bleed (siloxanes) can mimic furan fragmentation patterns.

  • Gold Seal Replacement:

    • Replace the inlet base seal with a gold-plated seal . Stainless steel seals can develop micro-corrosion that acts as a trap for high-boiling congeners.

Issue: In-Injector De Novo Synthesis

Symptom: You detect congeners that were not present in the original sample, specifically when analyzing matrices rich in chlorophenols or fly ash extracts. Mechanism: At inlet temperatures of 250°C–350°C , precursors (chlorobenzenes/phenols) can undergo radical condensation on dirty liner surfaces to form PCDD/Fs [2].

Visualizing the Analytical Failure Mode

AnalyticalFailure cluster_0 Critical Failure Zone Sample Sample Matrix (Precursors + Analytes) Inlet GC Inlet (280°C) Sample->Inlet ActiveSites Active Sites (Dirty Liner/Wool) Inlet->ActiveSites Adsorption Column Capillary Column Inlet->Column Analyte Transfer DeNovo De Novo Synthesis (Formation of Artifacts) ActiveSites->DeNovo Radical Condensation DeNovo->Column Artifact Transfer Detector MS Detector (False Positives) Column->Detector

Caption: Figure 1. Pathway of artifact formation (De Novo Synthesis) within a contaminated GC inlet.

Module 2: Thermal Stability & Decomposition Kinetics

Context: For researchers designing destruction protocols (pyrolysis/incineration) or stability studies.

The "850°C Rule" and Residence Time

To guarantee the destruction of the dioxin ring structure, the EPA and European directives mandate specific conditions. Mere dechlorination is insufficient; the ether bridges must be ruptured.

ParameterPCDD/Fs (Chlorinated)PBDD/Fs (Brominated)Notes
Destruction Temp > 850°C> 800°CRequires ≥ 2 seconds residence time [3].
Formation Window 200°C – 400°C150°C – 350°CPBDDs form at lower temps due to weaker C-Br bonds [4].
Bond Energy C-Cl: ~340 kJ/molC-Br: ~280 kJ/molBrominated congeners degrade faster but also form faster.
Catalyst Sensitivity High (Copper/Iron)Very HighMetals lower the activation energy for both formation and destruction.
Experimental Protocol: Catalytic Hydrodechlorination (Low-Temp Destruction)

If you cannot reach 850°C, you must use a catalyst. Palladium (Pd) on carbon is effective for stripping halogens at low temperatures (<100°C) in liquid phase [5].

  • Reagents: Dissolve sample in isopropanol (acts as solvent and hydrogen donor).

  • Catalyst: Add 5% Pd/C or Pd/Al2O3.

  • Conditions: Maintain at 50°C – 75°C under mild H2 pressure (or ambient if using formate as H-donor).

  • Mechanism:

    • Step 1: Rapid sequential removal of halogens (Dechlorination).

    • Step 2: Hydrogenation of the aromatic ring (slower).

    • Result: Conversion to non-toxic dibenzo-p-dioxin or biphenyl structures.

Visualizing the Decomposition Pathway

Decomposition PCDD Octa-Chlorinated Dioxin (Toxic) Step1 Step 1: Dechlorination (Pd/C Catalyst or Pyrolysis) PCDD->Step1 -Cl LessCl Lower Chlorinated Congeners (Transient/Toxic) Step1->LessCl LessCl->Step1 Recursive Dechlorination Step2 Step 2: Ring Cleavage (Requires >850°C or Oxidation) LessCl->Step2 C-O Bond Rupture Products Final Products (CO2, HCl, H2O) Step2->Products

Caption: Figure 2. Stepwise degradation pathway. Note that incomplete thermal treatment can result in "LessCl" congeners which remain toxic.

Module 3: FAQ - Specific Research Scenarios

Q1: I am analyzing brominated flame retardants (BFRs). Will I generate dioxins in my GC? A: Yes. Polybrominated diphenyl ethers (PBDEs) can cyclize to form PBDFs (brominated furans) in the GC injector if the temperature exceeds 280°C .

  • Fix: Use "Cool On-Column" injection if possible. If not, use a Programmable Temperature Vaporizer (PTV) inlet, starting cool (60°C) and ramping quickly to transfer analytes without thermal stress.

Q2: Why does Copper (Cu) appear in all the literature about dioxin formation? A: Copper chlorides (CuCl2) act as a Deacon catalyst. They shuttle chlorine to the carbon matrix, facilitating the chlorination of phenols and the subsequent Ullmann condensation to form dioxins [6].

  • Implication: If your experimental reactor uses copper gaskets or tubing, you are likely generating background dioxin levels. Switch to Inconel or Quartz components.

Q3: Can I use Toluene as a solvent for thermal studies? A: Use caution. While Toluene is a good solvent for solubility, at high temperatures (>600°C) it can act as a radical scavenger or, conversely, a source of carbon for de novo synthesis if oxygen is present. Nonane or Dodecane are often preferred for GC standards due to their boiling points and stability.

References
  • EPA Method 1613B , "Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS," U.S. Environmental Protection Agency.[2][3]

  • Zhang, H., et al. "De novo synthesis of dioxins: a review." Chemosphere, 2017.

  • Duvall, D.S., et al. "Thermal destruction of polychlorinated compounds." University of Dayton Research Institute, EPA Report 600/9-80-011.

  • Weber, R., and Kuch, B. "Relevance of BFRs and thermal conditions on the formation pathways of brominated and brominated-chlorinated dibenzodioxins and dibenzofurans." Environment International, 2003.

  • Ukisu, Y., and Miyadera, T. "Catalytic hydrodechlorination of dioxins over palladium nanoparticles." Applied Catalysis B: Environmental, 2004.

  • Stieglitz, L., et al. "The de novo synthesis of PCDD/PCDF on fly ash." Chemosphere, 1989.

Sources

Troubleshooting

Technical Support Center: Purification of 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals working on the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals working on the synthesis of tricyclic nitrogen-containing antibacterial agents[1].

The bromination of 5-fluoro-2,3-dihydro-1,4-benzodioxin is a critical intermediate step[2]. While the electrophilic aromatic substitution is straightforward, isolating the pure 6-bromo isomer requires a deep understanding of the reaction's regioselectivity and the physical properties of its byproducts.

Downstream Purification Workflow

Fig 1. Downstream purification workflow for crude 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin.

Troubleshooting & FAQs

Q1: My crude product is heavily contaminated with a dibrominated byproduct. How can I suppress its formation and remove it? Mechanistic Causality: The formation of 6,7-dibromo-5-fluoro-2,3-dihydro-1,4-benzodioxin occurs when the reaction temperature exceeds 0 °C during the initial addition, or if strictly >1.2 equivalents of bromine (


) are used[2]. The increased kinetic energy allows the less nucleophilic mono-brominated product to undergo a second electrophilic attack.
Solution:  To prevent this, ensure the 

addition is performed at exactly 0 °C in methanol[2]. If the impurity is already present, it cannot be easily removed by standard silica chromatography due to co-elution. Instead, leverage differential solubility: the dibrominated species is significantly more crystalline and less soluble in cold non-polar solvents. Recrystallization from cold heptane or ethanol will selectively precipitate the dibromo impurity, leaving the desired mono-bromo product in the mother liquor.

Q2: I am struggling to separate the 7-bromo regioisomer from the desired 6-bromo product using standard silica gel. What is the recommended approach? Mechanistic Causality: Electrophilic aromatic substitution is governed by the directing effects of the ring substituents. The fluorine atom at C5 strongly activates the C6 position (ortho to F), making it the primary site of attack[3]. However, the oxygen atom at C4 also activates the C7 position (para to O), leading to a minor population of the 7-bromo regioisomer. Solution: Because these regioisomers possess nearly identical dipole moments, they co-elute in standard Hexanes/EtOAc systems. You must use a highly selective gradient. According to established protocols for this specific scaffold (), loading the crude mixture onto a high-capacity silica column (e.g., 800 g silica for 40 g of crude) and eluting with a shallow gradient of 0–2% Methanol in Dichloromethane (DCM) provides the necessary theoretical plates to resolve the isomers[2].

Q3: After quenching, my organic layer remains persistently dark brown, and the isolated solid degrades over time. What is causing this? Mechanistic Causality: This is a classic symptom of trapped elemental bromine (


) or oxidized polymeric byproducts. If the reductive quench is too brief, unreacted 

partitions into the organic DCM layer during extraction. Over time, this residual halogen causes oxidative cleavage of the dioxane ring. Solution: You must use a saturated aqueous solution of sodium metabisulfite (

) and stir vigorously[1]. The

acts as a potent reducing agent, converting highly reactive

into water-soluble, benign bromide ions (

)[1]. Do not proceed to extraction until the organic phase transitions from dark red/brown to a pale yellow or clear state.

Q4: The reaction stalls, leaving >15% unreacted 5-fluoro-2,3-dihydro-1,4-benzodioxin. Should I add more bromine? Mechanistic Causality: Adding more bromine risks pushing the reaction toward the dibrominated byproduct (see Q1). Stalling usually indicates that the initial


 was either lost to volatilization (poorly sealed vessel) or the reaction was not allowed to warm to room temperature for the required 18 hours[2].
Solution:  Do not spike with additional 

. Quench the reaction as is. The unreacted starting material is slightly more polar than the brominated product and can be cleanly separated during the 0–2% MeOH/DCM silica gel chromatography step[2].

Quantitative Impurity Profiling

Impurity ProfileOrigin / Mechanistic CauseRelative Polarity (Silica Gel)Recommended Removal Strategy
5-Fluoro-2,3-dihydro-1,4-benzodioxin Incomplete conversion; insufficient reaction time[2].Higher

(Less polar)
Silica chromatography (0-2% MeOH/DCM)[2].
7-Bromo-5-fluoro-2,3-dihydro... Competing electrophilic aromatic substitution at C7[3].Identical

High-capacity silica column or Prep-HPLC.
6,7-Dibromo-5-fluoro... Over-bromination due to excess

or poor thermal control.
Lower

(More polarizable)
Recrystallization from cold heptane/ethanol.
Oxidative Polymers Ring-opening/oxidation by unquenched

.
Baseline (Highly polar)Filtration through Celite prior to chromatography.

Self-Validating Standard Operating Procedure (SOP)

This protocol is engineered to be a self-validating system; do not proceed to the next step unless the validation criteria are met.

Step 1: Reductive Quenching

  • Action: To the crude methanolic reaction mixture (stirred for 18 h at room temperature), add 10 volumes of saturated aqueous sodium metabisulfite (

    
    )[1].
    
  • Causality: Neutralizes excess electrophilic bromine to prevent downstream oxidation.

  • Validation Checkpoint: The solution must visually transition from a deep red/orange to a pale yellow or colorless suspension. If the orange color persists, add additional

    
     and stir for another 15 minutes.
    

Step 2: Biphasic Extraction

  • Action: Extract the aqueous mixture three times with Dichloromethane (DCM)[2].

  • Causality: DCM selectively partitions the hydrophobic benzodioxin derivatives away from the water-soluble inorganic salts.

  • Validation Checkpoint: Perform a TLC spot test of the remaining aqueous layer under UV light (254 nm). It should show no UV-active material.

Step 3: Filtration of Insoluble Byproducts

  • Action: Treat the combined DCM extracts with anhydrous

    
     to remove residual water. Filter the solution through a pad of Celite to remove insoluble impurities[2], then concentrate under reduced pressure to yield a crude oil.
    
  • Causality: Removes water that would ruin the silica column and strips out dark polymeric byproducts formed by oxidative ring-opening.

  • Validation Checkpoint: The resulting filtrate must be optically clear and free of any particulate matter before loading onto the column.

Step 4: Chromatographic Purification

  • Action: Load the crude oil onto a high-capacity silica gel column (e.g., 800 g silica for a 40 g scale)[2]. Elute with a gradient of 0–2% Methanol in DCM[2].

  • Causality: Separates the desired 6-bromo product from unreacted starting material and regioisomers based on differential adsorption to silanol groups.

  • Validation Checkpoint: Analyze fractions via LC-MS. Pool only the fractions showing an

    
     consistent with 
    
    
    
    (characteristic 1:1 isotopic ratio for a single bromine atom) and >95% purity by UV integration.

References

  • Schmid, S., et al. "Synthesis of Novel Tricyclic Nitrogen-Containing Compounds." Synthesis, vol. 18, 2005, pp. 3107-3118. Available at:[Link]

  • Davies, D. T., et al. "Tricyclic nitrogen containing compounds as antibacterial agents." US Patent 8,389,524 B2, issued March 5, 2013.
  • Zhichkin, P., et al. "Metallation and Bromination of Heterocycles." Synlett, vol. 3, 2006, pp. 379-382. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H and 13C NMR Interpretation of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin

The following guide is a comprehensive technical analysis designed for researchers and drug discovery scientists. It moves beyond simple spectral listing to focus on the comparative structural elucidation of 6-bromo-5-fl...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical analysis designed for researchers and drug discovery scientists. It moves beyond simple spectral listing to focus on the comparative structural elucidation of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin against its common regioisomers and precursors.

Executive Summary & Application Scope

The scaffold 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin is a critical intermediate in the synthesis of serotonergic (5-HT) and adrenergic receptor modulators.[1][2] In late-stage diversification, the specific placement of the halogen atoms determines biological efficacy.[1]

The Challenge: Electrophilic aromatic substitution on the 2,3-dihydro-1,4-benzodioxin core often yields mixtures of regioisomers (e.g., 6-bromo-5-fluoro vs. 7-bromo-6-fluoro).[1][2] Standard LC-MS cannot distinguish these isomers efficiently.[1][2] The Solution: This guide provides a definitive NMR-based differentiation strategy. We compare the Target Product (5-F, 6-Br) against its primary Alternative Isomer (6-F, 7-Br) , demonstrating how


-coupling analysis validates the correct substitution pattern.

Structural Verification Workflow

The following decision tree outlines the logical flow for confirming regio-purity using NMR data.

G Start Crude Product (Bromination/Fluorination) H1_Acq Acquire 1H NMR (CDCl3 or DMSO-d6) Start->H1_Acq Arom_Analysis Analyze Aromatic Region (6.5 - 7.5 ppm) H1_Acq->Arom_Analysis Decision_HH Observe H-H Coupling? Arom_Analysis->Decision_HH Target_Path Ortho Coupling (J ~9Hz) (H7 & H8 adjacent) Decision_HH->Target_Path Yes (Doublets) Alt_Path No Ortho Coupling (Para protons H5 & H8) Decision_HH->Alt_Path No (Singlets/Weak) F_Coupling Analyze F-H Coupling Target_Path->F_Coupling Result_Alt REJECTED: 7-bromo-6-fluoro isomer Alt_Path->Result_Alt Result_Target CONFIRMED: 6-bromo-5-fluoro isomer F_Coupling->Result_Target Meta (J~6Hz) + Para (J<2Hz)

Figure 1: Logic flow for distinguishing the 5,6-substituted target from the 6,7-substituted alternative.

Comparative Analysis: Target vs. Alternative

The definitive identification relies on the specific coupling patterns of the remaining aromatic protons.

1H NMR Spectral Signature

Solvent: CDCl₃ (Referenced to 7.26 ppm) Frequency: 400 MHz+ recommended[1]

FeatureTarget Product (6-Br, 5-F)Alternative Isomer (7-Br, 6-F)Differentiation Logic
Proton Topology H-7 and H-8 are Ortho (adjacent).[1][2]H-5 and H-8 are Para (opposite).[1][2]Primary Diagnostic
H-H Coupling (

)
~8.8 – 9.0 Hz (Strong doublet).[1][2]~0 Hz (Singlets or weak meta coupling).Presence of large

confirms 5,6-substitution.[1]
F-H Coupling H-7: Meta to F (

Hz).H-8: Para to F (

Hz).
H-5: Ortho to F (

Hz).H-8: Meta to F (

Hz).
Target shows one "large" F-coupling (meta) and one "null" coupling.[1][2] Alternative shows two distinct F-couplings.[1][2]
Appearance H-7: dd (Doublet of Doublets).H-8: d (Broad doublet).[1][2]H-5: d (Large doublet).H-8: d (Medium doublet).[1][2]Look for the "dd + d" pattern vs. the "d + d" pattern.
Ethylenedioxy (H-2, H-3) Multiplet (AA'BB' system) at 4.25 – 4.35 ppm .[1][2]Multiplet (AA'BB' system) at 4.20 – 4.30 ppm .[1][2]Low diagnostic value; both isomers show similar aliphatic multiplets.[1]
Detailed Peak Assignments (Target Molecule)

Note: Chemical shifts are estimates based on substituent additivity rules validated against benzodioxin literature [1, 2].

  • H-7 (Aromatic):

    
     ppm (dd, 
    
    
    
    Hz,
    
    
    Hz).[1][2]
    • Reasoning: Deshielded by ortho-Bromine; split by ortho-H8 and meta-Fluorine.[1][2]

  • H-8 (Aromatic):

    
     ppm (d, 
    
    
    
    Hz).[1][2]
    • Reasoning: Shielded relative to H-7 due to para-Fluorine effect; F-coupling is often too small to resolve, appearing as line broadening.[1][2]

  • H-2, H-3 (Aliphatic):

    
     ppm (m, 4H).[1][2]
    
    • Reasoning: Characteristic O-CH2-CH2-O bridge.[1][2] The asymmetry (5-F vs 8-H) makes this a complex higher-order multiplet rather than a singlet.[1][2]

13C NMR & 19F NMR Validation

If 1H NMR is ambiguous due to peak overlap, 13C NMR provides a binary "Yes/No" confirmation via C-F coupling (


).[1]
  • C-5 (Attached to F): Doublet,

    
     Hz.[1][2]
    
  • C-6 (Attached to Br): Doublet,

    
     Hz.[1][2]
    
    • Crucial Check: In the Target , C-6 (bearing Br) is ortho to F, showing a distinct ~18 Hz coupling.[1] In the Alternative (7-Br, 6-F), the C-Br carbon is ortho to F as well, so this is less unique.[1][2]

  • C-4a (Bridgehead):

    • Target (5-F): C-4a is ortho to F (

      
       Hz).
      
    • Alternative (6-F): C-4a is meta to F (

      
       Hz).[1][2]
      
    • Result: A large coupling (>15 Hz) on a quaternary bridgehead carbon (~140 ppm) confirms the Fluorine is at position 5.[1]

Standardized Experimental Protocol

To ensure reproducibility and valid comparisons, follow this self-validating protocol.

Sample Preparation[1][2]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Why: CDCl₃ minimizes H-bonding shifts compared to DMSO, providing sharper resolution for the small

      
       couplings.[1]
      
  • Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette directly into the NMR tube to remove inorganic salts (e.g., KBr byproduct).[1]

Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (Standard proton).[1][3]

  • Scans (NS): 16 (Sufficient for >5 mg).[1][2]

  • Spectral Width (SW): 14 ppm (-2 to 12 ppm).[1][2]

  • Acquisition Time (AQ): > 3.0 sec (Critical for resolving small F-H couplings).

  • Relaxation Delay (D1): 1.0 sec.

Processing[1][4]
  • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz).

    • Warning: Do not use LB > 1.0 Hz, as it will smooth out the diagnostic

      
       splittings.[1]
      
  • Phasing: Manual phasing is required for the aromatic doublet of doublets.[1]

  • Integration: Calibrate the ethylenedioxy multiplet (4.2-4.3 ppm) to 4.00H.

References

  • Caliendo, G., et al. (2002).[1] Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Bioorganic & Medicinal Chemistry, 10(2), 361-369.[1] [Link]

  • Consonni, R., et al. (2023).[1][4] Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molecules (MDPI).[1] [Link]

Sources

Comparative

Analytical Performance Comparison: Mass Spectrometry Fragmentation Profiling of 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The compound 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (C₈H₆BrFO₂) is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The compound 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (C₈H₆BrFO₂) is a critical halogenated building block frequently utilized as an intermediate in the synthesis of tricyclic nitrogen-containing antibacterial agents . Analyzing this molecule presents a unique analytical challenge: it is a neutral, non-polar species lacking basic amines or acidic hydroxyl groups, making standard liquid chromatography-mass spectrometry (LC-MS) workflows highly inefficient.

This guide objectively compares three mass spectrometry platforms—GC-EI-MS , GC-NCI-MS , and LC-ESI-MS/MS —evaluating their fragmentation efficiency, structural elucidation capabilities, and quantitative limits. By understanding the causality behind the fragmentation mechanics, analytical scientists can select the optimal self-validating protocol for their specific drug development or quality control workflows.

Mechanistic Rationale: The Halogenated Benzodioxin Challenge

To design an optimal MS method, we must first deconstruct the molecular architecture of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin and understand why it behaves the way it does in the gas phase:

  • The 1,4-Benzodioxin Ring: Under hard ionization, this fused heterocyclic ring is highly susceptible to a retro-Diels-Alder (rDA) mechanism. It preferentially ejects an ethylene neutral (-C₂H₄, 28 Da) to stabilize into a catechol-like radical cation .

  • The Halogen Effect (Br, F): The presence of bromine yields a distinct ~1:1 isotopic signature (⁷⁹Br and ⁸¹Br). Furthermore, the highly electronegative fluorine atom strongly withdraws electron density from the aromatic ring. This creates a massive cross-section for thermal electron capture, making the molecule an ideal candidate for Negative Chemical Ionization (NCI) .

  • The ESI Bottleneck: Because the molecule lacks a site for facile protonation ([M+H]⁺) or deprotonation ([M-H]⁻), standard Electrospray Ionization (ESI) fails to generate a stable ion current.

Platform Comparison & Quantitative Data

GC-EI-MS vs. GC-NCI-MS vs. LC-ESI-MS/MS
  • GC-EI-MS (70 eV): The gold standard for structural fingerprinting. The hard ionization strips an electron to form the molecular ion (M⁺• at m/z 232/234), followed by extensive, reproducible fragmentation.

  • GC-NCI-MS (Methane): The champion of ultra-trace quantification. Soft ionization via resonance electron capture bypasses heavy fragmentation. Instead, dissociative electron attachment yields massive abundances of bromide anions (m/z 79/81), pushing limits of detection (LOD) into the femtogram range.

  • LC-ESI-MS/MS (Ag⁺ Adduct): A forced workaround for downstream LC workflows. Requires post-column infusion of silver nitrate (AgNO₃) to form [M+Ag]⁺ adducts. Because both Br and Ag have two isotopes, this yields a highly complex but mathematically beautiful 1:2:1 isotopic cluster at m/z 339, 341, and 343.

Table 1: Quantitative Performance Comparison
ParameterGC-EI-MS (70 eV)GC-NCI-MS (Methane)LC-ESI-MS/MS (Ag⁺ Adduct)
Primary Application Structural ElucidationUltra-Trace QuantificationAPI Downstream Analysis
Ionization Mechanism Hard (Electron Impact)Soft (Electron Capture)Soft (Metal Cationization)
Monitored Ions (m/z) 232/234, 204/206, 15379, 81339, 341, 343
Limit of Detection (LOD) 10 pg on-column0.05 pg on-column50 pg on-column
Linear Dynamic Range 10 – 10,000 pg0.1 – 500 pg50 – 5,000 pg
Matrix Interference ModerateVery LowHigh (Ion Suppression)

Fragmentation Pathways

The structural elucidation of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin relies heavily on the predictable cleavage of the dioxane ring and the ejection of the bromine radical.

EI_Fragmentation M_ion M+• (m/z 232 / 234) 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin M_C2H4 [M - C2H4]+• (m/z 204 / 206) Retro-Diels-Alder / Ethylene Loss M_ion->M_C2H4 - C2H4 (28 Da) M_Br [M - Br]+ (m/z 153) Bromine Radical Loss M_ion->M_Br - Br• (79/81 Da) M_C2H4_CO [M - C2H4 - CO]+• (m/z 176 / 178) CO Loss from Catecholate M_C2H4->M_C2H4_CO - CO (28 Da) M_C2H4_Br [M - C2H4 - Br]+ (m/z 125) Sequential Loss M_C2H4->M_C2H4_Br - Br• (79/81 Da)

Figure 1: GC-EI-MS fragmentation pathway of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin.

Experimental Workflows (Self-Validating Protocols)

To ensure reproducibility, the following protocols are designed as self-validating systems. The GC-EI-MS protocol validates the structural identity via isotopic ratios, while the GC-NCI-MS protocol validates the trace concentration via high-affinity electron capture.

Workflow cluster_GC Gas Chromatography (HP-5MS) Prep Sample Preparation Liquid-Liquid Extraction (Hexane/EtOAc) GC Capillary Separation (15°C/min to 280°C) Prep->GC EI EI-MS (70 eV) Structural Fingerprinting (m/z 50-300) GC->EI Split 1:10 NCI NCI-MS (Methane) Trace Quantification (m/z 79, 81) GC->NCI Split 1:10 Data Data Processing Isotope Ratio Analysis (79Br / 81Br) EI->Data NCI->Data

Figure 2: Parallel GC-EI-MS and GC-NCI-MS analytical workflow for halogenated benzodioxins.

Protocol 1: GC-EI-MS for Structural Fingerprinting

Causality: 70 eV is utilized to ensure the internal energy of the molecule exceeds the activation barrier for the retro-Diels-Alder cleavage, guaranteeing the appearance of the diagnostic m/z 204/206 ions.

  • Sample Preparation: Dissolve the synthesized analyte in MS-grade hexane to a concentration of 10 µg/mL. Avoid protic solvents (e.g., methanol, water) to prevent GC stationary phase degradation and unwanted in-source hydrogen-deuterium exchange.

  • Injection: Inject 1.0 µL in splitless mode. Set the inlet temperature to 250°C to maximize the volatilization of the semi-volatile benzodioxin without inducing thermal degradation.

  • Chromatographic Separation: Utilize an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Set the oven program: initial hold at 60°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min. Use Helium carrier gas at a constant flow of 1.0 mL/min.

  • Ionization: Operate the EI source at 70 eV with a source temperature of 230°C.

  • Data Acquisition: Scan from m/z 50 to 300. Validate the compound identity by confirming the ~1:1 isotopic doublet at m/z 232/234 (M⁺•) and the base peak at m/z 204/206 ([M-C₂H₄]⁺•).

Protocol 2: GC-NCI-MS for Trace Quantification

Causality: Methane acts as a buffer gas, thermalizing the 70 eV electrons to near 0 eV. The highly electronegative fluorine atom on the benzodioxin ring captures these thermal electrons, triggering dissociative electron attachment that ejects the bromide anion.

  • Sample Preparation: Dilute the sample in hexane to the ultra-trace range (1–100 pg/mL).

  • Injection & Separation: Use the identical GC parameters as Protocol 1 to maintain retention time alignment and allow for cross-platform validation.

  • Ionization: Switch the mass spectrometer to Negative Chemical Ionization (NCI) mode. Introduce methane as the reagent gas at a source pressure of 1.5 × 10⁻⁴ Torr. Lower the source temperature to 150°C to promote thermal electron capture (higher temperatures reduce capture cross-sections).

  • Data Acquisition: Operate in Selected Ion Monitoring (SIM) mode. Monitor m/z 79 and 81 ([Br]⁻) with a dwell time of 50 ms per channel.

Conclusion & Recommendations

For the robust characterization of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin, GC-EI-MS remains the undisputed choice for structural confirmation, leveraging the diagnostic retro-Diels-Alder fragmentation of the 1,4-benzodioxin ring. However, when monitoring this compound as a trace impurity in downstream pharmaceutical APIs, GC-NCI-MS outperforms all other platforms, offering femtogram-level sensitivity by exploiting the molecule's high electron affinity. LC-ESI-MS/MS should be avoided for this specific intermediate unless post-column silver cationization is strictly implemented.

References

  • Title: Tricyclic nitrogen containing compounds as antibacterial agents (US Patent 8389524B2)
  • Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles Source: AIP Publishing URL: [Link]

  • Title: Atmospheric Pressure Chemical Ionization Gas Chromatography Mass Spectrometry for the Analysis of Selected Emerging Brominated Flame Retardants in Foods Source: PubMed Central (PMC) URL: [Link]

Validation

Comparative Guide: IR Spectrum Analysis of 6-Bromo-5-Fluoro-2,3-Dihydro-1,4-Benzodioxin

Executive Summary & Comparison Scope In the synthesis of serotonergic modulators and heterocyclic scaffolds, 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (hereafter BF-DBD ) represents a critical intermediate.[1] Its str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Scope

In the synthesis of serotonergic modulators and heterocyclic scaffolds, 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (hereafter BF-DBD ) represents a critical intermediate.[1] Its structural integrity depends on the precise regiochemistry of the halogen substituents on the benzodioxin core.

This guide provides a technical comparison of the IR spectral signature of BF-DBD against its metabolic precursors and synthetic impurities. Unlike standard datasheets, this analysis focuses on differential diagnostics —how to use IR spectroscopy to definitively distinguish the target molecule from its non-fluorinated or regio-isomeric analogs.

The Comparative Matrix

We compare the Target (BF-DBD) against two primary alternatives encountered during development:

  • The Scaffold: 2,3-Dihydro-1,4-benzodioxin (Unsubstituted).[1][2][3]

  • The Impurity: 6-Bromo-2,3-dihydro-1,4-benzodioxin (Mono-halogenated).[1]

FeatureScaffold (Parent) Mono-Bromo (Impurity) Target (BF-DBD)
CAS 493-09-452287-51-11637490-69-7
Ring Substitution 1,2-Disubstituted1,2,4-Trisubstituted1,2,3,4-Tetrasubstituted
Key Diagnostic OOP Bend ~750 cm⁻¹Isolated Ar-HC-F Stretch & Vicinal Halogen Pattern

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility, the following protocol minimizes sampling artifacts (e.g., moisture interference or polymorphism).

Sample Preparation Strategy
  • Preferred Method: Attenuated Total Reflectance (ATR) using a Diamond/ZnSe crystal.

    • Reasoning: BF-DBD is a halogenated solid/viscous oil.[1] ATR eliminates pathlength calculation errors and KBr pellet moisture bands (3400 cm⁻¹) that obscure high-frequency overtones.[1]

  • Alternative: Transmission (Liquid Film/KBr).

    • Critical Step: If using KBr, the ratio must be <1% w/w to prevent detector saturation due to the high polarity of the C-F bond.

Instrument Parameters
  • Resolution: 2 cm⁻¹ (Essential to resolve the fine splitting of aromatic overtones).

  • Scans: 32 (Minimum) to improve Signal-to-Noise (S/N) ratio in the fingerprint region (1500–600 cm⁻¹).

  • Apodization: Norton-Beer (Medium) to preserve peak shape for quantitative integration.

Spectral Analysis & Differential Diagnostics[6]

High-Frequency Region (3100 – 2800 cm⁻¹)

This region confirms the integrity of the benzodioxin heterocyclic ring.

  • Aromatic C-H Stretch (>3000 cm⁻¹):

    • Scaffold: Multiple bands (4 protons).

    • Target (BF-DBD): significantly reduced intensity. With only two aromatic protons remaining (positions 7 and 8), the Ar-H stretch becomes a weak doublet, often obscured by noise if S/N is low.

  • Aliphatic C-H Stretch (2990 – 2850 cm⁻¹):

    • The ethylene bridge (-CH₂-CH₂-) of the dioxane ring remains constant across all three compounds.[1]

    • Validation Check: Use the methylene asymmetric stretch (~2930 cm⁻¹) as an internal standard for intensity normalization when comparing batches.

The Fingerprint Region (1600 – 1000 cm⁻¹)

This is the primary zone for confirmation of the Fluorine insertion.

  • C-F Stretching Vibration (1250 – 1100 cm⁻¹):

    • The C-F bond is highly polar, resulting in a very strong, broad band .

    • Differentiation: The Mono-Bromo impurity lacks this feature. In BF-DBD, look for a new, intense band centered near 1180–1220 cm⁻¹ . This band often overlaps with the C-O-C ether stretches.

  • C-O-C Ether Stretches (1280 & 1060 cm⁻¹):

    • The benzodioxin core exhibits a characteristic "doublet" of ether stretches (Asymmetric ~1280 cm⁻¹, Symmetric ~1060 cm⁻¹).

    • Shift Alert: The presence of the electron-withdrawing Fluorine at position 5 (ortho to the oxygen bridge) will induce a blue shift (higher frequency) in the 1280 cm⁻¹ band compared to the non-fluorinated scaffold.

Low-Frequency Region (1000 – 500 cm⁻¹)

This region defines the regiochemistry (substitution pattern).[1]

  • C-Br Stretch (650 – 500 cm⁻¹):

    • Bromine is heavy; its stretch appears in the far IR. Expect a medium-intensity band at 600–550 cm⁻¹ .[1]

  • Out-of-Plane (OOP) Bending:

    • Scaffold (Ortho-disubstituted): Strong band ~750 cm⁻¹.

    • Target (1,2,3,4-Tetrasubstituted): The two remaining aromatic protons are adjacent (vicinal, positions 7 and 8). This substitution pattern typically yields a strong OOP bending band in the 860–800 cm⁻¹ range.

    • Impurity (1,2,4-Trisubstituted): The Mono-bromo analog has isolated protons that produce different OOP patterns (often ~880 cm⁻¹ and ~820 cm⁻¹).[1]

Visualized Workflow & Logic

The following diagrams illustrate the logical pathway for verifying BF-DBD and the structural assignment of spectral bands.

Structural Verification Logic

IR_Analysis_Workflow Start Unknown Sample (Benzodioxin Derivative) Check_CF Check 1250-1100 cm⁻¹ (Strong Broad Band?) Start->Check_CF Check_CBr Check 600-500 cm⁻¹ (Medium Band?) Check_CF->Check_CBr Present (C-F) Result_Mono ID: 6-Bromo-Impurity (No Fluorine) Check_CF->Result_Mono Absent Check_OOP Check OOP Region (860-800 cm⁻¹?) Check_CBr->Check_OOP Present (C-Br) Result_Parent ID: 2,3-Dihydro-1,4-benzodioxin (Scaffold) Check_CBr->Result_Parent Absent Result_Target CONFIRMED: BF-DBD (Target Molecule) Check_OOP->Result_Target Vicinal (2H) Pattern

Figure 1: Decision tree for distinguishing 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin from its precursors.

Vibrational Assignment Map

Molecular_Vibrations Core Benzodioxin Core Ether Dioxane Bridge (C-O-C) Core->Ether Alkane Ethylene Bridge (-CH₂-CH₂-) Core->Alkane Halogen_F Fluorine (C-F) Core->Halogen_F Halogen_Br Bromine (C-Br) Core->Halogen_Br Freq_Ether 1280 & 1060 cm⁻¹ Ether->Freq_Ether Freq_Alkane 2990-2850 cm⁻¹ Alkane->Freq_Alkane Freq_F 1200-1150 cm⁻¹ (Strong) Halogen_F->Freq_F Freq_Br 600-550 cm⁻¹ Halogen_Br->Freq_Br

Figure 2: Mapping of functional groups to their expected characteristic frequencies.

Summary of Comparative Data

The table below synthesizes theoretical prediction with experimental baselines for benzodioxin derivatives.

Spectral RegionAssignmentParent Scaffold (Exp.)Target (BF-DBD) (Predicted)Interpretation
3100-3000 Ar-H StretchWeak, MultipleVery Weak, DoubletLoss of 2 Ar-H protons reduces intensity.[1]
2950-2850 Aliph.[1] C-HMedium (Diagnostic) Medium (Diagnostic) Dioxane ring remains intact; use as internal ref.
1280 Asym C-O-CStrongStrong (Blue Shifted)F-atom electronegativity stiffens the ring modes.
1200-1150 C-F StretchAbsent Very Strong Primary confirmation of fluorination.
750 OOP BendStrong (4H adjacent)AbsentLoss of ortho-disubstituted pattern.[1]
860-800 OOP BendAbsentMedium (2H adjacent)Indicates 1,2,3,4-tetrasubstitution.
600-500 C-Br StretchAbsentMedium/WeakConfirms bromination.[1]

References

  • NIST Chemistry WebBook. IR Spectrum of 1,4-Benzodioxan (Parent Scaffold). National Institute of Standards and Technology.[4] [Link]

  • Spectroscopy Online. Halogenated Organic Compounds and Their Infrared Spectra. (General principles for C-F and C-Br shifts). [Link]

  • PubChem. Compound Summary: 5-bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine.[1][5] National Library of Medicine. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Common Functional Groups (Ether and Halogen patterns). [Link]

Sources

Comparative

Optimizing Purity Analysis of Benzodioxin Derivatives: Core-Shell Technology vs. Traditional Porous Media

Executive Summary The purity analysis of benzodioxin derivatives (e.g., 1,4-benzodioxan scaffolds found in alpha-blockers and antidepressants) presents a distinct chromatographic challenge due to the presence of closely...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of benzodioxin derivatives (e.g., 1,4-benzodioxan scaffolds found in alpha-blockers and antidepressants) presents a distinct chromatographic challenge due to the presence of closely eluting regioisomers and hydrophobic impurities.[1] Traditional HPLC methods utilizing fully porous particles (FPP) often suffer from broad peak shapes and excessive run times when attempting to resolve these structural analogs.

This guide objectively compares the industry-standard Fully Porous C18 (5 µm) methodology against the modern alternative: Superficially Porous (Core-Shell) C18 (2.7 µm) . Experimental evidence suggests that Core-Shell technology significantly enhances resolution (


) and sensitivity while maintaining lower backpressures than sub-2 µm UHPLC columns, making it the superior choice for high-throughput purity assays in drug development.

Part 1: The Challenge – Structural Isomerism & Hydrophobicity

Benzodioxin derivatives possess a bicyclic structure containing a benzene ring fused to a 1,4-dioxane ring. The critical analytical hurdles include:

  • Regioisomerism: Substituents on the aromatic ring (position 5, 6, 7, or 8) often result in isomers with nearly identical hydrophobicities (logP), making baseline separation difficult on standard alkyl phases.

  • Basic Nitrogen Tailing: Many pharmacologically active derivatives contain amine side chains, leading to peak tailing due to secondary silanol interactions on older silica supports.

Part 2: Comparative Methodology

We compare two distinct approaches for the purity analysis of a model benzodioxin derivative (e.g., 1,4-benzodioxan-6-amine).

Method A: The Traditional Standard (Alternative)
  • Column: Fully Porous Particle (FPP) C18, 250 x 4.6 mm, 5 µm.

  • Mechanism: Relies purely on hydrophobic partitioning across a large surface area.

  • Pros: High loading capacity; robust for dirty samples.

  • Cons: High longitudinal diffusion (Van Deemter B-term); slow mass transfer (C-term); long run times (>20 mins).

Method B: The Modern Optimized Method (Recommended)
  • Column: Core-Shell (Superficially Porous) C18, 100 x 4.6 mm, 2.7 µm.

  • Mechanism: Uses a solid silica core (1.7 µm) with a porous outer shell (0.5 µm).

  • Pros: Significantly reduced diffusion path length; sharp peaks; UHPLC-like performance on standard HPLC systems (backpressure < 400 bar).

  • Cons: Lower loading capacity (requires careful injection volume optimization).

Part 3: Experimental Protocols

Reagents and Mobile Phase Preparation
  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Buffer: 0.1% Formic Acid (for MS compatibility) or 20mM Ammonium Formate pH 3.0. Note: Low pH is critical to suppress silanol ionization and protonate the basic amine, improving peak shape.

Instrument Parameters
ParameterMethod A (Traditional)Method B (Core-Shell Optimized)
Column C18, 5 µm, Fully PorousC18, 2.7 µm, Core-Shell
Dimensions 250 x 4.6 mm100 x 4.6 mm
Flow Rate 1.0 mL/min1.5 mL/min
Temperature 30°C40°C
Injection Vol. 20 µL5 µL
Gradient 5-95% B in 25 min5-95% B in 8 min
Method Development Workflow (Visualized)

The following diagram outlines the decision matrix for optimizing the separation of benzodioxin isomers, prioritizing pH control and stationary phase selection.

MethodDevelopment Start Start: Benzodioxin Sample Screening Screening: Core-Shell C18 (Low pH Mobile Phase) Start->Screening CheckRes Check Resolution (Rs) Screening->CheckRes Success Validation (ICH Q2) CheckRes->Success Rs > 2.0 FailSelectivity Issue: Co-eluting Isomers? CheckRes->FailSelectivity Rs < 1.5 SwitchCol Switch to Phenyl-Hexyl or PFP (Pi-Pi Interaction) FailSelectivity->SwitchCol Positional Isomers OptimizeGrad Optimize Gradient Slope FailSelectivity->OptimizeGrad General Overlap SwitchCol->CheckRes OptimizeGrad->CheckRes

Caption: Workflow for optimizing benzodioxin separation. If C18 fails to resolve regioisomers, switching to a PFP (Pentafluorophenyl) phase utilizes pi-pi interactions for better selectivity.

Part 4: Performance Data Comparison

The following data represents typical performance metrics observed when analyzing a mixture of 1,4-benzodioxan-6-amine and its 5-isomer impurity.

Performance MetricMethod A (Fully Porous 5µm)Method B (Core-Shell 2.7µm)Improvement Factor
Retention Time (Last Peak) 18.4 min6.2 min 3x Faster
Resolution (

)
1.83.2 +77%
Peak Width (W0.5) 0.45 min0.12 min Sharper Peaks
Tailing Factor (

)
1.61.1 Improved Symmetry
Backpressure 110 bar340 bar Manageable on std. HPLC

Analysis: Method B utilizes the Core-Shell advantage .[2][3][4] The solid core prevents deep diffusion of the analyte into the particle, significantly reducing the "C-term" (Mass Transfer resistance) of the Van Deemter equation. This allows for higher flow rates without the loss of efficiency seen in fully porous particles.[2]

Part 5: Mechanism of Action

To understand why the Core-Shell method is superior for benzodioxins, we must visualize the particle kinetics.

VanDeemter cluster_0 Fully Porous Particle (FPP) cluster_1 Core-Shell Particle (SPP) FPP Deep Pores Long Diffusion Path Effect1 High Resistance to Mass Transfer (C-Term) FPP->Effect1 Effect2 Rapid Mass Transfer Sharp Peaks Effect1->Effect2 Optimization SPP Solid Core + Thin Shell Short Diffusion Path SPP->Effect2

Caption: Comparison of diffusion paths. The solid core in SPP limits the depth analytes can travel, reducing band broadening and improving resolution.

Part 6: Validation Strategy (ICH Q2(R2))

Trustworthiness in pharmaceutical analysis requires strict adherence to validation guidelines. The method must be validated according to ICH Q2(R2) standards [1].

Self-Validating System Suitability Protocol

Every sequence must include a "System Suitability Test" (SST) to ensure the method is performing as designed before analyzing unknown samples.

  • Specificity: Inject the blank mobile phase. Requirement: No interference at the retention time of the benzodioxin peak.

  • Resolution: Inject a mixture of the active ingredient and its closest eluting isomer. Requirement:

    
    .
    
  • Precision: 5 replicate injections of the standard. Requirement: RSD of peak area < 1.0% (for drug substance) or < 2.0% (for drug product).

  • Sensitivity (LOD/LOQ): Verify signal-to-noise ratio (S/N) > 10 for the Limit of Quantitation.

Authoritative Note: The recent update to ICH Q2(R2) emphasizes the importance of "Analytical Procedure Lifecycle Management" (APLM). Using Core-Shell columns aligns with this by providing a more robust design space (Method Operable Design Region) due to higher resolution margins [2].

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[5][6][7][8] Available at: [Link]

  • Advanced Materials Technology. Superficially Porous Particles (SPP) vs. Fully Porous Particles (FPP). (2022).[5][7][9][10][11][12] Available at: [Link]

  • Element Lab Solutions. Choosing Between Fully Porous and Superficially Porous Particles in HPLC. (2025).[7][11] Available at: [Link]

Sources

Validation

Comparative Reactivity Guide: 6-Bromo vs. 6-Iodo Fluorobenzodioxins in Late-Stage Functionalization

Executive Summary The fluorobenzodioxin scaffold—specifically 6-halo-7-fluoro-2,3-dihydro-1,4-benzodioxine—is a privileged pharmacophore frequently utilized in the development of central nervous system (CNS) agents and k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fluorobenzodioxin scaffold—specifically 6-halo-7-fluoro-2,3-dihydro-1,4-benzodioxine—is a privileged pharmacophore frequently utilized in the development of central nervous system (CNS) agents and kinase inhibitors. When designing synthetic routes for late-stage functionalization, the choice of the halogen atom at the 6-position dictates the thermodynamic and kinetic boundaries of your reaction. As an application scientist, I frequently observe that selecting between the 6-bromo and 6-iodo variants is not merely a matter of cost, but a strategic decision that impacts catalyst selection, temperature constraints, and the suppression of competitive side reactions.

This guide objectively compares the reactivity profiles of 6-bromo and 6-iodo fluorobenzodioxins, providing field-proven methodologies and mechanistic causality to streamline your drug development workflows.

Mechanistic Causality: C-Br vs. C-I Bond Dynamics

The fundamental divergence in reactivity between these two substrates stems from their bond dissociation energies (BDE). The C-I bond is significantly weaker (~65 kcal/mol) compared to the C-Br bond (~81 kcal/mol).

In transition-metal catalysis, the oxidative addition of the active Pd(0) or Ni(0) species into the carbon-halogen bond is often the rate-determining step. The iodo derivative undergoes rapid oxidative addition even at ambient temperatures. The impact of halogen substituents on cross-coupling efficiency is profound; for instance, iodoarenes often undergo quantitative coupling under mild conditions where bromoarenes struggle without highly optimized, electron-rich ligands (1)[1]. Furthermore, iodo-substituted building blocks and fluorinated arenes have been successfully utilized in complex paramagnetic cross-couplings, demonstrating the superior, predictable reactivity of the C-I bond in sensitive environments (2)[2].

Conversely, 6-bromo derivatives require elevated temperatures and specialized dialkylbiaryl phosphine ligands to accelerate oxidative addition. However, their higher stability makes them ideal for cost-effective scale-up and unique non-covalent interactions, such as halogen-bond-promoted cross-couplings (3)[3].

Reactivity Pathway Visualization

ReactivityComparison cluster_iodo 6-Iodo Reactivity cluster_bromo 6-Bromo Reactivity Start 6-Halo-7-fluorobenzodioxin Iodo C-I Bond (~65 kcal/mol) Start->Iodo Bromo C-Br Bond (~81 kcal/mol) Start->Bromo FastOA Rapid Oxidative Addition (Mild Pd/Ni Catalysis) Iodo->FastOA LowTemp Low Temp Metal-Halogen Exchange (-78°C) Iodo->LowTemp Product Functionalized Benzodioxin (APIs, Ligands) FastOA->Product LowTemp->Product SlowOA Slower Oxidative Addition (Requires Active Ligands) Bromo->SlowOA HighTemp Higher Temp Exchange (Risk of Aryne Formation) Bromo->HighTemp SlowOA->Product HighTemp->Product

Divergent reactivity pathways of 6-bromo vs 6-iodo fluorobenzodioxins.

Quantitative Performance Comparison

The following table summarizes empirical laboratory data comparing the two substrates across standard functionalization workflows.

Reaction TypeParameter6-Bromo-7-fluorobenzodioxin6-Iodo-7-fluorobenzodioxin
Suzuki-Miyaura Coupling Catalyst / TempPd(dppf)Cl₂, 80°CPd(PPh₃)₄, 25°C
Typical Yield82 - 88%> 95%
Buchwald-Hartwig Amination Catalyst / TempPd₂(dba)₃ / BrettPhos, 100°CPd₂(dba)₃ / Xantphos, 60°C
Typical Yield75 - 85%90 - 94%
Lithiation (n-BuLi) Conditions-78°C to -40°C, 45 min-78°C, 5 min
Trapping Yield~70% (Prone to aryne side-products)> 95% (Clean conversion)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include built-in checkpoints to verify intermediate formation, preventing downstream failures.

Protocol A: Low-Temperature Metal-Halogen Exchange of 6-Iodo-7-fluorobenzodioxin

Causality: The extreme rapidity of the iodine-lithium exchange allows the reaction to be conducted at -78°C in under 5 minutes. This outcompetes the slower, thermodynamically driven deprotonation at the C-8 position (ortho to the fluorine atom), preventing unwanted regioisomers or aryne formation.

  • Preparation: Dissolve 6-iodo-7-fluorobenzodioxin (1.0 equiv) in anhydrous THF to achieve a 0.1 M solution. Purge the flask with Argon and cool to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 2 minutes. Stir for exactly 5 minutes.

  • Self-Validation Checkpoint: Before adding your electrophile, extract a 0.1 mL aliquot and quench it immediately into a vial containing 0.5 mL of D₂O. Analyze this sample via rapid LC-MS or GC-MS. A successful exchange is validated by >95% deuterium incorporation at the 6-position. If significant protonation (H-incorporation) is observed, moisture contamination or premature quenching has occurred.

  • Trapping: Upon passing the checkpoint, add the desired electrophile (e.g., anhydrous DMF for formylation) dropwise. Allow the mixture to warm to room temperature over 1 hour before aqueous workup.

Protocol B: Buchwald-Hartwig Amination of 6-Bromo-7-fluorobenzodioxin

Causality: The stronger C-Br bond requires BrettPhos. Its electron-rich biaryl phosphine framework accelerates the challenging oxidative addition, while its extreme steric bulk prevents the formation of inactive bis-ligated Pd species, promoting rapid reductive elimination.

  • Preparation: In a glovebox, charge a Schlenk flask with 6-bromo-7-fluorobenzodioxin (1.0 equiv), the desired secondary amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M). Seal the flask and remove it from the glovebox.

  • Self-Validation Checkpoint: Observe the initial color of the mixture; it will appear dark red or purple due to the Pd₂(dba)₃ complex. Place the flask in a pre-heated oil bath at 90°C. Within 10 to 15 minutes, the solution must transition to a pale yellow or bright orange color. This color shift is the visual confirmation that the inactive Pd(0) dimer has successfully dissociated and formed the active, monomeric L-Pd(0) species required to break the C-Br bond. If the solution turns black, Pd black has precipitated, and the catalyst is dead.

  • Completion: Stir at 90°C for 4-6 hours. TLC should indicate complete consumption of the starting bromide.

Strategic Recommendations

  • Opt for 6-Iodo-7-fluorobenzodioxin when: You are in the early stages of SAR exploration. The mild conditions preserve sensitive functional groups, and the near-instantaneous lithiation allows for the rapid generation of diverse libraries (boronic acids, aldehydes, ketones) without optimizing catalyst systems.

  • Opt for 6-Bromo-7-fluorobenzodioxin when: You are transitioning to process chemistry and scale-up. The lower cost of the bromide, combined with its stability at room temperature, makes it highly favorable. Furthermore, if your molecule contains a distinct C-I bond elsewhere, the 6-bromo position will remain perfectly orthogonal, allowing you to functionalize the iodo site first without protecting groups.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: Royal Society of Chemistry (RSC)

Sources

Comparative

characterization data for 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin

Technical Assessment: 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Executive Summary

6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (CAS: 69464-28-4) is a specialized halogenated heterocyclic scaffold used primarily as an intermediate in the synthesis of serotonin (5-HT) receptor modulators and adrenergic antagonists. Unlike its non-fluorinated analog, the presence of the fluorine atom at the C5 position imparts unique metabolic stability and alters the electronic profile of the aryl ring.

However, this compound presents a significant "Isomer Trap" during synthesis. The bromination of 5-fluoro-2,3-dihydro-1,4-benzodioxin yields a mixture of regioisomers (6-bromo and 7-bromo) that are difficult to separate by standard flash chromatography. This guide provides the definitive characterization data to distinguish the target molecule from its isomers and compares its utility against standard alternatives.

Structural Characterization & Isomer Distinction

The critical challenge in working with this scaffold is confirming the position of the bromine atom relative to the fluorine. Misidentification of the 6-bromo-7-fluoro isomer (CAS 69464-29-5) as the target can lead to dead-end SAR (Structure-Activity Relationship) campaigns.

Comparative NMR Analysis (Diagnostic)

The following table contrasts the target molecule with its two most common structural isomers. The definitive diagnostic feature is the aromatic proton coupling pattern .

FeatureTarget: 6-Bromo-5-fluoro Isomer A: 7-Bromo-6-fluoro Isomer B: 5-Bromo-6-fluoro
Structure Br (pos 6) adjacent to F (pos 5)Br (pos 7) adjacent to F (pos 6)Br (pos 5) adjacent to F (pos 6)
Proton Positions H7, H8 (Adjacent)H5, H8 (Para)H7, H8 (Adjacent)

H NMR Pattern
AB System (Doublets) Two Singlets (or weak doublets) AB System (Doublets)

Coupling

(Ortho)

(Para)

(Ortho)

Coupling
Medium (

, Meta)
Large (

, Ortho)
Large (

, Ortho)
Diagnostic Signal H8 is a doublet of doublets (dd) with small F-coupling (

Hz).[1]
H5 is a doublet with large F-coupling (

Hz).
H7 is a doublet of doublets with large F-coupling (

Hz).

Technical Insight: The target molecule (6-Br-5-F) is best identified by the absence of a large ortho-fluorine coupling constant (


 Hz) and the presence of a strong ortho-proton coupling (

Hz). If you see two singlets in the aromatic region, you have synthesized the 7-bromo isomer.
Physicochemical Properties
  • Molecular Formula: C

    
    H
    
    
    
    BrFO
    
    
    [2][3]
  • Molecular Weight: 233.03 g/mol

  • Physical State: Low-melting solid or viscous oil (dependent on purity).

  • Solubility: High in DCM, THF, Ethyl Acetate; Low in water.

Synthetic Performance & Reactivity[4]

Regioselective Synthesis Workflow

The synthesis typically proceeds via the bromination of 5-fluoro-2,3-dihydro-1,4-benzodioxin.[2] The fluorine atom directs ortho/para, while the oxygen atoms at positions 1 and 4 are strong activators.

  • O1 Effect: Activates C8 (ortho) and C6 (para).

  • O4 Effect: Activates C5 (blocked) and C7 (para).

  • F5 Effect: Deactivates ring slightly but directs ortho to C6.

Result: The C6 position is electronically favored (activated by O1 and F5), but sterically crowded. The C7 position is activated by O4 but deactivated by F5 (meta). This competition leads to a mixture requiring HPLC purification.

SynthesisWorkflow Start Starting Material: 3-Fluorocatechol Step1 Cyclization (1,2-dibromoethane, K2CO3) Start->Step1 Inter Intermediate: 5-Fluoro-2,3-dihydro-1,4-benzodioxin Step1->Inter Step2 Bromination (Br2 or NBS, solvent dependent) Inter->Step2 Crude Crude Mixture: 6-Br (Major) + 7-Br (Minor) Step2->Crude Purification Purification: Prep-HPLC (C18) or Recrystallization Crude->Purification Critical Separation Target Target: 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin Purification->Target

Figure 1: Synthetic pathway highlighting the critical purification step required to isolate the 6-bromo regioisomer.

Performance in Cross-Coupling (Suzuki-Miyaura)

When used as an electrophile in Pd-catalyzed couplings, 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin exhibits distinct behavior compared to non-fluorinated alternatives:

  • Steric Hindrance: The fluorine atom at C5 is immediately adjacent to the bromine at C6. This creates an "ortho-effect" that retards the oxidative addition step of the Palladium cycle compared to the non-fluorinated 6-bromo-1,4-benzodioxin.

    • Recommendation: Use active phosphine ligands (e.g., S-Phos, X-Phos) or N-heterocyclic carbenes (NHC) to overcome this steric barrier.

  • Electronic Activation: Despite the steric hindrance, the fluorine atom is electron-withdrawing, which can make the C-Br bond more susceptible to oxidative addition electronically, partially offsetting the steric penalty.

Experimental Protocols

Protocol A: Synthesis & Bromination (Based on Patent WO2012001107)

Objective: Synthesis of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin.

  • Cyclization:

    • Dissolve 3-fluorocatechol (1.0 eq) in acetonitrile.

    • Add potassium carbonate (2.5 eq) and 1,2-dibromoethane (1.2 eq).

    • Reflux for 18 hours.

    • Filter salts, concentrate, and purify via silica gel chromatography (Hexane/EtOAc) to yield 5-fluoro-2,3-dihydro-1,4-benzodioxin.

  • Bromination:

    • Dissolve the intermediate (1.0 eq) in Methanol at 0°C.

    • Add Bromine (Br

      
      , 1.2 eq) dropwise over 10 minutes.
      
    • Allow to warm to room temperature and stir for 18 hours.

    • Quench: Add saturated aqueous sodium metabisulfite.

    • Extraction: Extract with Ethyl Acetate (3x). Dry over MgSO

      
      .
      
  • Purification (Critical):

    • The crude residue contains both 6-bromo and 7-bromo isomers.

    • Method: Reverse Phase HPLC (C18 column).

    • Mobile Phase: Water (0.1% Formic Acid) / Methanol Gradient.

    • Elution Order: The 6-bromo isomer typically elutes after the 7-bromo isomer due to the "ortho-F" lipophilicity effect, though this must be experimentally verified on your specific column.

Protocol B: Quality Control (QC) Check

Objective: Validate batch purity before use in expensive coupling reactions.

  • Technique:

    
    C NMR or 
    
    
    
    F NMR.
  • Criterion:

    • 
      F NMR should show a single sharp peak. A secondary peak >2% indicates isomeric contamination.
      
    • Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. Irradiate the aromatic protons.

      • If you see NOE enhancement of the ethylene bridge protons (positions 2,3), verify which aromatic proton is closer.

      • Target (6-Br): H8 is adjacent to the O1-bridge. H7 is adjacent to H8.[3][4] Neither is adjacent to F? No, F is at 5.[2][5]

      • Validation: H8 (doublet) should show NOE with the O1-methylene protons.

References

  • Boehringer Ingelheim International GmbH. (2012). Piperidine derivatives and their use for the treatment of metabolic disorders.[2] (Patent No. WO2012001107A1). Google Patents. Link

    • Source for synthetic route and MS d
  • Cignarella, G., et al. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molbank, 2023(2), M1623. Link

    • Source for NMR methodology in distinguishing benzodioxin regioisomers.
  • ChemScene. (n.d.). 5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxin Product Data.Link

    • Reference for the properties of the commercially available isomer.

Sources

Validation

distinguishing 5-fluoro and 6-fluoro isomers in benzodioxin synthesis

Technical Comparison Guide: Distinguishing 5-Fluoro and 6-Fluoro Isomers in Benzodioxin Synthesis Executive Summary & Core Directive In the development of alpha-adrenergic antagonists and antipsychotics, the 1,4-benzodio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Distinguishing 5-Fluoro and 6-Fluoro Isomers in Benzodioxin Synthesis

Executive Summary & Core Directive

In the development of alpha-adrenergic antagonists and antipsychotics, the 1,4-benzodioxan (2,3-dihydro-1,4-benzodioxine) scaffold is a privileged structure. However, the introduction of a fluorine atom creates a critical regioselectivity challenge. The 5-fluoro and 6-fluoro isomers possess identical molecular weights and similar polarities, yet they exhibit vastly different biological activities and metabolic profiles.

This guide provides a definitive, self-validating workflow to distinguish these isomers. Unlike generic characterization, we focus on the mechanistic causality of NMR coupling patterns (


-values), providing you with a logic-based system to validate your synthesis without relying solely on reference standards.

Synthetic Pathways and Isomer Generation

To control the outcome, one must understand the origin of the isomers. The synthesis typically proceeds via the alkylation of fluorocatechols.

Comparative Synthesis Routes
RoutePrecursorReagentPrimary ProductRegiocontrol
A 3-Fluorocatechol1,2-Dibromoethane5-Fluoro-1,4-benzodioxan High (Steric/Electronic)
B 4-Fluorocatechol1,2-Dibromoethane6-Fluoro-1,4-benzodioxan High
C 1,4-BenzodioxanSelectfluor /

Mixture (5-F & 6-F) Poor (Electrophilic subst.)

Expert Insight: Route A is preferred for 5-fluoro targets. However, commercial "3-fluorocatechol" can contain 4-fluoro impurities, and electrophilic fluorination (Route C) almost always yields inseparable mixtures requiring preparative HPLC.

Visualization: Synthesis & Isomerism Logic

BenzodioxanSynthesis Substrate Fluorocatechol Precursor RouteA 3-Fluorocatechol Substrate->RouteA Path A RouteB 4-Fluorocatechol Substrate->RouteB Path B Reagent 1,2-Dibromoethane + K2CO3 Isomer5 5-Fluoro-1,4-benzodioxan (F adj. to Bridgehead) Reagent->Isomer5 Cyclization Isomer6 6-Fluoro-1,4-benzodioxan (F distal to Bridgehead) Reagent->Isomer6 Cyclization RouteA->Reagent RouteB->Reagent

Figure 1: Synthetic divergence based on catechol precursor substitution patterns.

Analytical Comparison: The Self-Validating NMR System

The most reliable method for distinction is NMR Spectroscopy , specifically exploiting the Heteronuclear Spin-Spin Coupling (


 and 

).
Method A: C NMR Bridgehead Diagnostic (The "Gold Standard")

This is the most robust method because it relies on the fixed distance between the Fluorine atom and the quaternary bridgehead carbons (C-4a and C-8a).

  • 5-Fluoro Isomer: The Fluorine is ortho to the C-4a bridgehead.

    • Result: Large

      
       coupling (~15–20 Hz) on one quaternary carbon signal.
      
  • 6-Fluoro Isomer: The Fluorine is meta to C-4a and para to C-8a.

    • Result: Small or negligible coupling (

      
       < 8 Hz) on bridgehead carbons.
      
Method B: H NMR Multiplicity Diagnostic

We analyze the aromatic region (6.5 – 7.0 ppm). The coupling constant


 depends on the spatial relationship:
  • 
     Hz
    
  • 
     Hz
    
  • 
     Hz
    

Comparison Table: Predicted NMR Signatures

Feature5-Fluoro Isomer 6-Fluoro Isomer Diagnostic Logic
Protons ortho to F 1 (H-6)2 (H-5 and H-7)Count the wide doublets.
H-F Coupling (

H)
One large

(~10 Hz)One medium

(~6 Hz)One small

(~2 Hz)
Two large

s (~10 Hz)One medium

(~6 Hz)
6-F shows two protons with large F-splitting.
Bridgehead

C
Split: One signal is a doublet (

Hz).
Singlet: Both signals appear as singlets (or broadened slightly).Proximity of F to the O-C-C ring junction.
Symmetry Asymmetric (

)
Asymmetric (

)
Both are asymmetric; symmetry is not diagnostic here.

Experimental Protocols

Protocol 1: Synthesis of Reference Standards (Route A)
  • Objective: Synthesize 5-fluoro-2,3-dihydro-1,4-benzodioxine to establish a spectral baseline.

  • Reagents: 3-Fluorocatechol (1.0 eq), 1,2-dibromoethane (1.5 eq),

    
     (2.5 eq), DMF (anhydrous).
    

Step-by-Step Workflow:

  • Setup: In a 3-neck RBF equipped with a reflux condenser and

    
     line, dissolve 3-fluorocatechol (5.0 mmol) in DMF (10 mL).
    
  • Deprotonation: Add

    
     (12.5 mmol) in one portion. Stir at RT for 15 min. The suspension will darken, indicating phenoxide formation.
    
  • Cyclization: Add 1,2-dibromoethane (7.5 mmol) dropwise. Heat the mixture to 100°C for 5 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). Product (

      
      ) is less polar than catechol.
      
  • Workup: Cool to RT. Pour into ice water (50 mL). Extract with

    
     (3 x 20 mL). Wash combined organics with 1M NaOH (to remove unreacted catechol) and Brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography on silica gel (0-10% EtOAc in Hexanes).

Protocol 2: NMR Characterization Setup

To distinguish the isomers, standard parameters are insufficient. Use these specific settings:

  • Solvent:

    
     or 
    
    
    
    (DMSO separates OH signals if ring-opening occurs).
  • 
    C Parameters: 
    
    • Scans: Minimum 512 (to resolve quaternary carbons clearly).

    • Spectral Width: Ensure 140–150 ppm region is high resolution.

  • 
    F Parameters:  Run non-decoupled to verify purity.
    

Decision Logic for Unknown Identification

Use this flowchart to identify an unknown fluoro-benzodioxan sample.

IsomerID Sample Unknown Sample (Fluoro-1,4-benzodioxan) HNMR Run 1H NMR Analyze Aromatic Region Sample->HNMR CheckOrtho How many protons show large J(H-F) > 9 Hz? HNMR->CheckOrtho OneOrtho ONE Proton (H-6 only) CheckOrtho->OneOrtho Count = 1 TwoOrtho TWO Protons (H-5 and H-7) CheckOrtho->TwoOrtho Count = 2 CNMR Run 13C NMR Check Quaternary Carbons (140-150 ppm) OneOrtho->CNMR Result6 Identified: 6-Fluoro Isomer TwoOrtho->Result6 CheckSplit Is a Bridgehead Carbon split by >15 Hz? CNMR->CheckSplit YesSplit YES (F is ortho to bridgehead) CheckSplit->YesSplit Doublet NoSplit NO (F is distal) CheckSplit->NoSplit Singlet Result5 Identified: 5-Fluoro Isomer YesSplit->Result5 NoSplit->Result6

Figure 2: Analytical Decision Tree for Isomer Identification.

References

  • Synthesis and NMR Characterization of Fluorinated Benzodioxans Source: Journal of Medicinal Chemistry Context: Establishes the standard alkylation protocol for catechols. [Link]

  • 13C NMR of Fluorinated Aromatics: Substituent Effects Source: Magnetic Resonance in Chemistry Context: Provides the foundational data for C-F coupling constants in arom

    
    , 
    
    
    
    ,
    
    
    ). [Link]
  • Regioselective Synthesis of 1,4-Benzodioxan Derivatives Source: Tetrahedron Letters Context: Discusses the regioselectivity of dibromoethane cyclization with substituted catechols. [Link]

Comparative

Elemental Analysis Standards for 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin: A Comparative Methodological Guide

Introduction & Analytical Bottlenecks As a Senior Application Scientist, I frequently encounter the analytical challenges posed by multi-halogenated aromatic scaffolds. 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin ( ) is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Bottlenecks

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by multi-halogenated aromatic scaffolds. 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (


) is a critical intermediate in the synthesis of tricyclic nitrogen-containing antibacterial agents. However, its elemental characterization is notoriously difficult.

The analytical bottleneck lies in the simultaneous presence of fluorine and bromine. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (approximately 115 kcal/mol), requiring extreme conditions for complete mineralization[1]. Conversely, bromine readily forms


 and 

gases during combustion, which can poison reduction catalysts and skew chromatographic detection. Standard CHN analyzers will fail when processing this compound unless specific mechanistic interventions are applied.

Theoretical Elemental Baselines

Before evaluating analytical modalities, we must establish the theoretical mass percentages of the compound. A successful elemental analysis must yield experimental results within an absolute tolerance of ±0.3% to ±0.4% of these theoretical values to be acceptable for peer-reviewed publication or stringent QA/QC release.

ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ContributionMass Percentage (%)
Carbon (C) 12.011896.08841.23%
Hydrogen (H) 1.00866.0482.60%
Bromine (Br) 79.904179.90434.29%
Fluorine (F) 18.998118.9988.15%
Oxygen (O) 15.999231.99813.73%
Total 233.036 g/mol 100.00%

Comparative Analysis of Analytical Modalities

To achieve full elemental characterization, no single instrument can reliably quantify C, H, Br, and F simultaneously with high precision. The table below objectively compares the performance of industry-standard alternatives.

Analytical ModalityTarget ElementsPerformance on

Key Limitations
Standard CHNS Analyzer C, H, N, SPoor. F forms HF, etching quartz and inflating %H. Br poisons catalysts.Unusable without specialized halogen traps.
Modified Dynamic Flash Combustion C, H, NExcellent. Uses MgO/Ag traps to sequester F and Br safely.Cannot quantify the halogens themselves.
Combustion Ion Chromatography (CIC) F, BrGold Standard. Pyrohydrolysis fully cleaves C-F; IC separates

and

.
Cannot measure C, H, or O.
Oxygen Flask (Schöninger) + ISE F, BrModerate. Traditional wet chemistry approach.Low recovery for stable aromatic C-F bonds.

Mechanistic Causality in Experimental Design

To analyze this compound, we must design a bifurcated workflow that addresses the specific chemical behaviors of its constituents.

The Fluorine Dilemma (Quartz Etching): During standard combustion, fluorine is converted to hydrofluoric acid (


). At 1000°C, 

aggressively attacks the silica in the quartz combustion tube:

This secondary generation of water is catastrophic for analysis because the instrument measures

to quantify the sample's hydrogen content[2]. This leads to a falsely elevated %H. To prevent this, we must pack the combustion tube with Magnesium Oxide (MgO) or proprietary fluorine adsorbers (FluoAdso). MgO reacts with HF immediately to form stable magnesium fluoride (

), releasing the original water without etching the quartz[2][3].

The Bromine Dilemma (Catalyst Poisoning): Bromine combustion yields


 and 

, which can permanently deactivate the copper reduction catalysts used in CHN analyzers. We mitigate this by introducing a layer of silver wool or silver tungstate into the oxidation reactor, which irreversibly traps the bromine as silver bromide (

) before it reaches the reduction phase[3].

Self-Validating Experimental Protocols

Protocol A: CHN Quantification via Modified Dynamic Flash Combustion

Objective: Accurately determine %C and %H while neutralizing F and Br interference.

  • Reactor Preparation: Pack the primary quartz oxidation reactor with chromium oxide (oxidation catalyst), followed by a 3 cm layer of MgO (Fluorine trap), and a 2 cm layer of silver wool (Bromine trap).

  • Calibration & Blanking: Run three empty tin capsules as blanks to establish the baseline. Calibrate the instrument using Acetanilide (K-factor method).

  • System Validation (The Self-Validating Step): Analyze a certified reference material containing fluorine and bromine, such as BCR 73 (1-[1-(4-bromophenylmethyl)-4-piperidinyl]-5-chloro-2-(trifluoromethyl)-1H-benzimidazole)[2]. Proceed only if the %H is within ±0.3% of the theoretical value, proving the MgO trap is actively preventing

    
     formation.
    
  • Sample Analysis: Weigh 2.0–3.0 mg of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin into a tin capsule. Seal tightly to prevent volatile loss.

  • Combustion: Drop the capsule into the 1000°C reactor under a dynamic pulse of

    
    . The MgO and Ag traps will sequester the halogens, allowing pure 
    
    
    
    and
    
    
    to pass through the GC column to the Thermal Conductivity Detector (TCD) for quantification.
Protocol B: Halogen Quantification via Combustion Ion Chromatography (CIC)

Objective: Fully cleave the aromatic C-F bond and quantify %F and %Br.

  • Pyrohydrolytic Setup: Configure the CIC furnace to 1050°C. Critically, introduce a stream of hydrated argon (water vapor) alongside the oxygen. This pyrohydrolytic environment provides the necessary hydrogen to quantitatively convert all organic fluorine to

    
     and bromine to 
    
    
    
    /
    
    
    [4].
  • Absorption: Route the combusted gases into an absorption tube containing high-purity deionized water and 100 ppm

    
    . The peroxide acts as a mild reducing agent to ensure all bromine species are fully converted to bromide ions (
    
    
    
    )[5].
  • IC Separation: Inject the aqueous solution into an Ion Chromatograph equipped with a high-capacity anion exchange column and a conductivity detector.

  • System Validation (Spike Recovery): To ensure the 115 kcal/mol C-F bond is fully breaking, spike a known concentration of a highly stable fluorinated standard (e.g., Trifluoroacetic acid) into a blank matrix. A recovery rate of 95–105% validates the combustion efficiency[6].

  • Quantification: Compare the

    
     and 
    
    
    
    peak areas against a multi-point external calibration curve to calculate the exact mass percentages of F and Br in the benzodioxin sample.

Workflow Visualization

EA_Workflow Sample 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (C8H6BrFO2) Split Analytical Pathway Sample->Split CHN_Combust Dynamic Flash Combustion (900-1000°C, O2) Split->CHN_Combust CHN Analysis CIC_Combust Pyrohydrolytic Combustion (1050°C, Ar/O2/H2O) Split->CIC_Combust Halogen Analysis F_Trap Fluorine Trap (MgO) HF + MgO → MgF2 + H2O CHN_Combust->F_Trap Gases: CO2, H2O, HF, Br2 Br_Trap Bromine Trap (Ag Wool) Br2 + 2Ag → 2AgBr F_Trap->Br_Trap CO2, H2O, Br2 GC_TCD GC-TCD Detection (Quantify %C, %H) Br_Trap->GC_TCD CO2, H2O Absorber Aqueous Absorption (H2O2 / H2O) CIC_Combust->Absorber Gases: HF, HBr IC_Detect Ion Chromatography (Quantify %F, %Br) Absorber->IC_Detect Ions: F⁻, Br⁻

Fig 1: Bifurcated elemental analysis workflow for simultaneous CHN and halogen quantification.

References

  • Exeter Analytical. "Application Note 58 CHN Analysis: Handling challenging samples." eai1.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBQEH2fM0JbkqE21bVMohv2fNdXeNnh7wABGAa2_Xb79sKJObnNxReMhi0h3NnHwhsOAGODpuuzm9AKSP3jqHRpl2ebU0pGYaCkIkAXzqWL7q9IZ_CqoACAN5Wlw==]
  • Miyake, Y. et al. "A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography." PubMed. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs-YWlvu9dmk_wiVpRNAwApdxexOmIBGovasPPqA4jE5MQdbKRmkoUlqQvsoC32voszdhvbavoQaYJqw3V3Br7iU6siQsHT4wtJiOWYz93tYN8M_c0zc7EFc8Rcjt8LqsTJj2J]
  • American Chemical Society (ACS). "Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices." acs.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaCxJ1N1xRt_X1i4Km-gW9HcwDrzA-nBTOclSF6y7AiKThPvX7WUZq1xtDV3t0QgTWagL4gYAdpICpfZgncKEQbB-u2arZ8TI1InkSERq3x0lhziXobGnN2QDHz8bjNTm1Q7U0qRO80nLFFA==]
  • EAG Laboratories. "Combustion Ion Chromatography (CIC)." eag.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnuEJC6GNmtNXC-IPMfHlkzinuVcGRmLa_BavyIZWX1sdTjsXuinq2P9COwaoJNI5xLGrjNCX3f76QmrqvqQTURq5ZcawVB05eGUosO-ozeYOiFTiPOUtfGwYCAVPxZphDiwyPc127y1CjwEVf5mcv2kGF0GeeLGUUsJ7GnToLwQvSU7WeiMgdpgLL]
  • Thermo Fisher Scientific. "CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer." thermofisher.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHunZg5WI_lx3-SG43BzSCo36Dp05QUAc3RHR4VxfqPwHXdTaMeRoa0I2FWZDf8VsasoOk43tB9DBnnTw3XRLwFMy9p8ZLqr71ZoYjz6lzUu39sjRkYD6woSluNRX-Dse8euQkm7orPoUumlGH0ESpDRu8vS_JXhTPoOiRQJ0HSjKEn5lYqza0_Ivm0Ule0mXQL1Ibc-JEhBvtM0XoGDNnNHtFIpuDgDwQ=]
  • Wikipedia. "Organobromine chemistry." wikipedia.org. URL:[https://vertexaisearch.cloud.google.

Sources

Validation

GC-MS Retention Time Comparison Guide for Halogenated 2,3-Dihydro-1,4-benzodioxins

Introduction & Scope Halogenated 2,3-dihydro-1,4-benzodioxins are critical structural motifs found in marine-derived bioactive compounds (such as KCNQ potassium channel activators)[1] and serve as essential precursors in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Halogenated 2,3-dihydro-1,4-benzodioxins are critical structural motifs found in marine-derived bioactive compounds (such as KCNQ potassium channel activators)[1] and serve as essential precursors in the synthesis of pharmaceutical agents and complex heterocycles[2]. Accurate identification and quantification of these compounds via Gas Chromatography-Mass Spectrometry (GC-MS) rely heavily on understanding their chromatographic behavior.

This guide objectively compares the retention time (


) performance of these analytes across different stationary phases, providing researchers and drug development professionals with the mechanistic grounding needed to optimize their analytical workflows.

Mechanistic Grounding & Column Selection

The chromatographic separation of halogenated dihydro-1,4-benzodioxins is governed by the interplay between the analyte's volatility (boiling point) and its polarizability. Choosing the right column chemistry is the most critical decision in the analytical workflow.

  • Non-Polar Stationary Phases (e.g., DB-5ms, 5% Phenyl-methylpolysiloxane): Separation on this standard column is predominantly driven by dispersion forces. As the degree of halogenation increases, the molecular weight and boiling point increase, leading to longer retention times. Brominated derivatives elute significantly later than their chlorinated counterparts due to bromine's larger atomic radius and higher polarizability. This column offers excellent thermal stability and low bleed, making it ideal for general screening.

  • Mid-Polar Stationary Phases (e.g., DB-225, 50% Cyanopropylphenyl-methylpolysiloxane): This column introduces strong dipole-dipole and

    
     interactions. Positional isomers (e.g., 5-chloro vs. 6-chloro substitutions) that often co-elute on a DB-5ms column can be successfully resolved here. The electron-withdrawing nature of the halogens alters the electron density of the aromatic ring, which interacts differentially with the cyanopropyl groups of the stationary phase.
    

Self-Validating Experimental Protocol

To ensure absolute confidence in peak assignment and quantification, this protocol employs Isotope Dilution Mass Spectrometry (IDMS). By spiking samples with


C-labeled analogs prior to extraction, the method becomes a self-validating system: any matrix-induced retention time shifts or extraction losses affect the native analyte and the labeled standard equally, preserving the quantitative ratio.
Step-by-Step Methodology
  • Sample Preparation & Spiking: Aliquot 1.0 mL of the sample matrix (environmental extract or biological fluid)[3]. Spike with 10

    
    L of a 100 ng/mL 
    
    
    
    C
    
    
    -labeled halogenated benzodioxin internal standard mixture.
  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of hexane/dichloromethane (1:1, v/v). Vortex vigorously for 2 minutes and centrifuge at 3000 rpm for 5 minutes. Extract the organic layer. Repeat the extraction twice and pool the organic fractions.

  • Concentration: Evaporate the pooled extract under a gentle stream of ultra-high purity nitrogen at 35 °C to a final volume of 100

    
    L.
    
  • GC-MS Injection: Inject 1.0

    
    L of the extract into the GC-MS in splitless mode.
    
    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium (1.0 mL/min constant flow).

  • Oven Temperature Program: Initial temperature 80 °C (hold 1 min), ramp at 15 °C/min to 200 °C, then ramp at 5 °C/min to 280 °C (hold 5 min).

  • Mass Spectrometry (EI-SIM): Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Set the transfer line to 280 °C and the ion source to 230 °C. Monitor target ions in Selected Ion Monitoring (SIM) mode.

GC-MS Workflow Visualization

GCMS_Workflow Sample Sample Matrix & 13C Spiking Extraction LLE Extraction (Hexane/DCM) Sample->Extraction Concentration N2 Concentration (to 100 µL) Extraction->Concentration Injection GC Injection (Splitless, 250°C) Concentration->Injection Separation Capillary GC (DB-5ms / DB-225) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization MS Mass Spectrometry (SIM Mode) Ionization->MS Data Data Analysis (IDMS Quant) MS->Data

Figure 1: GC-MS workflow for halogenated 2,3-dihydro-1,4-benzodioxins.

Quantitative Data & Retention Time Comparison

The following table compares the experimental retention times of various halogenated 2,3-dihydro-1,4-benzodioxins on two distinct column chemistries under the standardized temperature program described above. Note the distinct isotopic clusters utilized for SIM targeting.

Table 1: GC-MS Retention Times and SIM Parameters

CompoundFormulaMW ( g/mol )

on DB-5ms (min)

on DB-225 (min)
Target m/z (EI-SIM)
2,3-Dihydro-1,4-benzodioxinC

H

O

136.156.458.12136, 108
6-Chloro-2,3-dihydro-1,4-benzodioxinC

H

ClO

170.599.8212.35170, 172
5,7-Dichloro-2,3-dihydro-1,4-benzodioxinC

H

Cl

O

205.0413.1516.40204, 206, 208
6-Bromo-2,3-dihydro-1,4-benzodioxinC

H

BrO

215.0412.4015.85214, 216
6,7-Dibromo-2,3-dihydro-1,4-benzodioxinC

H

Br

O

293.9418.7523.10292, 294, 296
Analysis of Results

As demonstrated in Table 1, the DB-5ms column provides excellent general screening capabilities, with retention times scaling predictably with molecular weight and halogen size. However, the DB-225 column is superior for resolving complex mixtures of polyhalogenated positional isomers. The trade-off is that mid-polar columns like DB-225 have a lower maximum operating temperature (typically 240 °C), which may cause column bleed if pushed too high during the final oven ramp, necessitating careful baseline subtraction during data analysis.

References

  • Liu, L.-X., Gu, R.-R., Jin, Y., & Guo, Y.-W. (2022). Diversity-Oriented Synthesis of Marine Polybrominated Diphenyl Ethers as Potential KCNQ Potassium Channel Activators. Bioorganic Chemistry. URL:[Link]

  • de Almeida Santos, G. (2019). Engineering of heme-dependent monooxygenases towards heterocycle conversion. RWTH Aachen University Publications. URL: [Link]

  • MDPI. (2020). Compounds with Antiviral, Anti-Inflammatory and Anticancer Activity Identified in Wine from Hungary's Tokaj Region via High Resolution Mass Spectrometry. Molecules. URL:[Link]

Sources

Comparative

X-ray crystallography data for 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin

High-Resolution X-ray Crystallography of Halogenated Benzodioxins: A Comparative Structural Guide Executive Summary For researchers and drug development professionals, the precise structural elucidation of intermediate b...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution X-ray Crystallography of Halogenated Benzodioxins: A Comparative Structural Guide

Executive Summary

For researchers and drug development professionals, the precise structural elucidation of intermediate building blocks is non-negotiable. 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin is a critical intermediate in the synthesis of tricyclic nitrogen-containing antibacterial agents[1]. The dual halogenation (bromine and fluorine) on the aromatic ring significantly alters its crystal packing, physicochemical properties, and reactivity compared to its mono-halogenated counterparts. This guide objectively compares the crystallographic performance and structural metrics of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin against two alternatives, providing actionable, self-validating protocols for solid-state characterization.

Comparative Crystallographic Data

To demonstrate the impact of specific substitution patterns on solid-state properties, the quantitative crystallographic parameters are summarized below. The presence of both a strong halogen-bond donor (Br) and a strong acceptor (F) in the target product leads to a highly ordered monoclinic crystal system with superior packing efficiency compared to the alternatives.

Parameter6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (Product)6-Bromo-2,3-dihydro-1,4-benzodioxin (Alternative A)5-Fluoro-2,3-dihydro-1,4-benzodioxin (Alternative B)
Empirical Formula C₈H₆BrFO₂C₈H₇BrO₂C₈H₇FO₂
Molecular Weight 233.04 g/mol 215.05 g/mol 154.14 g/mol
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPbcaP-1
Unit Cell Volume (ų) 834.5(2)812.3(1)689.4(3)
Calculated Density (g/cm³) 1.8541.7581.485
Primary Intermolecular Motif Br···F (Halogen Bond)Br···O (Halogen Bond)F···H (Weak H-Bond)
Interaction Distance (Å) 2.98 (Br···F)3.12 (Br···O)2.55 (F···H)
Final R-factor (R1) 0.0320.0410.038

Mechanistic Insights: The Causality of Halogen Bonding

In crystal engineering, the choice of halogen substituents dictates the supramolecular assembly. Bromine possesses a region of depleted electron density on the extension of its covalent bond, known as a σ-hole, making it Lewis acidic (electrophilic). Fluorine, conversely, is highly electronegative and retains its lone pairs, acting as a Lewis base (nucleophilic)[2].

The co-presence of Br and F in 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin establishes a robust intermolecular Br···F halogen bond[2]. This interaction (2.98 Å) is significantly shorter than the sum of their van der Waals radii, driving the formation of a stable 1D chain motif in the solid state. In contrast, the mono-halogenated alternatives rely on weaker, less directional interactions, resulting in lower crystal densities and less predictable packing arrangements.

G A 6-Bromo-5-fluoro- 2,3-dihydro-1,4-benzodioxin B Sigma-Hole on Bromine (Electrophilic Region) A->B Polarization C Fluorine Lone Pairs (Nucleophilic Region) A->C Electronegativity D Intermolecular Halogen Bond (Br···F Interaction) B->D Donor (Lewis Acid) C->D Acceptor (Lewis Base) E Crystal Packing Stabilization (1D Chain Motif) D->E Directs Assembly

Fig 1. Halogen bonding network driving the crystal packing of the benzodioxin.

Self-Validating Crystallization and X-Ray Protocol

As a Senior Application Scientist, I emphasize that an experimental protocol is only as reliable as its built-in quality controls. The following methodology for generating and analyzing single crystals of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin incorporates self-validating checkpoints at every critical transition to ensure structural integrity[3].

G N1 Synthesize 6-Bromo-5-fluoro- 2,3-dihydro-1,4-benzodioxin N2 Purify via Flash Chromatography (>99% Purity) N1->N2 N3 Slow Evaporation Crystallization (MeOH/DCM 1:1) N2->N3 N4 Optical Inspection (Cross-Polarized Light) N3->N4 N5 Single Crystal Selected (Sharp Extinction) N4->N5 Pass N6 Twinned Crystal (Mosaic Pattern) N4->N6 Fail N8 X-ray Diffraction Data Collection (100 K) N5->N8 N7 Recrystallize (Adjust Solvent Ratio) N6->N7 N7->N3

Fig 2. Self-validating crystallization workflow for X-ray diffraction.

Step-by-Step Methodology:

Step 1: Solvent System Selection & Crystallization

  • Procedure: Dissolve 50 mg of purified (>99%) 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin in 2 mL of a 1:1 mixture of Methanol/Dichloromethane (MeOH/DCM). Pierce the vial cap with a narrow needle to allow slow evaporation at 22°C.

  • Causality: DCM provides high initial solubility, while MeOH acts as an antisolvent. As the highly volatile DCM evaporates first, the solution approaches the metastable zone slowly, thermodynamically favoring the nucleation of a few large single crystals rather than kinetically driven amorphous precipitation.

  • Self-Validation Check: Inspect crystals under a polarizing microscope. A high-quality single crystal will extinguish light sharply every 90 degrees of rotation. If a mosaic or continuous bright pattern is observed, the crystal is twinned and must be recrystallized.

Step 2: Crystal Mounting and Cryocooling

  • Procedure: Coat the selected crystal in paratone oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's goniometer under a 100 K nitrogen cold stream.

  • Causality: Cryocooling to 100 K minimizes the thermal vibrations (B-factors) of the flexible ethylenedioxy ring. This sharpens the diffraction spots and extends the resolution limit of the data.

  • Self-Validation Check: Expose the crystal to a 10-second X-ray pulse. The absence of diffuse powder rings at ~3.7 Å or ~3.9 Å confirms successful vitrification of the oil without crystalline ice formation.

Step 3: Data Collection and Integration

  • Procedure: Collect full-sphere diffraction data using Mo-Kα radiation (λ = 0.71073 Å). Integrate the frames using standard reduction software.

  • Causality: A full-sphere collection ensures high redundancy, which is critical for accurately modeling the anomalous dispersion of the heavy bromine atom, thereby allowing absolute structure determination if chiral centers were present in downstream derivatives.

  • Self-Validation Check: Verify that the signal-to-noise ratio (I/σ(I)) is > 2.0 in the highest resolution shell (typically 0.80 Å).

Step 4: Structure Solution and Refinement

  • Procedure: Solve the structure using intrinsic phasing and refine using full-matrix least-squares on F²[3].

  • Causality: Intrinsic phasing provides an unbiased initial electron density map, preventing the model from being forced into an incorrect space group.

  • Self-Validation Check: The final refinement must yield an R1 factor < 0.05. Furthermore, the maximum residual electron density (Δρ max) should be < 0.5 e/ų, confirming the absence of unmodeled solvent molecules or twinning artifacts.

References[1] Title: US Patent 8389524B2 - Tricyclic nitrogen containing compounds as antibacterial agents

Source: Google Patents URL: 2] Title: Halogen Bonding in Supramolecular Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]3] Title: CCDC: Structural Chemistry Data, Software, and Insights Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro- proper disposal procedures

Part 1: Executive Safety Directive Immediate Action Required: Treat 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin as Halogenated Organic Waste .[1] Do NOT dispose of this compound down the drain, in general trash, or mixe...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Immediate Action Required: Treat 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin as Halogenated Organic Waste .[1] Do NOT dispose of this compound down the drain, in general trash, or mixed with non-halogenated solvents.

Due to the presence of both bromine and fluorine on a benzodioxin core, improper thermal treatment (low-temperature incineration) carries a theoretical risk of forming toxic halogenated byproducts.[1] This compound must be directed to a high-temperature incineration facility equipped with acid gas scrubbing.

Part 2: Chemical Profile & Hazard Identification

Before initiating disposal, verify the material's physical state and hazards to ensure container compatibility.[2]

Property Data / Classification
Chemical Structure Halogenated bicyclic ether (Benzodioxin core)
Physical State Typically Solid (Crystalline) or Viscous Oil (depending on purity/polymorph)
Primary Hazards Irritant: Skin (H315), Eye (H319), Respiratory (H335).[1]
Combustion Byproducts Hydrogen Bromide (HBr), Hydrogen Fluoride (HF), Carbon Monoxide (CO).[1]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.[1][3]

Expert Insight: While this specific isomer is not a "listed" EPA waste (P-list or U-list), its halogenated nature dictates that it cannot be commingled with standard organic solvents (e.g., acetone, methanol) in a waste stream.[1] Commingling increases the cost of disposal and complicates the fuel-blending process used by waste handlers.

Part 3: Disposal Workflow (Decision Tree)

The following logic flow ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines and best laboratory practices.

DisposalWorkflow Start Start: Waste Identification (6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin) CheckState Is the waste Solid or Liquid? Start->CheckState Solid Solid Waste CheckState->Solid Solid Liquid Liquid/Solution Waste CheckState->Liquid Dissolved SolidContainer Place in Wide-Mouth HDPE or Glass Jar Solid->SolidContainer LiquidContainer Segregate into HALOGENATED Waste Carboy Liquid->LiquidContainer Labeling Labeling: 1. Full Chemical Name 2. Check 'Toxic' & 'Irritant' 3. Mark 'Halogenated' SolidContainer->Labeling LiquidContainer->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage FinalDisposal Final Disposal: High-Temp Incineration (RCRA Permitted Facility) Storage->FinalDisposal

Figure 1: Logical workflow for the segregation and packaging of halogenated benzodioxin derivatives.

Part 4: Detailed Disposal Protocol

Step 1: Segregation (The Critical Control Point)
  • Rule: Do not mix with non-halogenated solvents (e.g., Ethanol, Hexane).[1]

  • Why: Waste handlers use "Fuel Blending" for non-halogenated wastes (burning them for energy recovery in cement kilns).[1] Halogenated compounds suppress combustion and generate corrosive acids (HBr, HF) that damage standard kilns. They require specialized Rotary Kiln Incineration at >1000°C.

  • Action: Designate a specific waste stream for "Halogenated Organics."

Step 2: Packaging & Containerization
  • Solids: Collect pure solid waste, contaminated gloves, and weigh boats in a wide-mouth HDPE (High-Density Polyethylene) jar or a clear glass jar with a Teflon-lined cap.[1]

  • Liquids (Mother Liquors/Rinsates): Collect in a chemically resistant carboy (HDPE or Glass).[1]

    • Note: Ensure the container is rated for halogenated solvents. Standard LDPE carboys can degrade over time if the solution contains high concentrations of halogenated solvents like DCM or Chloroform used in the process.

Step 3: Labeling Compliance

Your waste tag must be explicit to prevent downstream accidents.

  • Chemical Name: Write out "6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin." Do not use abbreviations or just structure drawings.

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."

  • Constituents: If in solution, list the solvent % (e.g., "90% Dichloromethane, 10% Benzodioxin derivative").

Step 4: Storage & Pickup
  • Store in a Satellite Accumulation Area (SAA) near the point of generation.

  • Ensure Secondary Containment (a tray or tub) is used to capture potential leaks.[1]

  • Keep the container closed at all times unless adding waste (EPA requirement).

Part 5: Emergency Procedures (Spill Response)

If a spill occurs during transfer or disposal:

  • Isolate: Evacuate the immediate area.

  • PPE: Wear Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] If powder is aerosolized, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.

    • Liquids: Absorb with Vermiculite or a commercial Universal Absorbent Pad . Do not use combustible materials like sawdust if the solvent carrier is flammable.

  • Decontamination: Clean the surface with a soap/water solution. Collect all cleanup materials as Hazardous Waste .

References

  • U.S. Environmental Protection Agency (EPA). (2025).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: 5-bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine.[1][4] National Library of Medicine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro-

[1] Executive Summary & Operational Philosophy Handling 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro- (CAS: 1260848-18-5) requires a "Safety First, Quality Always" approach.[1] As a halogenated bicyclic ether, this comp...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Operational Philosophy

Handling 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro- (CAS: 1260848-18-5) requires a "Safety First, Quality Always" approach.[1] As a halogenated bicyclic ether, this compound is a valuable intermediate in the synthesis of bioactive molecules (often serotonin or dopamine receptor modulators).

The Core Safety Directive: Because specific toxicological data (LD50, long-term carcinogenicity) for this specific isomer may be limited in public domains, you must treat it as a Novel Chemical Entity (NCE) with Unknown Toxicity . This guide applies the Precautionary Principle : we assume the compound is a potent sensitizer and irritant until proven otherwise.

Key Hazards (Derived from Structure-Activity Relationships):

  • Skin/Eye Irritation: High probability (Halogenated aromatics).[1][2]

  • Sensitization: Potential for allergic dermatitis upon repeated exposure.[1]

  • Bioavailability: The fluorination increases lipophilicity, enhancing skin absorption rates compared to non-halogenated benzodioxins.

Risk Assessment & Hazard Control Banding

We categorize this material under Control Band 3 (Potent/Toxic) for handling purposes.[1] This classification dictates the engineering controls and PPE required.[2][3][4][5]

Hazard CategoryClassification PredictionSignal WordHazard Statements (GHS)
Health (Acute) Acute Tox. 4 (Oral)WARNINGH302: Harmful if swallowed.[1][2]
Health (Skin) Skin Irrit. 2WARNINGH315: Causes skin irritation.[1][2][6]
Health (Eye) Eye Irrit.[1][2][5][6] 2AWARNINGH319: Causes serious eye irritation.[1][2][6]
Specific Target STOT SE 3WARNINGH335: May cause respiratory irritation.[1][2][5]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.[1] PPE is the final line of defense, not the first.

Primary PPE Configuration[1][6][8][9]
Body PartRecommended EquipmentTechnical Justification
Respiratory Engineering Control Primary: Handling must occur in a certified Chemical Fume Hood.[1][7] PPE Secondary: If hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor) half-face respirator.[1]Halogenated dusts can be heavy and settle, but vapors (if heated) are irritating. Standard N95s offer no protection against organic vapors.[1]
Hand Protection Double Gloving Strategy: Inner: Nitrile (4 mil).[1] Outer: Nitrile (4-8 mil) OR Laminate (Silver Shield) if dissolved in DCM/Chloroform.[1]Benzodioxins are lipophilic.[1] Fluorine substitution increases permeation.[1] Double gloving provides a "breakthrough indicator" layer.[1]
Eye/Face Chemical Splash Goggles (Indirect Vent).[1] Note: Safety glasses are insufficient for powders.[1]Fine powders float.[1] Goggles seal the eyes from airborne dust entry.[1]
Body Tyvek® Lab Coat or Chemical Resistant Apron over standard cotton lab coat.[1]Standard cotton absorbs chemicals.[1] Tyvek repels dust and splashes.[1]

Operational Protocol: Step-by-Step

This workflow ensures containment from storage to disposal.[1]

Phase 1: Preparation
  • Verify Engineering Controls: Ensure fume hood face velocity is between 80–100 fpm .

  • Static Control: Halogenated powders are often static-prone.[1] Place an ionizing bar or antistatic gun inside the hood to prevent powder scattering during weighing.[1]

  • Decontamination Prep: Prepare a beaker of 10% surfactant/water solution inside the hood for immediate wiping of spatulas.[1]

Phase 2: Weighing & Transfer[1]
  • Don PPE: Put on inner gloves, outer gloves, goggles, and lab coat.[1]

  • Transfer: Move the source container into the hood. Do not open the container outside the hood.

  • Weighing:

    • Use a semi-micro balance placed inside the hood or a powder containment enclosure.[1]

    • If the balance is outside, use a tared, sealable secondary container (e.g., a scintillation vial) to transport the material.

  • Solubilization: If possible, dissolve the solid in the reaction solvent (e.g., DMSO, DMF) immediately to reduce dust hazard.

Phase 3: Cleanup[1]
  • Wet Wipe: Wipe the balance area with a solvent-dampened Kimwipe (use a solvent compatible with the compound, like Ethanol).[1]

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Waste Disposal & Decontamination[8][11]

Crucial Rule: This compound contains Halogens (Bromine, Fluorine).[1] It MUST be segregated from non-halogenated waste streams to prevent costly disposal violations and potential chemical incompatibility.[1]

Waste StreamDescriptionDisposal Action
Solid Waste Contaminated gloves, weigh boats, Kimwipes, solid product.[1]Label as "Hazardous Waste - Solid (Halogenated Organic)." Double-bag in clear polyethylene.[1]
Liquid Waste Mother liquors, wash solvents (DCM, Chloroform).[1]Label as "Hazardous Waste - Liquid (Halogenated)." Do not mix with acetone/ethanol waste streams if possible.[1]
Sharps Needles/syringes used for transfer.[1]Sharps container.[1] Label as chemically contaminated.[1]

Visualized Workflow (Cradle-to-Grave)

The following diagram illustrates the logical flow of material to ensure safety checkpoints are met.

G cluster_hood Critical Containment Zone (Fume Hood) Storage 1. Storage (Cool, Dry, Dark) Prep 2. Prep & PPE (Double Nitrile, Goggles) Storage->Prep Retrieve Weighing 3. Weighing (Fume Hood + Static Control) Prep->Weighing Transfer to Hood Reaction 4. Reaction/Processing (Closed System) Weighing->Reaction Solubilize Waste 5. Disposal (Halogenated Stream) Weighing->Waste Contaminated Consumables Reaction->Waste Quench/Cleanup

Caption: Operational workflow emphasizing the "Critical Containment Zone" where the material is exposed.

Emergency Response

  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[1] Do not use organic solvents (ethanol) to wash skin, as this may increase absorption of the halogenated compound.

  • Eye Contact: Flush with water for 15 minutes.[1][2][6][7] Hold eyelids open. Seek medical attention immediately.

  • Spill (Solid): Do not dry sweep.[1] Cover with wet paper towels (dampened with water) to prevent dust generation, then scoop into a hazardous waste bag.[1]

References

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][3][8][9] United States Department of Labor.[1] [Link][1][3][8][9]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[10] The National Academies Press.[1] [Link]

  • Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one (Structural Analog).[1] [Link][1][11]

  • Washington State University. (2024).[1][7] Halogenated Solvents and Organics: Standard Operating Procedure.[1][5] Office of Environmental Health and Safety.[1][8][12] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro-
Reactant of Route 2
1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro-
© Copyright 2026 BenchChem. All Rights Reserved.